Product packaging for 3-cyano-1H-indole-5-carboxylic acid(Cat. No.:CAS No. 889942-87-4)

3-cyano-1H-indole-5-carboxylic acid

Cat. No.: B1416183
CAS No.: 889942-87-4
M. Wt: 186.17 g/mol
InChI Key: LISOQAPDNRYDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-cyano-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O2 B1416183 3-cyano-1H-indole-5-carboxylic acid CAS No. 889942-87-4

Properties

IUPAC Name

3-cyano-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6(10(13)14)3-8(7)9/h1-3,5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISOQAPDNRYDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652998
Record name 3-Cyano-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889942-87-4
Record name 3-Cyano-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889942-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-cyano-1H-indole-5-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-cyano-1H-indole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No. 889942-87-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data points with practical, field-proven insights into their experimental determination. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Significance

This compound is a bifunctional indole derivative possessing both a nitrile and a carboxylic acid group. This unique combination makes it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry.[1] The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[2] The cyano group can serve as a precursor to other functional groups or act as a key interacting moiety in a final drug candidate, while the carboxylic acid provides a handle for amide bond formation, salt formation, or esterification, enabling the exploration of structure-activity relationships (SAR). A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 889942-87-4[3][4]
Molecular Formula C₁₀H₆N₂O₂[3][5]
Molecular Weight 186.17 g/mol [3]
Exact Mass 186.0429 g/mol [6]
Appearance Solid (Form may vary)[5]
Melting Point Not consistently reported; requires experimental determination.
Boiling Point Not available; likely to decompose at high temperatures.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents.[7]
pKa Not experimentally determined. Estimated pKa for the carboxylic acid is ~4-5 (similar to benzoic acid), and for the indole N-H is ~16-17.

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint, essential for structural confirmation and purity analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum is dominated by features from the carboxylic acid, the nitrile, and the indole ring.

Expected Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500 cm⁻¹ region.[8][9][10] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[8]

  • N-H Stretch (Indole): A moderate, sharp peak typically appears around 3400-3300 cm⁻¹. This may sometimes be partially obscured by the broad O-H band.

  • C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, strong absorption is expected in the 2230-2210 cm⁻¹ range for an aromatic nitrile.[9][10] This peak is highly diagnostic.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected between 1710-1680 cm⁻¹ for an aromatic carboxylic acid involved in hydrogen bonding.[8][9]

  • C=C Stretch (Aromatic): Multiple medium to weak bands will be present in the 1600-1450 cm⁻¹ region.

  • C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band will appear in the 1320-1210 cm⁻¹ region, coupled with O-H bending bands.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show:

  • -COOH Proton: A very broad singlet, typically downfield (>12 ppm).[10] Its position is concentration-dependent, and it can be confirmed by its disappearance upon adding a drop of D₂O to the sample.

  • Indole N-H Proton: A broad singlet, often between 11.0 and 12.0 ppm in DMSO-d₆.

  • Aromatic Protons (H4, H6, H7): These protons on the benzene portion of the indole ring will appear in the aromatic region (approx. 7.5-8.5 ppm). Specific assignments require 2D NMR, but H4 (adjacent to the carboxylic acid) is expected to be the most downfield of this group.

  • Indole Pyrrole Protons (H2): The proton at the C2 position is expected to be a singlet or a narrow triplet (due to long-range coupling) around 8.0-8.3 ppm.

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

  • Carboxyl Carbon (-COOH): Expected in the 165-170 ppm range.[10]

  • Aromatic & Heterocyclic Carbons: A series of peaks between ~100 ppm and ~140 ppm.

  • Cyano Carbon (-C≡N): Expected to appear in the 115-120 ppm range.[10]

  • C3 Carbon (attached to -CN): This carbon is typically shielded and may appear around 100-105 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z of 186. The stability of the aromatic system should make this peak reasonably intense.

  • High-Resolution MS (HRMS): Would confirm the elemental composition with a calculated exact mass of 186.0429 for C₁₀H₆N₂O₂.[6]

  • Key Fragmentation Pathways:

    • Loss of •OH (m/z 169): A common fragmentation for carboxylic acids.

    • Loss of H₂O (m/z 168): Another possible fragmentation from the carboxylic acid.

    • Loss of •COOH (m/z 141): Decarboxylation to form the 3-cyano-1H-indole radical cation.

    • Acylium Ion (R-CO⁺): Cleavage of the C-C bond can lead to characteristic fragments, although less common for aromatic acids compared to alpha-cleavage in aliphatic systems.[11][12]

Experimental Determination of Physical Properties

To ensure data integrity, standardized and well-controlled experimental procedures are essential.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for characterizing a new batch of this compound.

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Quantitative & Advanced Analysis start Receive/Synthesize Sample tlc TLC for Purity Check start->tlc mp Melting Point Determination nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr If pure tlc->mp ir FT-IR Spectroscopy nmr->ir ms LC-MS for Mass Verification ir->ms solubility Solubility Testing (Kinetic/Thermodynamic) ms->solubility If structure confirmed pka pKa Determination (Potentiometric/UV-Vis) solubility->pka final Final Data Consolidation pka->final

Caption: Logical workflow for the physical and structural characterization of a chemical sample.

Protocol 1: Melting Point Determination

Rationale: The melting point is a quick and reliable indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated digital melting point apparatus.

  • Heating Profile: Use a rapid heating rate (10-20 °C/min) for a coarse measurement. For the precise measurement, repeat with a new sample, heating rapidly to ~20 °C below the coarse melting point, then reduce the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Protocol 2: NMR Sample Preparation (for DMSO-d₆)

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound as it will solubilize the polar molecule and, crucially, allows for the observation of exchangeable protons like -COOH and N-H.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the tube and gently invert it several times. If necessary, use a vortex mixer or brief, gentle sonication to fully dissolve the sample. Visually inspect for any suspended particles.

  • Analysis: Acquire standard ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

  • (Optional) D₂O Exchange: After acquiring the initial ¹H spectrum, add 1-2 drops of deuterium oxide (D₂O) to the tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -COOH and N-H protons will diminish or disappear, confirming their assignment.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Rationale: ATR-IR is a rapid, non-destructive technique that requires minimal sample preparation compared to traditional KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the powdered solid onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, retract the pressure arm and carefully clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft wipe.

Molecular Structure and Context

A visual representation of the molecule is crucial for understanding its properties.

References

3-cyano-1H-indole-5-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-Cyano-1H-indole-5-carboxylic Acid: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This document elucidates the chemical structure, nomenclature, and physicochemical properties of this specific polysubstituted indole. Furthermore, it presents a representative synthetic strategy, discusses its spectroscopic signature, and explores its application as a versatile scaffold for developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research and development programs.

Chemical Identity and Core Properties

The precise arrangement of functional groups on the indole scaffold is critical for its utility. This compound combines three key chemical motifs: the indole ring, a nitrile (cyano group), and a carboxylic acid, each contributing to its unique reactivity and potential for biological interaction.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is This compound .[1] The numbering of the indole ring system, a bicyclic structure composed of a fused benzene and pyrrole ring, follows a standardized convention that assigns the nitrogen atom position 1.

The structure is characterized by:

  • An indole core.

  • A cyano group (-C≡N) at position C3 of the pyrrole ring.

  • A carboxylic acid group (-COOH) at position C5 of the benzene ring.

Caption: Numbered chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties is crucial for experimental design, including solubility testing and analytical method development.

PropertyValueSource
CAS Number 889942-87-4[1][2][3]
Molecular Formula C₁₀H₆N₂O₂[1][3]
Molecular Weight 186.17 g/mol [2][3]
Appearance Off-white to light yellow solid (typical)Supplier Data
XLogP3 1.8[2]
Hydrogen Bond Donors 2 (N-H and O-H)[1][2]
Hydrogen Bond Acceptors 3 (Nitrile N, Carbonyl O, Hydroxyl O)[1][2]
Topological Polar Surface Area (TPSA) 76.9 Ų[1][2]
Rotatable Bond Count 1[1][2]
  • Expertise Insight: The TPSA value below 140 Ų and a LogP value under 5 suggest that molecules derived from this scaffold are likely to have favorable oral bioavailability characteristics according to Lipinski's Rule of Five, making it an attractive starting point for drug design. The presence of both hydrogen bond donors and acceptors provides multiple points for specific interactions with biological targets.

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum is dependent on the sample and conditions, the expected characteristic signals can be predicted.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks corresponding to its functional groups. A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4] Other key signals include the N-H stretch around 3300 cm⁻¹, the C≡N (nitrile) stretch near 2230 cm⁻¹, and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would provide clear structural information. The carboxylic acid proton (–COOH) is highly deshielded and would appear as a broad singlet far downfield, typically between 10-12 ppm.[4] The indole N-H proton would also be a downfield singlet. The remaining signals would be in the aromatic region (approx. 7-8.5 ppm), corresponding to the four protons on the indole ring, with splitting patterns dictated by their positions.

  • ¹³C NMR Spectroscopy: The carbon NMR would show ten distinct signals, including the low-field signal of the carboxylic acid carbonyl carbon (around 170-180 ppm), the indole ring carbons, and the characteristic signal for the nitrile carbon (approx. 115-120 ppm).

Synthesis and Chemical Reactivity

The synthesis of polysubstituted indoles can be complex. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Indole-5-carboxylic acids can be prepared via methods like the Japp-Klingemann type Fischer-indole synthesis.[5]

Representative Synthetic Protocol

While multiple routes exist, a common approach involves building the indole ring first, followed by functional group installation. The following is a representative, multi-step protocol based on established chemical principles.

Objective: To synthesize this compound from commercially available precursors.

Methodology:

  • Step 1: Fischer-Indole Synthesis.

    • React 4-hydrazinobenzoic acid with a suitable pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).

    • Heat the reaction mixture to induce cyclization and dehydration, forming the indole ring. This yields ethyl 1H-indole-5-carboxylate.

    • Causality: The Fischer-indole synthesis is a robust and classical method for creating the indole core from readily available anilines (via hydrazines) and ketones/aldehydes.

  • Step 2: Introduction of the Cyano Group at C3.

    • Protect the indole nitrogen (e.g., with a tosyl or BOC group) to prevent side reactions.

    • Perform an electrophilic cyanation reaction at the C3 position. The C3 position of indole is electron-rich and highly reactive towards electrophiles. Reagents like N-cyanosuccinimide (NCS) or other cyanating agents can be employed.

    • Alternatively, a Vilsmeier-Haack formylation to create 3-formylindole, followed by conversion of the aldehyde to a nitrile (e.g., via an oxime intermediate and dehydration), is a common strategy.

  • Step 3: Deprotection and Saponification.

    • Remove the nitrogen protecting group under appropriate conditions (e.g., base for tosyl, acid for BOC).

    • Hydrolyze the ethyl ester at the C5 position to the carboxylic acid using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate.

  • Step 4: Purification.

    • The final product is purified using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

This molecule is a versatile scaffold precisely because its functional groups offer orthogonal reactivity, allowing for selective modification. This is a cornerstone of creating chemical libraries for high-throughput screening.

  • N-H of Indole: Can be alkylated, arylated, or acylated to explore substitutions in the "N1" pocket of a target protein.

  • Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. This is the most common handle for modification, allowing coupling with a vast array of amines or alcohols to probe different pharmacophoric spaces.

  • Cyano Group: Can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, providing further diversification opportunities.

Potential Derivatization Sites cluster_N1 N1 Position cluster_C5 C5 Carboxylic Acid cluster_C3 C3 Cyano Group main This compound N_Alkylation N-Alkylation (e.g., with R-Br, NaH) main->N_Alkylation React at N-H N_Arylation N-Arylation (e.g., Buchwald-Hartwig) main->N_Arylation React at N-H Amide Amide Formation (e.g., with R-NH2, EDC/HOBt) main->Amide React at -COOH Ester Esterification (e.g., with R-OH, H+) main->Ester React at -COOH Hydrolysis Hydrolysis to Amide (Acid or Base) main->Hydrolysis Modify -CN Reduction Reduction to Amine (e.g., H2/Ni, LiAlH4) main->Reduction Modify -CN

Caption: Key reactive sites for library synthesis.

Applications in Medicinal Chemistry

The indole scaffold is present in numerous approved drugs, including sumatriptan (migraine), ondansetron (antiemetic), and tadalafil (erectile dysfunction). The specific combination of substituents in this compound makes it a valuable intermediate for discovering new chemical entities.

Role as a Versatile Building Block

This compound is primarily used as a starting material in the synthesis of more complex molecules.[6] The carboxylic acid is a bioisostere for other acidic groups and a key interaction point in many enzyme active sites.[7] The cyano group can act as a hydrogen bond acceptor or be used as a linchpin for further chemical elaboration.

Recent studies on related structures highlight the potential of this scaffold. For instance, spiro-indole derivatives containing a cyano group have been investigated for their antibacterial and antioxidant properties.[8][9][10] This suggests that libraries built from this compound could be screened against bacterial targets. Furthermore, indole-propanoic acids have been developed as potent inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammation.[11]

Drug Discovery Workflow Integration

This molecule fits perfectly into the modern drug discovery paradigm, which often starts with a fragment or scaffold that is systematically elaborated to improve potency and selectivity.

Drug Discovery Workflow start Scaffold Selection 3-Cyano-1H-indole- 5-carboxylic Acid lib Library Synthesis Amide Coupling N-Alkylation Etc. start:f0->lib Diversify hts Biological Screening High-Throughput Screen (HTS) Target-based Assay lib->hts Test hit Hit Identification Potent & Selective Compounds Identified hts->hit Analyze lead_opt Lead Optimization ADME/Tox Profiling SAR Studies hit->lead_opt Refine candidate Preclinical Candidate lead_opt->candidate Select

Caption: Integration of the scaffold into a drug discovery pipeline.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for medicinal chemists. Its rigid indole core provides a defined three-dimensional shape, while its distinct functional groups offer precise handles for chemical modification. This combination allows for the systematic exploration of chemical space to identify novel ligands for a wide range of biological targets. As the demand for new therapeutics continues to grow, the utility of such well-designed, versatile building blocks in accelerating the drug discovery process cannot be overstated.

References

The Synthetic Architecture of 3-cyano-1H-indole-5-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Functionalized Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved therapeutics. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it a perennial target for synthetic chemists. Within this esteemed class of heterocycles, 3-cyano-1H-indole-5-carboxylic acid emerges as a molecule of significant interest. The strategic placement of a cyano group at the C3 position and a carboxylic acid at the C5 position offers orthogonal synthetic handles for the construction of complex molecular architectures. The cyano group can be elaborated into a variety of functionalities such as amines, amides, and tetrazoles, while the carboxylic acid provides a key site for amide bond formation or isosteric replacement. This dual functionality makes it an invaluable intermediate in the development of novel therapeutic agents across diverse disease areas, including oncology, infectious diseases, and central nervous system disorders.[1] This guide provides an in-depth exploration of the viable synthetic pathways to this important building block, offering both theoretical understanding and practical, field-proven protocols.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The two primary strategies involve either the initial formation of the indole ring followed by functional group installation, or the construction of the indole ring from precursors already bearing the desired functionalities or their latent equivalents.

G This compound This compound C3 Cyanation C3 Cyanation This compound->C3 Cyanation C5 Carboxylation C5 Carboxylation This compound->C5 Carboxylation Indole-5-carboxylic acid Indole-5-carboxylic acid Functional Group Interconversion Functional Group Interconversion Indole-5-carboxylic acid->Functional Group Interconversion 5-Cyanoindole 5-Cyanoindole 5-Cyanoindole->Functional Group Interconversion C3 Cyanation->Indole-5-carboxylic acid C5 Carboxylation->5-Cyanoindole Fischer Indole Synthesis Fischer Indole Synthesis Functional Group Interconversion->Fischer Indole Synthesis Substituted Phenylhydrazine Substituted Phenylhydrazine Fischer Indole Synthesis->Substituted Phenylhydrazine Ketoacid or Ester Ketoacid or Ester Fischer Indole Synthesis->Ketoacid or Ester

Caption: Retrosynthetic analysis of this compound.

This guide will focus on two of the most practical and efficient approaches:

  • Direct C3 Cyanation of Indole-5-carboxylic Acid: A convergent approach that leverages the direct functionalization of a pre-formed indole-5-carboxylic acid scaffold.

  • Carboxylation of 5-Cyanoindole: A route that begins with the more readily available 5-cyanoindole, followed by the introduction of the carboxylic acid moiety.

Pathway 1: Direct C3 Cyanation of Indole-5-carboxylic Acid

This pathway is predicated on the direct C-H functionalization of the indole nucleus at the electron-rich C3 position. While the presence of an electron-withdrawing carboxylic acid group at the C5 position can deactivate the ring towards electrophilic substitution, modern transition-metal-catalyzed methods have overcome this challenge. Palladium- and copper-catalyzed cyanations are at the forefront of these transformations.[2][3]

Reaction Mechanism: Palladium-Catalyzed C-H Cyanation

The catalytic cycle for palladium-catalyzed C-H cyanation is a well-studied process. A plausible mechanism involves the coordination of the palladium(II) catalyst to the indole ring, followed by a rate-determining C-H activation step to form a palladacycle intermediate. Subsequent reductive elimination yields the C3-cyanated product and regenerates the active palladium catalyst.[1]

G Pd(II) Catalyst Pd(II) Catalyst Coordination Coordination Pd(II) Catalyst->Coordination Indole-5-carboxylic acid Indole-5-carboxylic acid Indole-5-carboxylic acid->Coordination Pd(II)-Indole Complex Pd(II)-Indole Complex Coordination->Pd(II)-Indole Complex C-H Activation C-H Activation Pd(II)-Indole Complex->C-H Activation Palladacycle Intermediate Palladacycle Intermediate C-H Activation->Palladacycle Intermediate Oxidative Addition of Cyanide Source Oxidative Addition of Cyanide Source Palladacycle Intermediate->Oxidative Addition of Cyanide Source Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition of Cyanide Source->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination This compound This compound Reductive Elimination->this compound Pd(II) Catalyst (regenerated) Pd(II) Catalyst (regenerated) Reductive Elimination->Pd(II) Catalyst (regenerated)

Caption: Proposed catalytic cycle for palladium-catalyzed C3 cyanation of indole.

Experimental Protocol: Palladium-Catalyzed C3 Cyanation

This protocol is adapted from established methods for the direct cyanation of indoles.[2][4]

Materials:

  • Indole-5-carboxylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetonitrile (CH₃CN) - as both solvent and cyanide source

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add indole-5-carboxylic acid (1.0 equiv.), palladium(II) acetate (0.1 equiv.), and the chosen anhydrous solvent.

  • Add acetonitrile (5.0 equiv.).

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterValueReference
Catalyst Palladium(II) acetate[2]
Cyanide Source Acetonitrile[2][4]
Solvent 1,4-Dioxane or DMF
Temperature 100-120 °C
Typical Yield Moderate to Good[2]

Pathway 2: Carboxylation of 5-Cyanoindole

This approach begins with the commercially available 5-cyanoindole and introduces the carboxylic acid group at the C3 position. This can be achieved through a direct carboxylation reaction. A recently reported method utilizes carbon dioxide as the carboxylating agent in the presence of a strong base.[5]

Reaction Mechanism: Base-Mediated Carboxylation

The reaction proceeds via the deprotonation of the indole N-H by a strong base, such as lithium tert-butoxide (LiOtBu), to generate the indolide anion. This nucleophilic species then attacks carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid.

G 5-Cyanoindole 5-Cyanoindole Deprotonation Deprotonation 5-Cyanoindole->Deprotonation LiOtBu LiOtBu LiOtBu->Deprotonation Indolide Anion Indolide Anion Deprotonation->Indolide Anion Nucleophilic Attack Nucleophilic Attack Indolide Anion->Nucleophilic Attack CO2 CO2 CO2->Nucleophilic Attack Carboxylate Intermediate Carboxylate Intermediate Nucleophilic Attack->Carboxylate Intermediate Acidic Workup (HCl) Acidic Workup (HCl) Carboxylate Intermediate->Acidic Workup (HCl) This compound This compound Acidic Workup (HCl)->this compound

Caption: Mechanism of base-mediated carboxylation of 5-cyanoindole.

Experimental Protocol: Carboxylation of 5-Cyanoindole

This protocol is based on the general procedure described for the carboxylation of indoles.[5]

Materials:

  • 5-Cyanoindole

  • Lithium tert-butoxide (LiOtBu)

  • Carbon dioxide (CO₂) gas or dry ice

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2 N solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried, two-necked flask under an inert atmosphere, charge lithium tert-butoxide (5.0 equiv.) and 5-cyanoindole (1.0 equiv.).

  • Evacuate the vessel under high vacuum and backfill with a balloon of carbon dioxide.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature and carefully quench with a 2 N solution of HCl.

  • Extract the aqueous layer with ethyl acetate (5x).

  • Combine the organic layers, wash with water (2x) and brine (1x), and dry over anhydrous MgSO₄.

  • Concentrate the dried organic layers under reduced pressure.

  • Purify the residue by preparative TLC or column chromatography (hexane:acetone = 1:1) to afford this compound as a white solid.[5]

ParameterValueReference
Base Lithium tert-butoxide[5]
Carboxylating Agent Carbon Dioxide[5]
Solvent DMF[5]
Temperature 100 °C[5]
Reported Yield 95%[5]

Alternative Synthetic Strategies and Future Perspectives

While the two detailed pathways offer robust and efficient routes to this compound, other strategies are also viable. The classical Fischer indole synthesis could be employed using a p-cyanophenylhydrazine and a suitable ketoacid or its ester, followed by functional group manipulations.[6] Additionally, a Sandmeyer-type reaction on a 5-aminoindole-3-carboxylic acid derivative could potentially install the cyano group.

The field of C-H activation and functionalization is continuously evolving, and it is anticipated that even more efficient and sustainable methods for the synthesis of highly functionalized indoles will emerge. The development of novel catalysts with improved activity and selectivity will undoubtedly play a pivotal role in the future of indole synthesis.

Conclusion

The synthesis of this compound is a key step in the development of new therapeutics. The pathways outlined in this guide, particularly the direct C3 cyanation of indole-5-carboxylic acid and the carboxylation of 5-cyanoindole, represent state-of-the-art methods for accessing this valuable intermediate. By understanding the underlying reaction mechanisms and adhering to detailed experimental protocols, researchers and drug development professionals can confidently and efficiently produce this important building block for their discovery programs.

References

The Enigmatic Mechanism of 3-Cyano-1H-indole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the molecular intricacies of 3-cyano-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. We will dissect its primary mechanism of action, explore potential alternative biological activities based on related molecular scaffolds, and provide a robust framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's therapeutic potential.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for targeting a wide array of biological macromolecules. The specific substitutions on the indole ring, such as the cyano group at the 3-position and the carboxylic acid at the 5-position, confer distinct physicochemical properties that dictate its biological activity. While the precise mechanism of this compound is not extensively documented in publicly available literature, a strong body of evidence points towards a primary mode of action centered on the inhibition of inosine monophosphate dehydrogenase (IMPDH).

Primary Mechanism of Action: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The most well-supported mechanism of action for the 3-cyanoindole core is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a critical enzyme in the de novo biosynthetic pathway of guanine nucleotides.[1][4] Specifically, it catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is the rate-limiting step in the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1][3]

The IMPDH Pathway and Its Therapeutic Relevance

The de novo purine biosynthesis pathway is essential for rapidly proliferating cells, which have a high demand for nucleic acid precursors. By inhibiting IMPDH, 3-cyanoindole-based compounds can selectively starve these cells of the guanine nucleotides necessary for DNA and RNA synthesis. This depletion of the guanine nucleotide pool leads to cell cycle arrest and ultimately, apoptosis. This mechanism makes IMPDH an attractive target for various therapeutic areas, including:

  • Oncology: Cancer cells rely heavily on the de novo purine pathway for their rapid growth and division.

  • Immunosuppression: Lymphocytes are particularly sensitive to IMPDH inhibition, making it a viable strategy for preventing transplant rejection and treating autoimmune diseases.

  • Antiviral Therapy: Many viruses utilize the host cell's machinery for replication and are therefore susceptible to the depletion of essential nucleotides.[2][3]

IMPDH_Pathway

Structure-Activity Relationships of 3-Cyanoindole-Based IMPDH Inhibitors

Studies on a series of 3-cyanoindole-based compounds have provided insights into their structure-activity relationships (SAR). The cyano group at the 3-position is a key feature, likely acting as a hydrogen bond acceptor.[1] Research has shown that a commercially available 3-cyanoindole acts as an IMPDH II inhibitor with an IC50 value of 20 μM.[1] Further exploration of indole derivatives with a hydrogen bond acceptor at this position has led to the identification of even more potent compounds.[1]

Potential Alternative Mechanisms of Action

While IMPDH inhibition is the most probable mechanism, the indole scaffold's versatility suggests that this compound could exhibit other biological activities. It is crucial for researchers to consider these possibilities, especially if experimental data does not align with the IMPDH inhibition hypothesis.

Allosteric Inhibition of IGF-1R

A notable example of a related compound with a different mechanism is 3-cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide. This molecule has been identified as a nanomolar allosteric inhibitor of the insulin-like growth factor-I receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and survival.[5][6] X-ray crystallography has revealed that this class of inhibitors binds to an allosteric site, offering a unique mode of action.[5] Although the carboxylic acid position differs, this finding highlights the potential for 3-cyanoindoles to target kinase domains.

Modulation of Other Biological Targets

Various indole carboxylic acid derivatives have been reported to interact with a range of other targets:

  • Cytosolic Phospholipase A2α (cPLA2α) Inhibition: A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids has been developed as inhibitors of cPLA2α, an enzyme involved in inflammatory processes.[7]

  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of CysLT1, a receptor implicated in asthma and allergic rhinitis.[8]

  • Enhancement of Chemotherapy: Indole-3-carboxylic acid has been shown to enhance the anti-cancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[9]

Experimental Workflow for Mechanistic Elucidation

A systematic and multi-faceted experimental approach is necessary to definitively characterize the mechanism of action of this compound. The following workflow provides a logical progression from initial biochemical assays to cell-based and in vivo studies.

Experimental_Workflow

Step-by-Step Methodologies

4.1.1. IMPDH Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IMPDH.

  • Principle: The assay measures the conversion of IMP to XMP by monitoring the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is measured over time.

  • Protocol:

    • Prepare a reaction buffer containing Tris-HCl, KCl, and EDTA.

    • Add recombinant human IMPDH (isoform I or II) to the wells of a 96-well plate.

    • Add varying concentrations of this compound (typically in DMSO, with a final concentration ≤1%) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., mycophenolic acid).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a substrate mixture containing IMP and NAD+.

    • Immediately measure the absorbance at 340 nm at regular intervals using a plate reader.

    • Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

4.1.2. Cell-Based Proliferation Assay

  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines known to be sensitive to IMPDH inhibition (e.g., leukemia or lymphoma cell lines).

  • Protocol (using MTT assay):

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

Compound/ClassTargetAssay TypePotency (IC50/EC50)Reference
3-CN IndoleHuman IMPDH IIEnzyme Inhibition20 µM[1]
3-pyrid-4-yl IndoleHuman IMPDH IIEnzyme Inhibition1.15 µM[1]
3-Cyano-1H-indole-7-carboxylic acid derivativeIGF-1RBiochemicalNanomolar range[5]
3-Cyano-1H-indole-7-carboxylic acid derivativeIGF-1RCellularMicromolar range[5]

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely functions as an inhibitor of IMPDH, a well-validated target in oncology and immunology. However, the inherent versatility of the indole scaffold necessitates a comprehensive and unbiased experimental approach to fully elucidate its mechanism of action. Future research should focus on obtaining direct experimental evidence for IMPDH inhibition, including IC50 determination and analysis of cellular nucleotide pools. Furthermore, screening against a broader panel of targets, particularly kinases, is warranted to rule out or identify alternative mechanisms. A thorough understanding of this molecule's biological activity will be paramount in guiding its potential development as a therapeutic agent.

References

Biological activity of 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 3-Cyano-1H-indole-5-carboxylic Acid

Preamble: Navigating the Known and the Unknown

To our fellow researchers and drug development professionals, this guide addresses the biological potential of this compound. It is critical to establish at the outset that, as of this writing, dedicated public-domain research detailing the specific biological activities of this exact molecule is limited. This is not an uncommon scenario in the vast landscape of chemical entities.

Therefore, this document is structured not as a retrospective summary of established facts, but as a prospective guide. We will proceed with a logical, evidence-based framework rooted in the well-documented activities of structurally related indole scaffolds. By dissecting the molecule into its core components—the indole ring, the C3-cyano group, and the C5-carboxylic acid—we can infer plausible biological targets and formulate a robust experimental strategy for its evaluation. This is an exercise in predictive pharmacology, grounded in the principles of medicinal chemistry and structure-activity relationships (SAR).

Part 1: Molecular Profile and Synthetic Strategy

Chemical Structure and Properties

This compound (CAS No. 889942-87-4) is a heterocyclic compound featuring the indole bicyclic system. The key functional groups that dictate its chemical behavior and potential biological interactions are:

  • The 1H-Indole Nucleus: A ubiquitous "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2]

  • The C3-Cyano Group: An electron-withdrawing group that can modulate the electronic properties of the indole ring and act as a key hydrogen bond acceptor in ligand-receptor interactions.

  • The C5-Carboxylic Acid: A functional group that can participate in ionic interactions and hydrogen bonding, often crucial for anchoring a molecule to the active site of an enzyme or receptor. It also significantly influences the compound's pharmacokinetic properties, such as solubility.[3]

Proposed Synthetic Workflow

While a specific, optimized synthesis for this molecule is not widely published, a plausible route can be designed based on established indole synthesis methodologies. The Fischer indole synthesis is a classic and versatile method. A hypothetical workflow is outlined below.

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indolization cluster_2 Step 3: Hydrolysis A 4-Carboxyphenylhydrazine C Hydrazone Intermediate A->C Base B Ethyl 2-cyano-3-oxobutanoate B->C D Indole Ester Intermediate C->D Acid catalyst (e.g., H2SO4), Heat E This compound D->E Base (e.g., NaOH), then Acid workup

Caption: Proposed Fischer-Indole Synthesis Workflow.

This multi-step process leverages common starting materials and well-understood reactions to construct the target molecule.[4] The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid.

Part 2: Inferred Biological Activity from Structural Analogs

The true predictive power in medicinal chemistry lies in understanding the contributions of individual structural motifs. The indole scaffold and its derivatives are known to possess a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

The Indole-5-Carboxylic Acid Scaffold: A Precedent for Bioactivity

Derivatives of indole-5-carboxylic acid have shown promise in various therapeutic areas. For example, certain substituted indole-3-carboxylic acids have been shown to enhance the anti-cancer potency of conventional chemotherapeutics like doxorubicin in colorectal cancer models.[7] Furthermore, 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[8] This suggests that the indole-5-carboxylic acid core is a valid starting point for designing bioactive molecules.

The 3-Cyano Moiety: A Key Element in Kinase Inhibition

The introduction of a cyano group, particularly at the C3 position of the indole ring, is a common strategy in the design of kinase inhibitors. This moiety can act as a crucial hydrogen bond acceptor, fitting into the ATP-binding pocket of many kinases.

A compelling example comes from a class of allosteric inhibitors of the insulin-like growth factor-I receptor (IGF-1R), a receptor tyrosine kinase. A potent inhibitor in this class, with nanomolar activity, is a complex molecule that features a 3-cyano-1H-indole-7-carboxylic acid amide derivative.[9][10] Although the carboxylic acid is at the C7 position in this published example, it strongly suggests that the 3-cyano-indole-carboxylic acid framework is highly compatible with kinase inhibition. The IGF-1R pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.

Part 3: A Proposed Target and Mechanism: IGF-1R Signaling

Based on the strong precedent set by its structural analogs, a primary hypothesized target for this compound is the IGF-1R kinase . We propose that the molecule could function as an ATP-competitive or allosteric inhibitor, disrupting the downstream signaling cascade that promotes cell proliferation and survival.

G cluster_pathway Downstream Signaling cluster_outcome Cellular Outcomes IGF1 IGF-1 IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF1->IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS Molecule 3-Cyano-1H-indole- 5-carboxylic acid Molecule->IGF1R Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized Inhibition of the IGF-1R Signaling Pathway.

In this model, this compound binds to the IGF-1R, preventing its activation by IGF-1. This blockade would inhibit downstream pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, ultimately leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.

Part 4: A Practical Guide to Biological Evaluation

For researchers obtaining or synthesizing this compound, we propose the following tiered experimental workflow to systematically characterize its biological activity.

Tier 1: Foundational Cytotoxicity Screening

Objective: To determine the general cytotoxic or anti-proliferative effects of the compound across different cell types.

Protocol:

  • Cell Line Selection: Utilize a panel of human cancer cell lines. A standard panel could include:

    • MCF-7 (Breast Cancer, hormone-responsive)

    • MDA-MB-231 (Breast Cancer, triple-negative)

    • A549 (Lung Cancer)

    • HCT116 (Colon Cancer)

    • HEK293T (Non-cancerous human embryonic kidney cells, for selectivity assessment)

  • Assay: Perform a standard MTT or similar cell viability assay.

  • Procedure: a. Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. c. After incubation, add MTT reagent and incubate for 4 hours. d. Solubilize formazan crystals with DMSO or an appropriate solvent. e. Read absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.

Tier 2: Target-Specific Enzyme Inhibition Assay

Objective: To determine if the compound directly inhibits the kinase activity of IGF-1R.

Protocol:

  • Assay Format: Utilize a commercially available in vitro kinase assay kit for IGF-1R (e.g., ADP-Glo™ or LanthaScreen™). These assays measure the amount of ADP produced or the phosphorylation of a substrate peptide.

  • Procedure: a. In a 384-well plate, combine recombinant human IGF-1R enzyme, the appropriate substrate, and ATP. b. Add this compound across a range of concentrations (e.g., 1 nM to 50 µM). c. Incubate the reaction at the recommended temperature and time. d. Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal. e. Read the signal on a plate reader.

  • Data Analysis: Plot the inhibition data against the compound concentration to determine the IC50 value for direct enzyme inhibition.

Quantitative Data Summary (Hypothetical)

The table below illustrates how to present the data gathered from the proposed experiments.

Assay TypeCell Line / TargetEndpointResult (Hypothetical)
Cell ViabilityA549IC505.2 µM
Cell ViabilityHCT116IC508.9 µM
Cell ViabilityHEK293TIC50> 100 µM
In Vitro Kinase AssayHuman IGF-1RIC500.45 µM

Part 5: Conclusion and Future Directions

While direct biological data on this compound remains to be published, a thorough analysis of its structural components provides a strong rationale for investigating its potential as a kinase inhibitor, particularly targeting the IGF-1R pathway. The indole-5-carboxylic acid scaffold is a proven pharmacophore, and the 3-cyano group is a key feature in many successful kinase inhibitors.

The experimental workflow detailed in this guide provides a clear and logical path forward for any research group interested in elucidating the therapeutic potential of this molecule. Positive results from these initial screens would warrant further investigation into its mechanism of action, including cell cycle analysis, apoptosis assays, and eventually, in vivo studies in relevant disease models. This molecule represents an intriguing starting point for a drug discovery campaign.

References

The Evolving Landscape of 3-Cyano-1H-indole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-cyano-1H-indole-5-carboxylic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a diverse range of biological targets. This technical guide provides an in-depth analysis of this important class of molecules, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships, and explore key therapeutic applications with a focus on the underlying mechanisms of action. This document is designed to be a practical and comprehensive resource, bridging foundational chemistry with cutting-edge biological insights to empower the next generation of drug discovery in this area.

Introduction: The Strategic Importance of the this compound Core

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The strategic introduction of a cyano group at the 3-position and a carboxylic acid at the 5-position imbues the indole scaffold with a unique combination of electronic and steric properties. The electron-withdrawing nature of the cyano group can modulate the reactivity of the indole ring and provide a key interaction point for biological targets, while the carboxylic acid offers a handle for salt formation, improving pharmacokinetic properties, and can act as a critical hydrogen bond donor or acceptor.

This guide will systematically explore the synthesis, derivatization, and biological evaluation of compounds based on this core structure, providing both the theoretical underpinnings and practical methodologies for their investigation.

Synthetic Methodologies: Constructing the Core and Its Analogs

The efficient synthesis of the this compound core and its derivatives is paramount for extensive structure-activity relationship (SAR) studies. Several synthetic strategies have been developed, ranging from classical indole syntheses to modern C-H functionalization techniques.

Core Scaffold Synthesis

A common approach to the this compound scaffold involves multi-step sequences starting from readily available precursors. One such method is the direct C-H carboxylation of 5-cyanoindole.

  • Reaction Setup: In a dried two-necked flask, add 5-cyanoindole (1.0 eq) and lithium tert-butoxide (LiOtBu) (5.0 eq).

  • Inert Atmosphere: Evacuate the flask under high vacuum and backfill with a balloon of carbon dioxide (CO2).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Conditions: Stir the mixture vigorously at 100 °C for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with 2 N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford this compound.

Causality Behind Experimental Choices:

  • LiOtBu: A strong, non-nucleophilic base is required to deprotonate the N-H of the indole, facilitating the subsequent carboxylation.

  • CO2 Atmosphere: Carbon dioxide serves as the carboxylating agent. Maintaining a positive pressure of CO2 ensures its availability for the reaction.

  • Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the reaction while avoiding quenching of the strong base.

Derivatization Strategies

The carboxylic acid and the N-H of the indole provide convenient handles for further derivatization to explore the chemical space around the core scaffold. Standard amide coupling and N-alkylation or N-arylation reactions are commonly employed.

References

CAS number and molecular weight of 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyano-1H-indole-5-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic building block with significant potential in drug discovery and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, grounded in established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional indole derivative. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The presence of both a nitrile (-CN) and a carboxylic acid (-COOH) group at strategic positions (3 and 5, respectively) makes this molecule a highly valuable intermediate for constructing complex molecular architectures. These functional groups serve as versatile handles for a wide array of chemical transformations.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 889942-87-4[2][3]
Molecular Formula C₁₀H₆N₂O₂[2]
Molecular Weight 186.17 g/mol [2][3]
Synonyms 3-Cyanoindole-5-carboxylic acid, 1H-Indole-5-carboxylic acid, 3-cyano-[2]

Strategic Synthesis and Mechanistic Rationale

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For this compound, a common strategy involves building the indole ring first, followed by the introduction or modification of the functional groups. A plausible and efficient approach is adapted from established indole synthesis protocols, such as the Fischer-indole synthesis, followed by strategic functionalization.[4]

One logical pathway involves the synthesis of an indole-5-carboxylic acid precursor, followed by cyanation at the C3 position. The C3 position of the indole ring is electron-rich and highly reactive towards electrophiles, making direct cyanation challenging without activating agents.

A more robust method involves the conversion of a pre-existing group at the C3 position. For instance, starting with indole-5-carboxylic acid, one could introduce a formyl group at the C3 position via Vilsmeier-Haack reaction. This aldehyde can then be converted to an oxime and subsequently dehydrated to the nitrile.

Another elegant approach involves using starting materials that already contain the necessary functionalities. For example, a Japp-Klingemann type Fischer-indole synthesis could be employed to construct the indole ring with the carboxylic acid moiety already in place, followed by functional group interconversion to install the cyano group.[4] This highlights a key principle in organic synthesis: the order of operations is critical to avoid protecting group chemistry and maximize yield.

Applications in Medicinal Chemistry and Complex Synthesis

The true value of this compound lies in its utility as a molecular scaffold.

  • Drug Discovery: The indole nucleus is a key component of many biologically active compounds.[1] The carboxylic acid can be converted into esters or amides to modulate solubility and cell permeability, or to act as a handle for attaching the molecule to other pharmacophores. The cyano group is a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. This compound serves as an intermediate in the synthesis of complex molecules, such as potential antidepressants.[4]

  • Advanced Intermediates: Both the nitrile and carboxylic acid can be transformed into a variety of other functional groups.

    • The carboxylic acid can be reduced to an alcohol, converted to an acyl chloride for Friedel-Crafts reactions, or used in coupling reactions (e.g., Suzuki, Heck) after conversion to a suitable derivative.

    • The cyano group can be hydrolyzed to a carboxylic acid (providing a route to indole-3,5-dicarboxylic acid), reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

The logical workflow for utilizing this compound in a research setting is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Characterization & QC cluster_2 Downstream Application Syn Strategic Synthesis (e.g., Fischer-Indole) Pur Purification (Recrystallization/Chromatography) Syn->Pur Spec Spectroscopic Analysis (NMR, MS, IR) Pur->Spec HPLC Purity Assessment (HPLC/UPLC) Spec->HPLC Mod Functional Group Modification (-COOH, -CN) HPLC->Mod Deriv Derivative Synthesis (Amides, Esters, Heterocycles) Mod->Deriv Screen Biological Screening/ Materials Testing Deriv->Screen

Caption: General workflow from synthesis to application.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of this compound, a multi-pronged analytical approach is essential. The following protocol outlines a self-validating system for quality control.

Objective: To confirm the chemical identity and assess the purity of a synthesized batch of this compound.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: HPLC is a robust technique for separating the target compound from starting materials, byproducts, and degradation products, providing a quantitative measure of purity. A reverse-phase method is chosen due to the moderate polarity of the analyte.

  • Instrumentation & Columns:

    • HPLC system with UV-Vis detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent to sharpen the peak shape of the carboxylic acid.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Method:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm and 280 nm. Causality: The indole nucleus has strong absorbance in this range.

    • Run a gradient elution:

      • Start at 10% B for 2 minutes.

      • Ramp to 90% B over 15 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to 10% B and re-equilibrate for 5 minutes.

    • Inject 5 µL of the sample solution.

    • Analyze the chromatogram. The purity is calculated based on the area percentage of the main peak.

II. Mass Spectrometry (MS) for Identity Confirmation

  • Rationale: MS provides an accurate mass measurement, which is a definitive piece of evidence for the compound's identity.

  • Method (LC-MS):

    • Utilize the HPLC method described above, diverting the flow post-UV detector to an Electrospray Ionization (ESI) mass spectrometer.

    • Operate the ESI source in negative ion mode. Causality: The carboxylic acid will readily deprotonate to form [M-H]⁻ ions, providing a clear signal.

    • Scan a mass range from m/z 50 to 500.

    • Expected Result: A prominent peak at m/z 185.03, corresponding to the [M-H]⁻ ion of C₁₀H₅N₂O₂⁻ (calculated exact mass: 185.0351).

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

  • Method:

    • Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar, acidic compounds and allows for the observation of exchangeable protons (NH, COOH).

    • Acquire a ¹H NMR spectrum. Expect to see distinct signals for the aromatic protons on the indole ring and the exchangeable protons.

    • Acquire a ¹³C NMR spectrum. Expect signals corresponding to the 10 carbons, including the characteristic shifts for the nitrile and carboxyl carbons.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound must be consulted before use, general precautions for related indole and carboxylic acid compounds should be followed.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 3-cyano-1H-indole-5-carboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and its ability to interact with a wide array of biological targets.[1][2] Within this vast chemical family, 3-cyano-1H-indole-5-carboxylic acid emerges as a highly versatile and strategically important building block for drug development professionals. Its bifunctional nature, featuring an electron-withdrawing nitrile group at the reactive C3 position and a carboxylic acid at the C5 position suitable for diverse amide couplings, provides a powerful platform for generating complex molecular architectures and tuning pharmacodynamic and pharmacokinetic properties.

This guide offers a comprehensive technical overview of this compound, delving into its synthesis, chemical reactivity, and critical role as a key intermediate in the development of therapeutic agents. We will explore the causality behind synthetic choices and provide actionable protocols, reflecting field-proven insights for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the starting point for its application in synthesis and drug design.

PropertyValueReference(s)
CAS Number 889942-87-4[3][4]
Molecular Formula C₁₀H₆N₂O₂[3][5]
Molecular Weight 186.17 g/mol [3][5]
Synonyms 3-Cyanoindole-5-carboxylic acid[3]
Appearance Typically a solid-
MDL Number MFCD07776627[3]

Synthesis and Manufacturing Strategies

The synthesis of substituted indoles is a well-established field, yet the specific construction of the this compound scaffold requires a multi-step approach that carefully controls regioselectivity. A common and logical strategy involves the initial construction of an indole-5-carboxylate core, followed by the introduction of the C3-cyano group.

Core Indole Synthesis: The Fischer-Indole Approach

One of the most robust methods for creating the indole core is the Fischer-indole synthesis. This pathway is particularly advantageous for producing indoles with specific substitution patterns on the benzene ring. A plausible and adaptable route, inspired by methodologies used for similar structures, is outlined below.[6]

G cluster_0 Step 1: Hydrazone Formation (Japp-Klingemann) cluster_1 Step 2: Fischer Indolization cluster_2 Step 3: C3-Cyanation A 4-Aminobenzoic acid B 4-Hydrazinobenzoic acid A->B  Diazotization,  Reduction D Hydrazone Intermediate B->D  Condensation with  β-keto ester (C) C Ethyl 2-formylpropanoate E Ethyl Indole-5-carboxylate D->E  Acid Catalyst (e.g., H₂SO₄),  Heat F This compound ethyl ester E->F  Vilsmeier-Haack type reaction  or direct cyanation G This compound F->G  Hydrolysis (e.g., NaOH)

Caption: A generalized synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Fischer Indolization: This classic reaction is chosen for its reliability in forming the indole ring from readily available phenylhydrazine and aldehyde/ketone precursors. Starting with 4-hydrazinobenzoic acid ensures the carboxylic acid group is correctly positioned at C5 from the outset.

  • Ester Protection: The synthesis typically proceeds via the ethyl or methyl ester of the carboxylic acid. This is a critical step to prevent the acidic proton of the carboxylic acid from interfering with the reagents used in subsequent steps, particularly the organometallic or strong base-mediated reactions often employed for C3 functionalization.

  • C3-Cyanation: The C3 position of indole is electron-rich and highly susceptible to electrophilic substitution.[1] Introducing the cyano group at this position can be achieved through various methods, such as a Vilsmeier-Haack reaction followed by conversion of the aldehyde to a nitrile, or via direct cyanation protocols. The electron-withdrawing nature of the cyano group is crucial for its role as a versatile synthetic handle.

Chemical Reactivity and Functionalization

The synthetic utility of this compound lies in the distinct reactivity of its three key functional sites: the indole nitrogen (N1), the C3-nitrile, and the C5-carboxylic acid.

Caption: Key reactivity and functionalization pathways for the core scaffold.

  • N1-Position (Indole Nitrogen): The N-H proton is weakly acidic and can be deprotonated with a suitable base. This allows for N-alkylation or N-arylation, a common strategy in drug design to explore the binding pocket of a target protein, improve metabolic stability, or modulate physicochemical properties like solubility and cell permeability. Alternatively, the nitrogen can be protected (e.g., with Boc or SEM groups) to prevent undesired reactions during the functionalization of other parts of the molecule.

  • C3-Position (Nitrile Group): The cyano group is a versatile functional group.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. This transformation is significant for structure-activity relationship (SAR) studies, effectively swapping the nitrile for other hydrogen-bond donors/acceptors.

    • Reduction: The nitrile can be reduced to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄), introducing a basic center that can form salt bridges or engage in different biological interactions.

    • Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis, providing a route to more complex C3-substituted indoles.

  • C5-Position (Carboxylic Acid): The carboxylic acid is arguably the most important functional group for its role in drug-target interactions, often mimicking an amino acid residue or forming critical hydrogen bonds and ionic interactions with receptor sites, particularly with arginine or lysine residues.[7]

    • Amide Coupling: This is the most common transformation. Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) facilitate the formation of amides with a vast array of amines, enabling the systematic extension of the molecule to probe pharmacophores and optimize binding affinity.

    • Esterification: Conversion to an ester can be used as a prodrug strategy to mask the polar carboxylic acid, improving membrane permeability and oral bioavailability. The ester is then hydrolyzed in vivo by esterases to release the active carboxylic acid.

    • Bioisosteric Replacement: In cases where the carboxylic acid group leads to poor pharmacokinetic properties or metabolic instability, it can be replaced with known bioisosteres like tetrazoles or hydroxamic acids.[7][8]

Application in Drug Discovery: A Key Intermediate for Vilazodone Metabolites

A prominent example highlighting the importance of this scaffold is in the synthesis of metabolites of Vilazodone, an antidepressant that acts as a serotonin reuptake inhibitor and 5-HT1A receptor partial agonist. A major in vivo metabolite of Vilazodone is the 6-hydroxy derivative of the parent drug.[6] The synthesis of this and related metabolites for analytical and pharmacological profiling often requires an indole core with functionality at the C5 and C6 positions.

A synthetic approach towards a key hydroxylated metabolite of Vilazodone involves using an indole-5-carboxylic acid derivative.[6] The functional group interconversion of a carboxylic acid to a cyanide via a carboxamide is a key transformation mentioned in this context, underscoring the synthetic equivalence and strategic utility of the cyano and carboxylic acid groups on the indole scaffold.[6]

Caption: Role as a pivotal intermediate in multi-step drug synthesis.

Detailed Experimental Protocol: Amide Coupling

The following is a representative, self-validating protocol for the coupling of this compound with a generic primary amine, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-benzyl-3-cyano-1H-indole-5-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Stir the solution at room temperature for 10 minutes. Add EDC·HCl (1.5 eq) and continue stirring for 30 minutes. The formation of the active HOBt ester is typically observed.

  • Amine Addition: Add DIPEA (3.0 eq) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The NaHCO₃ wash is crucial to remove any unreacted carboxylic acid and acidic byproducts like HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-cyano-1H-indole-5-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is more than just another chemical intermediate; it is a testament to the power of strategic functionalization in modern drug design. Its carefully positioned cyano and carboxylic acid groups provide orthogonal chemical handles for systematic molecular elaboration. For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and proven applications is essential for leveraging its full potential in the creation of novel, high-value therapeutics. The ability to manipulate this scaffold with precision allows for the rapid generation of compound libraries, the fine-tuning of biological activity, and the optimization of ADME properties, making it an invaluable tool in the quest for next-generation medicines.

References

The Therapeutic Potential of 3-Cyano-1H-indole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of this heterocyclic system offers a powerful approach to modulate a diverse array of biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet underexplored, indole derivative: 3-cyano-1H-indole-5-carboxylic acid . By integrating data from structurally related compounds, predictive computational analyses, and established pharmacological principles, this document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing molecule. We will delve into its likely mechanisms of action, propose high-priority protein targets for investigation, and provide detailed, field-proven experimental protocols for the validation of these interactions.

Introduction: The Rationale for Investigating this compound

The indole ring system, present in the essential amino acid tryptophan, is a ubiquitous feature in biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and conformational flexibility allow it to participate in a variety of non-covalent interactions with protein targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

The subject of this guide, this compound, is distinguished by two key functional groups:

  • A Cyano Group at the 3-Position: The electron-withdrawing nature of the nitrile can significantly influence the molecule's binding affinity and selectivity for target proteins. This group can act as a hydrogen bond acceptor and can be a key pharmacophoric element in various enzyme inhibitors.

  • A Carboxylic Acid at the 5-Position: This acidic moiety provides a strong hydrogen bond donor and acceptor, often serving as a critical anchor point within a protein's binding site. It also imparts desirable physicochemical properties, such as improved solubility.

While direct experimental data on this compound is limited in the public domain, the extensive body of research on related indole derivatives provides a strong foundation for predicting its therapeutic potential. This guide will leverage this existing knowledge to identify and prioritize the most promising avenues for investigation.

Potential Therapeutic Targets: An Evidence-Based Prioritization

Based on the pharmacology of structurally analogous indole compounds, we have identified three high-priority classes of therapeutic targets for this compound: Receptor Tyrosine Kinases (RTKs), enzymes involved in metabolic disorders, and proteins central to cancer cell signaling.

Receptor Tyrosine Kinases (RTKs): A Prime Target for Anti-Angiogenic and Anti-Cancer Therapy

The indole scaffold is a well-established pharmacophore for the inhibition of RTKs, which are crucial mediators of cellular signaling pathways that, when dysregulated, can drive the growth and proliferation of cancer cells.

There is compelling evidence to suggest that this compound may function as an allosteric inhibitor of IGF-1R. A closely related compound, 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, has been identified as a nanomolar inhibitor of IGF-1R with a unique allosteric binding mode.[1][2] The shared 3-cyano-indole core suggests that our molecule of interest could engage with the same allosteric pocket, offering a potential avenue for achieving high selectivity over the closely related Insulin Receptor (IR), a common challenge in the development of IGF-1R inhibitors.[2]

Signaling Pathway and Point of Inhibition:

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K Molecule 3-Cyano-1H-indole- 5-carboxylic acid Molecule->IGF1R Allosteric Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed allosteric inhibition of the IGF-1R signaling pathway.

Many indole-based compounds are potent inhibitors of VEGFR-2 and PDGFR-β, key drivers of tumor angiogenesis.[3][4][5] The structural motifs present in this compound are consistent with those found in known inhibitors of these kinases. Targeting these receptors can lead to the suppression of new blood vessel formation in tumors, thereby inhibiting their growth and metastasis.

Quantitative Data for Structurally Related Indole Kinase Inhibitors:

Target KinaseCompound TypeReported IC50Reference
IGF-1R3-Cyano-indole derivative< 1 µM (in vitro kinase assay)[6]
VEGFR-2IndolinoneNanomolar range[3]
PDGFR-βIndolinoneNanomolar range[4]
Other Potential Therapeutic Targets

The versatility of the indole scaffold suggests that this compound may have activity against other classes of enzymes. For instance, various indole derivatives have been explored as inhibitors of xanthine oxidase for the treatment of gout, and as modulators of enzymes involved in metabolic and inflammatory diseases.

Experimental Protocols for Target Validation

To empirically validate the therapeutic potential of this compound, a systematic approach involving both biochemical and cell-based assays is essential. The following protocols provide a robust framework for these investigations.

Synthesis of this compound

Proposed Synthetic Workflow:

Synthesis_Workflow Start Starting Material (e.g., 5-Bromo-1H-indole-3-carbonitrile) Step1 Carboxylation Start->Step1 e.g., Grignard reagent, CO2 Intermediate Intermediate Step1->Intermediate Step2 Purification Intermediate->Step2 e.g., Column chromatography Product 3-Cyano-1H-indole- 5-carboxylic acid Step2->Product

References

An In-Depth Technical Guide to the In Silico Modeling of 3-Cyano-1H-indole-5-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique structure allows for diverse interactions with a wide range of biological targets, making it a "privileged" structure in drug discovery.[3][4] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the molecular interactions of a specific derivative, 3-cyano-1H-indole-5-carboxylic acid. We will navigate the complete computational workflow, from initial target identification using pharmacophore modeling to the dynamic assessment of protein-ligand stability through molecular dynamics simulations. Each protocol is presented with detailed, step-by-step instructions, underpinned by the scientific rationale for key decisions, empowering researchers and drug development professionals to rigorously and reproducibly model the behavior of this and similar indole-based compounds.

Introduction: The Significance of the Indole Scaffold and the Role of In Silico Modeling

Indole derivatives are central to modern drug discovery, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The indole ring system's ability to engage with various biological targets, such as kinases and enzymes, makes it a highly attractive scaffold for designing novel therapeutics.[1][4] The specific compound of interest, this compound, combines the indole core with cyano and carboxylic acid functional groups, features that can significantly influence its binding affinity and selectivity.

In silico modeling has become an indispensable tool in computer-aided drug design (CADD), allowing scientists to predict and analyze molecular interactions with high precision before committing to costly and time-consuming laboratory experiments.[6][7][8] Techniques like molecular docking and molecular dynamics (MD) simulations provide critical insights into how a ligand might bind to its target, the stability of the resulting complex, and the key residues involved in the interaction.[9][10] This guide will provide the foundational knowledge and practical protocols to apply these powerful techniques to this compound.

Part 1: Target Identification via Pharmacophore Modeling

Before docking a ligand, one must first identify a viable biological target. When the target is unknown, ligand-based or structure-based pharmacophore modeling can be a powerful strategy.[11][12][13] A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific target.[12][14]

Causality: If a set of known active molecules exists, a ligand-based approach can identify the common features responsible for their activity.[11][13] However, if the 3D structure of a potential target is known but no ligands have been identified, a structure-based approach can define key interaction points within the binding site.[11][15] This allows for the screening of large compound libraries to find molecules that match the pharmacophore and are therefore more likely to be active.[14]

Protocol: Structure-Based Pharmacophore Model Generation

  • Obtain Target Structure: Download the 3D crystal structure of a potential protein target from a repository like the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[16][17]

    • Add hydrogen atoms, as they are typically absent in PDB files but crucial for defining interactions.[16][17]

    • Correct any missing residues or atoms using protein preparation tools available in software like Schrödinger Maestro, MOE, or UCSF Chimera.[18][19]

  • Define the Binding Site: Identify the active site or allosteric pocket of the protein. This can be inferred from the location of a co-crystallized ligand or predicted using pocket-finding algorithms.

  • Generate Pharmacophore Features: Use a pharmacophore generation tool (e.g., Phase, LigandScout, MOE) to map potential interaction points within the defined binding site. The software will identify regions that are favorable for:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic Regions (HY)

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable groups

  • Refine and Validate: Review the generated pharmacophore model. Ensure the features are logically placed and do not have steric clashes. The model can then be used as a 3D query to screen virtual compound databases for molecules that fit its features, including our lead compound, this compound.

Part 2: Ligand and Receptor Preparation for Docking

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.[19] Proper preparation of both the ligand (this compound) and the receptor (the identified protein target) is a critical, non-negotiable step.

Causality: Ligand preparation involves generating a realistic 3D conformation and assigning correct atom types and partial charges. This is crucial because docking algorithms rely on these parameters to calculate the forces and energies of interaction.[20] Similarly, the receptor must be "cleaned" to remove extraneous atoms and have hydrogens added to ensure that the hydrogen-bonding network is correctly represented.[16][17]

Protocol: Ligand Preparation
  • Obtain 2D Structure: Draw the structure of this compound in a chemical drawing program like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem.[16][21]

  • Convert to 3D: Use a program like Open Babel or the features within a modeling suite to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, AMBER).[16] This step is vital to relieve any steric strain and find a low-energy, geometrically favorable conformation.

  • Assign Partial Charges: Calculate and assign partial charges to each atom. Gasteiger charges are commonly used for AutoDock, but other methods like AM1-BCC may also be suitable.[18][21]

  • Define Rotatable Bonds: Identify the rotatable bonds in the molecule. The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility.[20][21]

  • Save in Required Format: Save the prepared ligand in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Protocol: Receptor Preparation
  • Download PDB File: Obtain the crystal structure of the target protein from the RCSB PDB.

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).

    • Remove all water molecules. While some water molecules can be critical for binding, their inclusion requires advanced techniques. For standard docking, they are typically removed.[16][17]

    • Remove any co-crystallized ligands, ions, or cofactors not relevant to the study.[17]

    • If the protein is a multimer, retain only the chain(s) of interest for the simulation.[17]

  • Add Hydrogens: Add hydrogen atoms to the protein structure, including polar hydrogens essential for forming hydrogen bonds.[16]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Save in Required Format: Save the prepared receptor in the appropriate format (e.g., PDBQT).

Part 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7][10] It uses a search algorithm to explore possible binding poses and a scoring function to rank them based on their predicted binding affinity.[9][22]

Causality: The goal is to identify the most likely binding mode and estimate the strength of the interaction. A lower (more negative) binding energy score generally indicates a more favorable and stable interaction.[23] This allows for the prioritization of compounds and provides a structural hypothesis for how the ligand interacts with the target at the molecular level.

Workflow for Molecular Docking & Analysis

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase prep_ligand 1. Prepare Ligand (3D Structure, Charges) grid_gen 3. Define Binding Box (Grid Generation) prep_ligand->grid_gen prep_receptor 2. Prepare Receptor (Clean PDB, Add H) prep_receptor->grid_gen run_dock 4. Run Docking Simulation (e.g., AutoDock Vina) grid_gen->run_dock Set search space analyze_poses 5. Analyze Binding Poses (Energy, RMSD) run_dock->analyze_poses Generate poses visualize 6. Visualize Interactions (H-Bonds, Hydrophobic) analyze_poses->visualize Select best pose

Caption: A streamlined workflow for a typical molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina
  • Define the Search Space (Grid Box): Using AutoDock Tools (ADT) or another interface, define a 3D grid box that encompasses the entire binding site of the receptor. The size of this box is critical; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.

  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the output file name.

  • Run the Simulation: Execute the docking simulation from the command line using the Vina executable.

  • Analyze the Results: The output file (a PDBQT file) will contain multiple binding modes (poses) for the ligand, ranked by their binding affinity scores (in kcal/mol).[22][23]

Part 4: Post-Docking Analysis and Interpretation

Raw docking scores are only the beginning. A thorough analysis is required to validate the results and extract meaningful biological insights.[23][24]

Causality: The primary goal is to determine if the predicted binding pose is physically and chemically plausible.[23] This involves checking the binding energy, comparing the poses for consistency (clustering), and visually inspecting the specific molecular interactions that stabilize the complex.[24][25]

Protocol: Analyzing Docking Results
  • Evaluate Binding Affinity: Examine the binding affinity scores for the top-ranked poses. A more negative value suggests stronger binding.[23] Compare this value to a known inhibitor or the native ligand if available.[24]

  • Assess RMSD: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the top-ranked poses. A low RMSD (< 2.0 Å) among the best poses suggests the docking simulation has converged to a stable binding mode.[22][23]

  • Visual Inspection: Load the receptor and the docked ligand poses into a visualization program (PyMOL, Chimera, Discovery Studio).[25][26]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: Identify which atoms on the ligand (e.g., the carboxylic acid oxygen or the indole nitrogen) and which residues on the protein are forming hydrogen bonds.

    • Hydrophobic Interactions: Note any interactions between the aromatic indole ring and nonpolar residues in the binding pocket.

    • Pi-Stacking: Look for favorable stacking interactions between the indole ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

    • Ionic Interactions: Check if the negatively charged carboxylic acid group is forming salt bridges with positively charged residues like Lysine (Lys) or Arginine (Arg).

Data Presentation: Docking Results Summary

All quantitative data should be summarized in a clear, structured table.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (and Interaction Type)
1-9.20.00Tyr254 (H-Bond), Phe310 (Pi-Stacking), Arg121 (Ionic)
2-8.81.35Tyr254 (H-Bond), Val288 (Hydrophobic), Lys119 (Ionic)
3-8.51.98Ser250 (H-Bond), Phe310 (Pi-Stacking), Arg121 (Ionic)

Part 5: Advanced Modeling - Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[27][28][29]

Causality: MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the biological system.[30][31] By running a simulation, we can verify if the top-ranked docking pose is stable or if the ligand dissociates or shifts to a different binding mode. This adds a crucial layer of validation to the docking results.

Workflow for Protein-Ligand MD Simulation

G cluster_setup System Setup cluster_run Simulation Run cluster_analysis Trajectory Analysis start_complex 1. Start with Docked Complex gen_top 2. Generate Ligand Topology & Parameters start_complex->gen_top solvate 3. Solvate with Water & Add Ions gen_top->solvate Combine topologies emin 4. Energy Minimization solvate->emin Prepare system equil 5. Equilibration (NVT, NPT) emin->equil Relax system prod_md 6. Production MD Run equil->prod_md Collect data analyze_traj 7. Analyze Trajectory (RMSD, RMSF, H-Bonds) prod_md->analyze_traj

Caption: General workflow for setting up and analyzing an MD simulation.

Protocol: MD Simulation using GROMACS
  • Prepare the Complex: Use the top-ranked pose from molecular docking as the starting structure.

  • Generate Ligand Topology: This is a critical step. The force field used for the protein (e.g., CHARMM36, AMBER) does not contain parameters for most drug-like molecules.[28][32] A server like CGenFF or antechamber must be used to generate the topology and parameter files for this compound.[28][33]

  • Prepare System Topology: Merge the protein and ligand topology files.[28][32]

  • Create a Simulation Box: Define a simulation box (e.g., cubic, dodecahedron) around the complex, ensuring a minimum distance between the protein and the box edges.

  • Solvation and Ionization:

    • Fill the simulation box with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[28]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or bad contacts in the initial system setup.[28][29]

  • Equilibration: Perform a two-phase equilibration.[28][29]

    • NVT (Canonical Ensemble): Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the system's temperature.

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.

  • Production MD: Run the production simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis: Analyze the output trajectory to assess the stability of the complex. Key metrics include:

    • RMSD: To check for convergence and stability of the protein and ligand.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the occupancy of key hydrogen bonds over time.

Conclusion

This guide has outlined a comprehensive in silico strategy for investigating the molecular interactions of this compound. By systematically applying pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can build a robust, multi-faceted model of a ligand's behavior at a target's binding site. This computational approach not only provides detailed mechanistic insights but also serves as a powerful predictive tool to guide further experimental validation and accelerate the drug discovery process. The protocols and rationale presented herein provide a validated framework for the rigorous computational analysis of indole derivatives and other small molecules of therapeutic interest.

References

Methodological & Application

Protocol for the Synthesis of 3-Cyano-1H-indole-5-carboxylic Acid: A Key Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-part protocol for the synthesis of 3-cyano-1H-indole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Indole derivatives are foundational scaffolds in numerous therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable intermediate for drug discovery programs.[1] The described synthesis employs a robust and scalable pathway, beginning with the regioselective formylation of commercially available indole-5-carboxylic acid via the Vilsmeier-Haack reaction, followed by a high-yield conversion of the resulting aldehyde to the target nitrile through an aldoxime intermediate. This guide emphasizes the mechanistic rationale behind procedural choices, safety considerations, and methods for product characterization to ensure reproducibility and purity.

Introduction and Synthetic Strategy

The indole nucleus is a privileged structure in drug design, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a cyano group at the C3 position and a carboxylic acid at the C5 position furnishes a molecule with two versatile functional handles for further chemical elaboration. The nitrile can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions, while the carboxylic acid is ideal for forming amide bonds, a common linkage in bioactive molecules.

The synthetic strategy outlined herein is designed for reliability and accessibility, avoiding the use of highly toxic cyanating agents or expensive transition-metal catalysts often seen in other cyanation methods.[2] The protocol is divided into two primary stages:

  • Part A: Vilsmeier-Haack Formylation. This classic reaction introduces a formyl (-CHO) group at the C3 position of the indole ring with high regioselectivity. The electron-rich C3 position of the indole readily undergoes electrophilic substitution by the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Part B: Conversion to Nitrile. The 3-formyl intermediate is converted to the final 3-cyano product in a two-step sequence. First, condensation with hydroxylamine hydrochloride yields the corresponding aldoxime. Second, subsequent dehydration of the aldoxime with acetic anhydride provides the target nitrile.

This strategic approach ensures a high-purity final product and is amenable to scale-up for medicinal chemistry applications.

Overall Reaction Scheme

cluster_0 Overall Synthesis Pathway Indole-5-carboxylic acid 3-Formyl-1H-indole-5-carboxylic acid Indole-5-carboxylic acid->3-Formyl-1H-indole-5-carboxylic acid  Part A:  1. POCl₃, DMF  2. NaOH (aq) This compound 3-Formyl-1H-indole-5-carboxylic acid->this compound  Part B:  1. NH₂OH·HCl  2. Ac₂O

Caption: High-level overview of the synthetic route.

Materials, Equipment, and Quantitative Data

3.1. Reagents and Materials

  • Indole-5-carboxylic acid (≥98%)[3]

  • Phosphoryl chloride (POCl₃, ≥99%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, ≥99%)

  • Sodium hydroxide (NaOH)

  • Acetic anhydride (Ac₂O, ≥99%)

  • Sodium pyridine-2-sulfonate

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

3.2. Equipment

  • Three-neck round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

3.3. Reagent Data Table

ReagentM.W. ( g/mol )PartMolar Equiv.Density (g/mL)Amount (mmol)Mass/Volume Used
Indole-5-carboxylic acid161.16A1.0-50.08.06 g
N,N-Dimethylformamide (DMF)73.09A- (Solvent)0.944-50 mL
Phosphoryl chloride (POCl₃)153.33A1.21.64560.05.5 mL
Hydroxylamine hydrochloride69.49B1.5-60.0 (per 40)4.17 g
Sodium pyridine-2-sulfonate179.16B1.5-60.0 (per 40)10.75 g
Acetic anhydride (Ac₂O)102.09B- (Solvent)1.08-50 mL

Note: Amounts for Part B are calculated based on a hypothetical 80% yield (40 mmol) from Part A.

Detailed Experimental Protocol

4.1. Part A: Synthesis of 3-Formyl-1H-indole-5-carboxylic acid

Mechanistic Insight: The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, from POCl₃ and DMF. The electron-rich indole π-system, specifically at the C3 position, attacks this cation. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde. The C5-carboxylic acid group deactivates the benzene portion of the indole, ensuring high regioselectivity at the C3 position of the pyrrole ring.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphoryl chloride (5.5 mL, 60.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the solid Vilsmeier reagent will be observed.

  • Addition of Indole: Dissolve indole-5-carboxylic acid (8.06 g, 50.0 mmol) in the flask.

  • Heat the reaction mixture to 90 °C and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Workup and Isolation: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (200 g) in a large beaker with vigorous stirring.

  • Basify the aqueous solution by adding 5 M sodium hydroxide solution until the pH is approximately 10-12. This step hydrolyzes the reaction intermediate.

  • Stir the mixture at room temperature for 1 hour.

  • Acidify the solution with concentrated HCl to pH 2-3. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60 °C overnight to yield 3-formyl-1H-indole-5-carboxylic acid as a pale yellow solid.

    • Expected Yield: 80-90%.

4.2. Part B: Synthesis of this compound

Mechanistic Insight: This conversion is a classic two-step process. First, the aldehyde undergoes a condensation reaction with hydroxylamine to form an aldoxime. In the second step, the aldoxime is dehydrated using a reagent like acetic anhydride. The anhydride acetylates the oxime's hydroxyl group, creating a good leaving group (acetate). A subsequent E2-type elimination, often base-catalyzed, removes a proton from the adjacent carbon and eliminates the acetate group to form the carbon-nitrogen triple bond of the nitrile.

Step-by-Step Procedure:

  • Oxime Formation: To a 250 mL round-bottom flask, add 3-formyl-1H-indole-5-carboxylic acid (e.g., 7.56 g, 40.0 mmol, assuming 80% yield from Part A), hydroxylamine hydrochloride (4.17 g, 60.0 mmol), and sodium pyridine-2-sulfonate (10.75 g, 60.0 mmol) in water (100 mL).

  • Heat the mixture to reflux (approx. 100 °C) for 2 hours. The reaction should become a clear solution.

  • Cool the reaction mixture in an ice bath. A precipitate of the aldoxime will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. This intermediate can be used directly in the next step without further purification.

  • Dehydration to Nitrile: In a 100 mL flask, suspend the dried aldoxime intermediate in acetic anhydride (50 mL).

  • Heat the mixture to reflux (approx. 140 °C) for 3 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice (150 g).

  • Stir vigorously until all the acetic anhydride has been hydrolyzed. A solid will precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a crystalline solid.

  • Dry the final product in a vacuum oven.

    • Expected Yield: 85-95% over the two steps.

Workflow Visualization

G cluster_A Part A: Formylation cluster_B Part B: Nitrile Formation A1 Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-10°C) A2 Add Indole-5-carboxylic acid A1->A2 A3 React at 90°C for 3h A2->A3 A4 Quench on Ice A3->A4 A5 Hydrolyze with NaOH (aq) A4->A5 A6 Precipitate with HCl (aq) A5->A6 A7 Filter and Dry Product A A6->A7 B1 Form Aldoxime Intermediate (Product A + NH₂OH·HCl) A7->B1 Intermediate Product B2 Isolate Intermediate B1->B2 B3 Dehydrate in Ac₂O (Reflux, 3h) B2->B3 B4 Quench on Ice B3->B4 B5 Filter Crude Product B4->B5 B6 Recrystallize and Dry (Final Product) B5->B6

Caption: Detailed step-by-step laboratory workflow.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the indole protons, including a singlet for the H2 proton, and signals for the aromatic protons on the benzene ring (H4, H6, H7). The NH and COOH protons will appear as broad singlets, which are D₂O exchangeable.

  • ¹³C NMR: The spectrum should show distinct signals for the nitrile carbon (approx. 115-120 ppm) and the carboxyl carbon (approx. 165-175 ppm), along with the signals for the indole ring carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (approx. 3300 cm⁻¹), the C≡N stretch (approx. 2220-2240 cm⁻¹), and the C=O stretch of the carboxylic acid (approx. 1680-1700 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₆N₂O₂ should be observed.

Safety Precautions

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acetic Anhydride (Ac₂O): Corrosive and a lachrymator. Handle in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care and appropriate PPE.

  • All reactions should be performed in a fume hood. Ensure emergency access to a safety shower and eyewash station.

References

The Versatile Scaffold: Application Notes on 3-Cyano-1H-indole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets.[1] Within this vast chemical space, 3-cyano-1H-indole-5-carboxylic acid emerges as a particularly intriguing and versatile building block for drug discovery. Its unique electronic and structural features, combining a hydrogen bond-accepting cyano group with a hydrogen bond-donating and accepting carboxylic acid moiety on a relatively rigid bicyclic aromatic core, make it an attractive starting point for the design of targeted therapeutics. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the development of novel inhibitors for various disease-relevant enzymes and receptors.

The Rationale for Employing the this compound Scaffold

The utility of the this compound scaffold in medicinal chemistry is not coincidental; it is rooted in the specific physicochemical properties of its constituent functional groups.

  • The Indole Core: The indole ring system is a bio-isostere for other aromatic systems and can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and π-π stacking. The nitrogen atom of the indole can act as a hydrogen bond donor, further anchoring the molecule in a binding pocket.[1]

  • The 3-Cyano Group: The nitrile (cyano) group is a potent electron-withdrawing group and a strong hydrogen bond acceptor.[2][3] Its linear geometry and compact size allow it to probe narrow channels within a protein's active site.[4] The cyano group can significantly influence the electronic properties of the indole ring, modulating its reactivity and interaction with target proteins. Furthermore, it is metabolically stable and can enhance a molecule's pharmacokinetic profile.[2]

  • The 5-Carboxylic Acid Group: The carboxylic acid moiety is a key pharmacophoric element in numerous drugs, primarily due to its ability to form strong hydrogen bonds and ionic interactions with basic residues like arginine and lysine in a protein's active site.[5] This interaction often serves as a crucial anchor for high-affinity binding.

The strategic placement of these functional groups on the indole scaffold creates a molecule with a defined three-dimensional structure and a rich potential for diverse molecular interactions, making it an excellent starting point for library synthesis and lead optimization.

Key Therapeutic Applications and Associated Protocols

The this compound scaffold has been successfully employed in the discovery of potent inhibitors for several important drug targets.

Xanthine Oxidase Inhibitors for Hyperuricemia

Elevated levels of uric acid in the blood (hyperuricemia) can lead to gout, a painful inflammatory condition. Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Inhibition of XO is a validated therapeutic strategy for lowering uric acid levels.[6]

Derivatives of this compound have been developed as potent XO inhibitors. The rationale behind their design often involves using the indole-5-carboxylic acid moiety to mimic the binding of the natural substrate, while the 3-cyano group and other substitutions at the N1 position explore additional binding interactions to enhance potency and selectivity.[6]

Compound/ModificationKey Structural FeatureIC50 (µM)Rationale for Activity
Lead Compound N-(1-alkyl-3-cyano-1H-indol-5-yl) moiety0.018The 3-cyano group forms a crucial hydrogen bond with the Asn768 residue in the XO active site.[6]
N1-Alkylation Varies in size and nature of the alkyl groupPotency is sensitive to the size and nature of the N1 substituent.The N1-substituent likely occupies a hydrophobic pocket, and its optimal size and shape are crucial for maximizing van der Waals interactions.
Amide Moiety Different heterocyclic amides attached to the 5-amino groupVariesThe amide linker and the nature of the heterocyclic ring are critical for positioning the molecule within the active site and forming additional interactions.

This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds against xanthine oxidase.

Principle: The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine by xanthine oxidase. The rate of uric acid production is proportional to the enzyme's activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Test compounds and a positive control (e.g., Allopurinol) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.

    • Prepare serial dilutions of the test compounds and allopurinol in the phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and the corresponding concentration of the test compound solvent (DMSO).

    • Control wells (No inhibitor): Add buffer, xanthine oxidase solution, and the solvent (DMSO).

    • Test wells: Add buffer, xanthine oxidase solution, and the test compound at various concentrations.

    • Positive control wells: Add buffer, xanthine oxidase solution, and allopurinol at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the xanthine solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 295 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices:

  • The use of a phosphate buffer at pH 7.5 mimics physiological conditions.

  • DMSO is a common solvent for organic compounds, but its concentration must be kept low to avoid enzyme inhibition.

  • Allopurinol is a well-characterized XO inhibitor and serves as a reliable positive control to validate the assay's performance.

  • The kinetic measurement allows for the determination of the initial reaction velocity, which is crucial for accurate IC50 determination.

Allosteric Inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R)

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival. Its dysregulation is implicated in the development and progression of many cancers.[7] While many kinase inhibitors target the ATP-binding site, allosteric inhibitors offer the potential for greater selectivity.

A class of allosteric IGF-1R inhibitors has been discovered where a derivative of 3-cyano-1H-indole-7-carboxylic acid is a key component.[7] These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

IGF1R_Pathway cluster_membrane Cell Membrane IGF1R IGF-1R IRS IRS IGF1R->IRS Phosphorylates Grb2_Sos Grb2/Sos IGF1R->Grb2_Sos Recruits IGF1 IGF-1 IGF1->IGF1R Binds PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Cyano-indole Derivative (Allosteric Inhibitor) Inhibitor->IGF1R Inhibits

Caption: Simplified IGF-1R signaling pathway and the point of allosteric inhibition.

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of inhibitors to the IGF-1R kinase domain.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. Inhibitors that bind to the kinase, either at the ATP site or an allosteric site that alters the ATP site conformation, will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • IGF-1R kinase (recombinant)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor® 647-labeled)

  • Kinase Buffer

  • Test compounds and a known inhibitor (e.g., Staurosporine) in DMSO

  • 384-well plate (low volume, black)

  • TR-FRET enabled plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 3X solution of the test compounds and controls in the kinase buffer.

    • Prepare a 3X mixture of the IGF-1R kinase and the Eu-anti-Tag antibody in the kinase buffer.

    • Prepare a 3X solution of the kinase tracer in the kinase buffer.

  • Assay Setup (in a 384-well plate):

    • Add 5 µL of the 3X test compound/control solution to the wells.

    • Add 5 µL of the 3X kinase/antibody mixture to the wells.

    • Add 5 µL of the 3X tracer solution to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Calculate the percentage of inhibition based on the emission ratios of the control and test wells.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • TR-FRET is a highly sensitive and robust assay format suitable for high-throughput screening.

  • The use of an ATP-competitive tracer allows for the detection of both direct ATP-competitive inhibitors and allosteric inhibitors that affect the ATP binding pocket.

  • The 1-hour incubation allows the binding equilibrium to be reached.

Precursor for the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair. The this compound scaffold can serve as a key intermediate in the synthesis of certain PARP inhibitors. The indole nitrogen can be functionalized, and the carboxylic acid can be converted to an amide, which is a common feature in many PARP inhibitors that interacts with the nicotinamide-binding pocket of the enzyme.

PARP_Inhibitor_Synthesis Start 3-Cyano-1H-indole- 5-carboxylic acid Step1 Amide Coupling Start->Step1 Intermediate1 Indole-5-carboxamide Derivative Step1->Intermediate1 Step2 N-Alkylation/ N-Arylation Intermediate1->Step2 Final PARP Inhibitor Scaffold Step2->Final

References

Application Notes and Protocols: Utilizing 3-Cyano-1H-indole Derivatives as Allosteric Chemical Probes for IGF-1R Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Active Site - The Case for Allosteric Probes

The study of kinase signaling pathways, critical regulators of cellular processes, has traditionally been dominated by chemical probes that target the highly conserved ATP-binding site. While effective, this approach often suffers from challenges in achieving selectivity across the kinome. Allosteric inhibitors, which bind to sites topographically distinct from the active site, offer a compelling alternative, promising greater specificity and novel mechanisms of action.

This guide focuses on a potent and selective allosteric chemical probe for the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, differentiation, and survival.[1] While the initially specified molecule, 3-cyano-1H-indole-5-carboxylic acid, is a valuable synthetic building block, this document will detail the application of a more complex and functionally characterized derivative: 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide (hereafter referred to as IGFi-A10 ). This compound has been identified as a nanomolar-level inhibitor of IGF-1R with a well-defined allosteric mechanism, making it an exemplary tool for researchers in oncology, endocrinology, and drug discovery.[2]

IGFi-A10's unique mode of action allows for the precise dissection of IGF-1R signaling, offering a distinct advantage over ATP-competitive inhibitors by potentially avoiding off-target effects on closely related kinases, such as the Insulin Receptor (IR).[3] These application notes will provide a comprehensive overview of IGFi-A10, its mechanism, and detailed protocols for its use in biochemical and cell-based assays to probe IGF-1R function.

Mechanism of Action: Allosteric Inhibition of IGF-1R

The Insulin-like Growth Factor-1 Receptor is a receptor tyrosine kinase (RTK) that, upon binding its ligand (IGF-1), undergoes a conformational change leading to autophosphorylation of its intracellular kinase domains. This phosphorylation cascade initiates downstream signaling through pathways such as the PI3K/Akt and Ras/MAPK cascades, promoting cell growth and inhibiting apoptosis.[4][5]

IGFi-A10 functions not by competing with ATP for binding, but by engaging an allosteric pocket on the IGF-1R kinase domain.[2] X-ray crystallography studies have revealed that the binding of this class of inhibitors induces a conformational change in the kinase, stabilizing it in an inactive state. This prevents the necessary structural rearrangements for catalysis and subsequent autophosphorylation, effectively shutting down downstream signaling. The key advantage of this allosteric approach is the potential for high selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket.[1]

IGF1R_Pathway cluster_membrane Cell Membrane IGF1R IGF-1R IGF1R->IGF1R PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Activates Ras_MAPK Ras/MAPK Pathway IGF1R->Ras_MAPK Activates IGF1 IGF-1 Ligand IGF1->IGF1R Binds & Activates IGFi_A10 IGFi-A10 (Allosteric Probe) IGFi_A10->IGF1R Binds Allosteric Site & Inhibits Apoptosis_Inhibition Apoptosis Inhibition PI3K_Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival Ras_MAPK->Cell_Growth

References

Application Note: A Framework for High-Throughput Screening of Novel Enzyme Inhibitors Using 3-Cyano-1H-indole-5-carboxylic Acid as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against therapeutic targets.[1] This guide provides a comprehensive framework for designing and executing HTS campaigns to identify novel enzyme inhibitors. We utilize 3-Cyano-1H-indole-5-carboxylic acid, a representative indole-scaffold molecule, as a model compound to illustrate the process. The protocols herein focus on Histone Acetyltransferases (HATs) as an exemplary target class, detailing a primary screen using the highly sensitive AlphaLISA® technology and an orthogonal, fluorescence-based assay for hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening cascades.

Introduction: The Strategy of Screening

The identification of new therapeutic agents often begins with the screening of large collections of small molecules to find "hits"—compounds that modulate the activity of a biological target. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to mimic peptide structures and participate in various biological interactions.

This application note uses This compound (CICA) as a model compound. While CICA itself is not a known inhibitor of a specific target, its structural features—a planar indole ring, a hydrogen bond-accepting nitrile group, and an ionizable carboxylic acid—make it an excellent representative of compounds found in typical screening libraries.

Our objective is to provide a detailed, field-proven guide that covers:

  • Target Rationale: Why we choose Histone Acetyltransferases (HATs) as a compelling target class.

  • Assay Principles: The causality behind selecting specific HTS technologies.

  • Detailed Protocols: Step-by-step methodologies for both primary screening and secondary validation.

  • Data Interpretation: A guide to hit confirmation, counter-screening, and avoiding common pitfalls.

Compound Profile: this compound (CICA)

Proper handling and characterization of library compounds are paramount for a successful HTS campaign.

PropertyValueSource
Chemical Formula C₁₀H₆N₂O₂[2]
Molecular Weight 186.17 g/mol [3]
CAS Number 889942-87-4[3]
Appearance Solid
Key Structural Features Indole Core, Cyano Group, Carboxylic Acid

Scientist's Insight: The carboxylic acid moiety is a critical feature. It can form strong ionic and hydrogen-bond interactions within an enzyme's active site but may also pose challenges for cell permeability and can be a source of non-specific interactions, such as metal chelation.[4] The nitrile group is a versatile hydrogen bond acceptor. These features guide our assay buffer design, where chelating agents like EDTA are often included to mitigate false positives.

Target Rationale: Histone Acetyltransferases (HATs)

Biological Significance

Histone Acetyltransferases (HATs) are crucial epigenetic regulators that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues on histone tails.[5] This action neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure and generally promotes gene transcription.[6] The opposing enzymes, Histone Deacetylases (HDACs), remove these acetyl groups, creating a dynamic equilibrium that is essential for cellular health.[7] Aberrant HAT activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making HATs a high-value target class for therapeutic intervention.[8]

HAT_HDAC_Balance Chromatin_C Condensed Chromatin (Transcriptionally Repressed) Chromatin_O Open Chromatin (Transcriptionally Active) Chromatin_C->Chromatin_O Acetylation Chromatin_O->Chromatin_C Deacetylation HAT HATs (e.g., p300/CBP) CoA CoA HAT->CoA p1 HAT->p1 HDAC HDACs p2 HDAC->p2 Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT p1->Chromatin_O Ac+ p2->Chromatin_C Ac-

Caption: The dynamic regulation of chromatin structure by HATs and HDACs.

HTS Assay Principles and Workflow

The selection of an appropriate assay technology is critical for the success of an HTS campaign. For HATs, a bi-substrate enzyme, assays can be designed to detect either product formation (acetylated peptide) or co-factor release (Coenzyme A).[5]

Recommended HTS Technologies
  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This is our recommended primary screening technology. It is a bead-based, no-wash immunoassay with extremely high sensitivity.[9][10] In a HAT assay, a biotinylated histone peptide substrate binds to streptavidin-coated Donor beads, and an antibody specific for the acetylated lysine product binds to Acceptor beads.[11] When the substrate is acetylated by the HAT enzyme, the beads are brought into proximity, generating a strong chemiluminescent signal.[12] Its key advantages are resistance to interference from colored or fluorescent compounds and suitability for complex biological matrices.[10][11]

  • Fluorescence-Based Assays: These serve as an excellent orthogonal method for hit confirmation. A common approach detects the free thiol group on the Coenzyme A (CoA-SH) product using a thiol-reactive dye. The resulting increase in fluorescence is proportional to enzyme activity. This method relies on a different detection principle, making it ideal for eliminating false positives that are specific to the AlphaLISA technology.

HTS Campaign Workflow

A robust screening campaign follows a multi-stage process to identify and validate true hits while systematically eliminating artifacts.

HTS_Workflow start Start: Compound Library (e.g., containing CICA) primary Primary Screen (Single Concentration, e.g., 10 µM) AlphaLISA HAT Assay start->primary hit_id Hit Identification (% Inhibition > Threshold) primary->hit_id confirm Hit Confirmation (Re-test from fresh stock) hit_id->confirm Primary Hits inactive Inactive / Artifacts hit_id->inactive Inactive dose Dose-Response (IC50) (8-10 point titration) confirm->dose confirm->inactive secondary Orthogonal Assay (Fluorescence-based HAT Assay) dose->secondary dose->inactive False Positives counterscreen Counter-Screens (Promiscuity, Interference) secondary->counterscreen secondary->inactive False Positives validated Validated Hits (Confirmed, Selective, Potent) counterscreen->validated True Hits counterscreen->inactive False Positives

Caption: A standard workflow for an HTS inhibitor discovery campaign.

Detailed HTS Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.

Protocol 1: Primary HTS of CICA using an AlphaLISA HAT Assay

This protocol is designed for a 384-well plate format, a standard for HTS.[11]

A. Principle This assay quantifies the acetylation of a biotinylated H3 histone peptide by the p300 HAT enzyme. The acetylated product is detected by an anti-acetyl-H3 antibody conjugated to an AlphaLISA Acceptor bead, bringing it into proximity with the streptavidin-Donor bead bound to the biotinylated peptide. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which travels to the nearby Acceptor bead, initiating a chemiluminescent emission at ~615 nm.[9][10]

B. Materials & Reagents

  • Compound: this compound (CICA), 10 mM stock in 100% DMSO.

  • Enzyme: Recombinant human p300 (catalytic domain).

  • Substrates: Biotinylated Histone H3 peptide, Acetyl-CoA.

  • Detection: Streptavidin-coated Donor beads, Anti-acetyl-H3 AlphaLISA Acceptor beads (PerkinElmer).

  • Assay Plate: 384-well white opaque microplate (e.g., AlphaPlate).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 0.01% BSA, 0.01% Tween-20.

  • Reader: Microplate reader capable of AlphaScreen/AlphaLISA detection (e.g., EnVision®).

C. Step-by-Step Methodology

  • Compound Plating:

    • Dispense 50 nL of compound solution (CICA or controls) into the appropriate wells of the 384-well assay plate using an acoustic dispenser.

    • Positive Control: Known HAT inhibitor (e.g., C646).

    • Negative Control: DMSO vehicle (represents 0% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a 2X Enzyme/Peptide Mix in Assay Buffer containing p300 enzyme and biotin-H3 peptide at 2X their final desired concentration.

    • Dispense 5 µL of this mix into each well containing the pre-spotted compounds.

    • Briefly centrifuge the plate (1000 rpm, 1 min) to ensure contents are mixed.

  • Initiate Reaction:

    • Prepare a 2X Acetyl-CoA Mix in Assay Buffer.

    • To start the enzymatic reaction, add 5 µL of the 2X Acetyl-CoA Mix to all wells. The total reaction volume is now 10 µL.

    • Seal the plate and incubate for 60 minutes at room temperature. Causality: This incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a 2X Detection Mix in Assay Buffer containing the AlphaLISA Acceptor and Donor beads. Critical Insight: This step must be performed under subdued light, as Donor beads are light-sensitive.[10]

    • Add 10 µL of the Detection Mix to each well to stop the reaction.

    • Seal the plate with an aluminum seal, protect from light, and incubate for 60 minutes at room temperature to allow for bead binding.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

D. Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Assess Assay Quality using the Z'-factor. A Z' > 0.5 is considered excellent for HTS.[13] Z' = 1 - (3 * (SD_DMSO + SD_PositiveControl)) / |Mean_DMSO - Mean_PositiveControl|

Protocol 2: Orthogonal Hit Validation using a Fluorescence-Based Assay

A. Principle This assay measures HAT activity by detecting the co-product, Coenzyme A (CoA-SH), which contains a free thiol group. A thiol-reactive fluorescent dye reacts with CoA-SH to produce a highly fluorescent product, measured at specific excitation/emission wavelengths. Inhibition of the HAT enzyme results in a decreased fluorescent signal.

B. Materials & Reagents

  • Confirmed Hit: CICA (or other primary hits).

  • Enzyme & Substrates: As in Protocol 1 (Histone H3 peptide can be non-biotinylated).

  • Detection Reagent: Thiol-reactive fluorescent probe (e.g., CPM dye).

  • Assay Plate: 384-well black opaque microplate.

  • Assay Buffer: Same as Protocol 1.

  • Reader: Fluorescence microplate reader.

C. Step-by-Step Methodology

  • Compound Plating:

    • Perform a serial dilution of CICA (and other hits) in DMSO. Typically, an 8-point, 3-fold dilution series is prepared.

    • Dispense 50 nL of each concentration into the assay plate. Include DMSO controls.

  • Enzyme/Substrate Addition & Reaction:

    • Follow steps C2 and C3 from Protocol 1. The enzymatic reaction proceeds in the same manner.

  • Detection:

    • Prepare a Detection Mix containing the thiol-reactive dye in Assay Buffer.

    • Add 10 µL of the Detection Mix to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence reader at the appropriate Ex/Em wavelengths for the chosen dye (e.g., ~380 nm Ex / ~460 nm Em).

D. Data Analysis

  • Calculate Percent Inhibition for each compound concentration.

  • Plot Percent Inhibition vs. log[Compound Concentration].

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Data Interpretation and Hit Validation

A "hit" from the primary screen is only the beginning. Rigorous follow-up is essential to eliminate false positives and artifacts.[14]

Hypothetical Results for CICA
AssayEndpointCICA ResultInterpretation
Primary AlphaLISA % Inh @ 10 µM65%CICA is identified as a primary hit, exceeding a typical >50% inhibition threshold.
Dose-Response (IC₅₀) IC₅₀4.5 µMThe compound shows dose-dependent inhibition, a key characteristic of a true inhibitor.
Orthogonal Fluoro. IC₅₀6.2 µMThe activity is confirmed in a technology-independent assay, increasing confidence that CICA is not an artifact of the AlphaLISA system (e.g., light quencher).
Counter-Screen ActivityInactiveCICA is tested against an unrelated enzyme (e.g., a protease) and shows no activity, suggesting it is not a promiscuous inhibitor like an aggregator.[14]
Trustworthiness: The Importance of Counter-Screens

Many compounds identified in HTS are artifacts.[14] It is critical to perform counter-screens to rule out common mechanisms of assay interference:

  • Compound Aggregation: Some compounds form aggregates that non-specifically sequester and inhibit enzymes. This can often be detected by including a non-ionic detergent (like 0.01% Triton X-100) in the assay buffer.

  • Technology Interference: Test for inhibition of the detection system itself (e.g., does CICA quench the fluorescent signal or interfere with the AlphaLISA beads?).

  • Thiol Reactivity: For fluorescence assays that use thiol-reactive probes, it's crucial to confirm that the compound itself is not reacting with the probe.[14]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for utilizing this compound as a model compound within a high-throughput screening campaign targeting Histone Acetyltransferases. By employing a robust primary assay like AlphaLISA, followed by rigorous validation with an orthogonal fluorescence-based method and appropriate counter-screens, researchers can confidently identify and prioritize true, target-specific inhibitors. The principles and detailed protocols described herein are broadly applicable to other enzyme targets and compound libraries, forming a solid foundation for any drug discovery program.

References

Application Notes and Protocols for the Characterization of 3-Cyano-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the analytical characterization of 3-cyano-1H-indole-5-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and development. Recognizing the critical need for robust and reliable analytical methodologies, this document outlines a multi-technique approach encompassing chromatographic, spectroscopic, and thermal analyses. Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and adherence to rigorous standards of scientific integrity, drawing upon internationally recognized guidelines such as those from the International Council for Harmonisation (ICH). This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries to ensure the identity, purity, and stability of this compound.

Introduction: The Significance of this compound

This compound is a bifunctional heterocyclic compound featuring both a nitrile and a carboxylic acid moiety on an indole scaffold. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The cyano group can serve as a precursor for other functional groups or as a key interaction point with biological targets, while the carboxylic acid moiety enhances solubility and provides a handle for further chemical modification.

Given its role as a critical starting material, the unambiguous identification and purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of downstream products. This guide provides a framework for a comprehensive characterization workflow.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in developing appropriate analytical methods.

PropertyValueSource
Chemical Formula C₁₀H₆N₂O₂[1]
Molecular Weight 186.17 g/mol [1]
CAS Number 889942-87-4
Appearance Solid (form may vary)[2]
Purity Typically ≥97%[2]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution, sensitivity, and applicability to a wide range of compounds.

High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: Reversed-phase HPLC (RP-HPLC) is ideally suited for the analysis of moderately polar compounds like this compound. A C18 stationary phase provides a hydrophobic surface for the separation of the analyte from both more polar and less polar impurities. The mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve efficient separation. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which results in improved peak shape and retention time stability.[3]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation and Materials:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC grade acetonitrile (ACN) and water.

    • Formic acid (≥98%).

    • This compound reference standard (purity ≥98%).

    • Volumetric flasks, pipettes, and autosampler vials.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard and Sample Preparation:

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the sample diluent.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh a known quantity of the this compound sample and dissolve it in the sample diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution (example):

      • 0-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or as determined by UV-Vis spectral analysis.

Data Interpretation and System Suitability:

  • Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

  • Purity Assessment: The area percentage of the main peak relative to the total area of all peaks provides an estimation of the sample's purity.

  • Quantification: A calibration curve is constructed by plotting the peak area of the working standards against their concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.

  • System Suitability: Before sample analysis, system suitability tests should be performed by injecting a standard solution multiple times. Parameters such as tailing factor (should be ≤ 2.0) and theoretical plates (should be ≥ 2000) should be monitored to ensure the performance of the chromatographic system.

Method Validation (as per ICH Q2(R2) Guidelines):

The developed HPLC method must be validated to ensure it is fit for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation RefStd Reference Standard StockSol Prepare Stock Solutions RefStd->StockSol Sample Test Sample SampleSol Prepare Sample Solution Sample->SampleSol WorkStd Prepare Working Standards StockSol->WorkStd Inject Inject Samples & Standards WorkStd->Inject SampleSol->Inject HPLC HPLC System (C18 Column, Gradient Elution) Detect UV Detection HPLC->Detect Inject->HPLC Chrom Obtain Chromatograms Detect->Chrom Calib Construct Calibration Curve Chrom->Calib Purity Assess Purity Chrom->Purity Quant Quantify Analyte Calib->Quant Validate Method Validation (ICH Q2) Quant->Validate Purity->Validate

Spectroscopic Analysis: Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. The chemical shifts, coupling patterns, and integration of the signals in the NMR spectra allow for the unambiguous assignment of the molecular structure. For this compound, characteristic signals for the indole ring protons, the carboxylic acid proton, and the carbons of the indole ring, nitrile, and carboxyl groups are expected.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in it and the acidic and NH protons are readily observable).

    • This compound sample.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed.

Expected Spectral Data and Interpretation:

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet in the downfield region (typically >11 ppm) corresponding to the carboxylic acid proton (-COOH). This signal may exchange with D₂O.

    • A broad singlet in the downfield region (typically >11 ppm) corresponding to the indole N-H proton.

    • Signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the indole ring. The specific chemical shifts and coupling patterns will depend on the substitution pattern.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carboxylic acid carbon (-COOH) in the range of 165-185 ppm.[5]

    • Signals for the aromatic carbons of the indole ring.

    • A signal for the nitrile carbon (-CN) in the range of 115-130 ppm.[5]

NMR_Interpretation Molecule {this compound | { ¹H NMR |  ¹³C NMR}} H_NMR {¹H NMR Spectrum | {Carboxylic Acid Proton (>11 ppm) | Indole N-H Proton (>11 ppm) | Aromatic Protons (7-8.5 ppm)}} Molecule:H->H_NMR C_NMR {¹³C NMR Spectrum | {Carboxylic Carbon (165-185 ppm) | Aromatic Carbons | Nitrile Carbon (115-130 ppm)}} Molecule:C->C_NMR Structure Structural Confirmation H_NMR->Structure C_NMR->Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, characteristic absorption bands for the N-H bond of the indole, the O-H and C=O bonds of the carboxylic acid, and the C≡N bond of the nitrile group are expected.

Experimental Protocol: FT-IR (ATR)

  • Instrumentation and Materials:

    • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • This compound sample (solid).

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample on the ATR crystal and apply pressure.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Spectral Data and Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchIndole
3300-2500 (broad)O-H stretchCarboxylic Acid[6]
~2230C≡N stretchNitrile[6]
1710-1680C=O stretchCarboxylic Acid (conjugated)[6]
~1600-1450C=C stretchAromatic Ring

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[6]

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with a chromatographic separation method (LC-MS), it offers high selectivity and sensitivity. For this compound, the molecular ion peak corresponding to its molecular weight is expected, along with characteristic fragment ions.

Experimental Protocol: LC-MS

  • Instrumentation and Materials:

    • LC-MS system with an electrospray ionization (ESI) source.

    • HPLC conditions as described in Section 3.1, using a mobile phase compatible with MS (e.g., formic acid instead of phosphoric acid).

  • Data Acquisition:

    • Acquire mass spectra in both positive and negative ion modes to determine the optimal ionization conditions.

    • The mass range should be set to include the expected molecular weight of the analyte.

Expected Spectral Data and Interpretation:

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 187.05.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 185.03.

  • Fragmentation: Fragmentation patterns can provide further structural confirmation. For example, loss of CO₂ (44 Da) from the deprotonated molecule is a common fragmentation pathway for carboxylic acids.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Scientific Rationale: TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition enthalpies.

Experimental Protocol: TGA/DSC

  • Instrumentation and Materials:

    • Simultaneous TGA/DSC instrument.

    • Inert pans (e.g., aluminum or platinum).

    • This compound sample.

  • Data Acquisition:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Monitor the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Expected Data and Interpretation:

  • TGA Thermogram: A stable baseline until the onset of decomposition, followed by one or more weight loss steps. The decomposition temperature provides an indication of the thermal stability of the compound.

  • DSC Thermogram: An endothermic peak corresponding to the melting point of the compound. The temperature and enthalpy of melting are important physical properties. Decomposition may be observed as an exothermic or endothermic event at higher temperatures, often correlating with the weight loss seen in the TGA curve.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal methods, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this important synthetic intermediate. The successful implementation and validation of these methods are essential for ensuring the quality and consistency of materials used in research and pharmaceutical manufacturing, ultimately contributing to the development of safe and effective new medicines.

References

Application Note: Structural Elucidation of 3-cyano-1H-indole-5-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-cyano-1H-indole-5-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The precise structural characterization of such compounds is paramount for understanding their chemical properties, reactivity, and potential as pharmaceutical scaffolds. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical methodologies for the characterization of complex organic molecules.

The structural elucidation of a novel or synthesized molecule is a cornerstone of chemical research. It is not merely about confirming a molecular formula but about precisely mapping the connectivity of atoms and understanding the electronic environment of each nucleus. In this context, NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, while high-resolution mass spectrometry offers definitive confirmation of the elemental composition and can reveal structural motifs through fragmentation analysis. This note will explain the causality behind the experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed in Table 1. The choice of DMSO-d₆ as the solvent is crucial for observing the exchangeable protons of the indole NH and the carboxylic acid OH.[2]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH~12.5br s-The acidic proton of the carboxylic acid is expected to be significantly deshielded and will likely appear as a broad singlet.[3][4]
NH~12.0br s-The indole N-H proton is also acidic and its chemical shift is solvent-dependent. In DMSO, it is expected to be a broad singlet in a similar region to the carboxylic acid proton.[2]
H-2~8.4s-The proton at the 2-position of the indole ring is a singlet and is deshielded by the adjacent nitrogen atom and the electron-withdrawing cyano group at the 3-position.[1]
H-4~8.3d~1.5This proton is expected to be a doublet due to meta-coupling with H-6. The strong deshielding is due to the anisotropic effect of the adjacent carboxylic acid group.
H-6~7.9dd~8.5, ~1.5H-6 will appear as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4.
H-7~7.6d~8.5The proton at the 7-position will be a doublet due to ortho-coupling with H-6.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum, detailed in Table 2, reflects the influence of the electron-withdrawing cyano and carboxylic acid groups on the indole scaffold.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~168The carbonyl carbon of the carboxylic acid is expected in this region.[5][6]
C-7a~137A quaternary carbon of the indole ring.
C-2~135Deshielded by the adjacent nitrogen and the C3-cyano group.
C-5~128The carbon bearing the carboxylic acid group.
C-4~125Aromatic methine carbon.
C-3a~124A quaternary carbon of the indole ring.
C-6~122Aromatic methine carbon.
C-7~114Aromatic methine carbon, shielded by the adjacent nitrogen.
CN~116The carbon of the cyano group.
C-3~95Significantly shielded due to its position on the pyrrole ring and the influence of the cyano group.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is recommended for the unambiguous structural elucidation of this compound. This includes ¹H, ¹³C, and 2D correlation experiments such as COSY, HSQC, and HMBC.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is critical to avoid interfering signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, 64k data points, relaxation delay of 2 seconds, and 1024 scans.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct carbon-hydrogen correlations.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range (2-3 bond) carbon-hydrogen correlations. This is particularly useful for assigning quaternary carbons.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (400 MHz Spectrometer) cluster_data_analysis Data Analysis & Structure Elucidation Sample 3-cyano-1H-indole- 5-carboxylic acid NMR_Tube NMR Tube Sample->NMR_Tube Solvent DMSO-d6 + TMS Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Structure Final Structure HMBC->Structure MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_analysis ESI-MS Analysis cluster_data_interpretation Data Interpretation Stock 1 mg/mL Stock Solution Dilution Dilute to 1-10 µg/mL in Mobile Phase Stock->Dilution Final_Sample Final Sample for Injection Dilution->Final_Sample Full_Scan Full Scan (Negative Ion Mode) [M-H]⁻ Final_Sample->Full_Scan MSMS MS/MS Fragmentation of [M-H]⁻ Full_Scan->MSMS Accurate_Mass Accurate Mass Determination (Elemental Composition) MSMS->Accurate_Mass Fragmentation_Pattern Fragmentation Pattern (Structural Information) MSMS->Fragmentation_Pattern

References

Application Note: Framework for the In Vitro Characterization of 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] Indole derivatives have been successfully developed as inhibitors for a wide array of enzymes, including kinases, tubulin, and topoisomerases, leading to their use in oncology, virology, and beyond.[2][3][4] This document presents a comprehensive experimental framework for the initial in vitro characterization of 3-cyano-1H-indole-5-carboxylic acid, a specific member of this versatile chemical class. Based on the documented activity of structurally related compounds, such as the discovery of a 3-cyano-1H-indole-7-carboxylic acid derivative as an allosteric inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), we hypothesize a potential role for this compound as a kinase inhibitor.[5] This guide provides detailed protocols for assessing its biochemical potency, cellular activity, and general cytotoxicity, establishing a logical, tiered approach for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Investigation

Indole-based compounds are integral to modern drug discovery, demonstrating a remarkable capacity for structural modification that allows for the fine-tuning of affinity and selectivity against specific biological targets.[1] Their π-electronic structure and ability to form critical hydrogen bonds and van der Waals interactions make them ideal candidates for enzyme inhibitors.[6] The core challenge in characterizing a novel small molecule like this compound is to systematically elucidate its biological activity.

This guide proposes a hypothesis-driven workflow. Given that a closely related analog inhibits the IGF-1R kinase, a validated target in oncology, our experimental design will focus on validating this potential mechanism of action.[5] The workflow is structured to first confirm direct target engagement in a purified, biochemical system and then to verify this activity in a more physiologically relevant cellular context, while simultaneously assessing off-target cytotoxic effects.

G cluster_0 Phase 1: Foundational Steps cluster_1 Phase 2: Biochemical & Cellular Screening cluster_2 Phase 3: Data Analysis a Compound Acquisition & Solubility Assessment b Stock Solution Preparation (10 mM in DMSO) a->b Critical First Step c Biochemical Kinase Assay (e.g., IGF-1R) b->c d Cell Viability Assay (e.g., MTT) b->d e Cellular Target Engagement (Western Blot for p-IGF-1R) c->e Validate in cells d->e Interpret with toxicity data f IC50 Determination (Biochemical & Cytotoxicity) e->f g Quantification of Target Modulation e->g

Figure 1: A tiered experimental workflow for the in vitro characterization of a novel small molecule inhibitor.

Foundational Protocols: Compound Handling & Preparation

Scientific integrity begins with proper sample handling. The solubility and stability of a test compound are critical variables that can profoundly impact experimental outcomes.

Protocol 2.1: Solubility Assessment and Stock Solution Preparation

Rationale: Most small molecules are stored as powders and dissolved in a non-aqueous solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. It is crucial to ensure the compound is fully dissolved at this stage and remains soluble when diluted into aqueous assay buffers. Precipitated compound is inactive and leads to inaccurate potency measurements.

Materials:

  • This compound (CAS 889942-87-4)[7]

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound (MW: 186.17 g/mol )[7]. To make 1 mL, weigh 1.86 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

  • Vortex thoroughly for 2-3 minutes to ensure complete dissolution. A brief sonication can be used if necessary.

  • Visually inspect the solution against a light source to confirm there is no visible precipitate.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Primary Screening: Biochemical Target Engagement

The first step in validating our hypothesis is to determine if the compound directly interacts with and inhibits the purified target enzyme, independent of any cellular complexity.

Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a target kinase (e.g., IGF-1R). Commercially available assay kits, often based on measuring ATP consumption (e.g., ADP-Glo™) or substrate phosphorylation (e.g., Lanthascreen™), provide a robust and high-throughput method to determine a biochemical IC50 value. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

Materials:

  • Recombinant human IGF-1R enzyme

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • This compound (test compound)

  • Known IGF-1R inhibitor (positive control, e.g., Linsitinib)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the 10 mM test compound stock in DMSO. Then, dilute this series into the kinase assay buffer. A typical final concentration range for screening would be 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%).

  • Assay Preparation: Add the following to each well of the assay plate in this order:

    • Kinase assay buffer

    • Diluted test compound or control (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition)

    • Recombinant IGF-1R enzyme and substrate mixture.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Detect Activity: Stop the reaction and detect the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This involves a two-step addition of ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is inversely proportional to kinase activity.

Secondary Screening: Cellular Activity and Cytotoxicity

Demonstrating that a compound inhibits a purified enzyme is a critical first step, but its activity within a living cell is the true test of its potential. Cellular assays assess compound permeability, stability, and target engagement in a physiological environment.[8]

Protocol 4.1: Cell Viability / Cytotoxicity Assay (MTT Assay)

Rationale: Before assessing target-specific effects, it is essential to determine the compound's general effect on cell health and proliferation.[8] The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. This helps differentiate between a targeted anti-proliferative effect and non-specific cytotoxicity. It also establishes a concentration range for subsequent cell-based assays, which should ideally be below the cytotoxic threshold.

Materials:

  • A relevant cancer cell line expressing the target (e.g., MCF-7 breast cancer cells for IGF-1R)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the cells for a period relevant to cell division, typically 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

Protocol 4.2: Cellular Target Engagement Assay (Western Blot)

Rationale: This assay provides direct evidence that the compound is inhibiting the target kinase within the cell. It measures the phosphorylation status of the target protein. For a receptor tyrosine kinase like IGF-1R, ligand binding (e.g., with IGF-1) induces autophosphorylation, which is a critical step for downstream signaling. A successful inhibitor will block this phosphorylation.

G ligand IGF-1 (Ligand) receptor IGF-1R ligand->receptor Binds autophos Autophosphorylation receptor->autophos Activates inhibitor 3-cyano-1H-indole- 5-carboxylic acid inhibitor->autophos Inhibits downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) autophos->downstream effect Cell Proliferation & Survival downstream->effect

References

Application Note: A Framework for Developing Biochemical and Cell-Based Assays with 3-Cyano-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] 3-Cyano-1H-indole-5-carboxylic acid is a specific derivative that presents unique opportunities for drug discovery, particularly as a building block for potent and selective modulators of cellular signaling pathways. Notably, a related compound, 3-cyano-1H-indole-7-carboxylic acid, has been identified as a novel allosteric inhibitor of the insulin-like growth factor-I receptor (IGF-1R), a kinase implicated in cancer.[2] This suggests that the 3-cyano-indole framework is a promising starting point for developing inhibitors of enzymes such as kinases. This guide provides a comprehensive framework for researchers to handle, characterize, and develop robust biochemical and cell-based assays using this compound, enabling its effective evaluation in drug discovery and chemical biology programs.

Part 1: Compound Characterization and Handling

Before initiating any biological assay, it is imperative to establish the identity, purity, and handling characteristics of the test compound. This ensures the reliability and reproducibility of all subsequent experimental data. Biochemical assays are sensitive to impurities, which can lead to false-positive or false-negative results.

Physicochemical Properties

A summary of the key computed properties for this compound is provided below. This information is critical for calculating molar concentrations and understanding the compound's general characteristics.

PropertyValueSource
Molecular Weight 186.17 g/mol [3]
Exact Mass 186.042927438 Da[3]
Topological Polar Surface Area 76.9 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
CAS Number 889942-87-4[4]
Protocol: Solubility Assessment and Stock Solution Preparation

Causality: The solubility of a compound dictates its utility in aqueous biological assays. Most small molecules are first dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock, which is then diluted into aqueous assay buffers. Poor solubility can lead to compound precipitation, reducing the effective concentration and generating artifacts.

Methodology:

  • Solvent Selection: Prepare small aliquots of this compound powder (e.g., 1 mg) in separate microfuge tubes.

  • Initial Dissolution: Add a small volume (e.g., 53.7 µL) of 100% DMSO to one tube to target a high-concentration stock (e.g., 100 mM). Vortex vigorously for 2-5 minutes. Visually inspect for any undissolved particulate matter against a bright light.

  • Sonication: If particulates remain, sonicate the tube in a water bath for 10-15 minutes.

  • Solubility Limit: If the compound is fully dissolved, it is soluble to at least 100 mM in DMSO. If not, serially dilute the suspension with DMSO to determine the concentration at which it fully dissolves.

  • Stock Solution Preparation: Once the solubility is confirmed, prepare a primary stock solution (e.g., 10 mM or 50 mM) in 100% DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The stability of indole derivatives in solution should be monitored over time.

Protocol: Purity and Identity Confirmation via LC-MS

Causality: Vendor-supplied compounds may contain impurities from the synthetic process. Verifying the purity and confirming the molecular weight is a non-negotiable step to ensure that the observed biological activity is attributable to the compound of interest. Liquid chromatography-mass spectrometry (LC-MS) is an efficient method for this purpose.[5]

Methodology:

  • Sample Preparation: Dilute the DMSO stock solution of this compound to a final concentration of approximately 10 µM in an appropriate solvent system (e.g., 50:50 acetonitrile:water).

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a standard gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • MS Detection: Couple the LC eluent to an electrospray ionization (ESI) mass spectrometer. Scan for both positive and negative ion modes.

  • Data Analysis:

    • Purity: Integrate the area of the main peak in the chromatogram. A purity of >95% is generally required for screening campaigns.

    • Identity: Verify that the mass spectrum shows a prominent ion corresponding to the expected mass of the compound (186.17 g/mol ). Look for [M+H]⁺ (m/z 187.05) in positive mode and [M-H]⁻ (m/z 185.03) in negative mode.

Part 2: Developing a Target-Based Biochemical Assay

Given the known activity of a related compound against the IGF-1R kinase, a logical first step is to screen this compound against a panel of protein kinases.[2] This section details the development of a fluorescence-based enzyme inhibition assay, a common method for high-throughput screening (HTS).[6]

Assay Development Workflow

The development of a robust biochemical assay follows a logical progression from reagent optimization to validation for screening.

Assay_Development_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Screening QC Compound QC (Purity, Solubility) Enzyme_Titration Enzyme Titration (Determine linear range) QC->Enzyme_Titration Substrate_Titration Substrate Titration (Determine Km) Enzyme_Titration->Substrate_Titration Assay_Conditions Finalize Assay Conditions (Substrate at Km) Substrate_Titration->Assay_Conditions Z_Factor Z'-Factor Determination (Assess robustness) Assay_Conditions->Z_Factor Primary_Screen Primary Screen (Single Concentration) Z_Factor->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation

Caption: Workflow for biochemical assay development.

Principle: Fluorescence Polarization (FP) Kinase Assay

Fluorescence-based techniques are highly sensitive and amenable to HTS formats.[7] An FP assay measures the change in the tumbling rate of a fluorescent molecule.

  • Initial State: A small, fluorescently-labeled peptide substrate tumbles rapidly in solution, resulting in low polarization of emitted light.

  • Enzymatic Reaction: A kinase transfers a phosphate group from ATP to the peptide substrate.

  • Detection: A large antibody that specifically binds to the phosphorylated peptide is added. This binding creates a large complex that tumbles slowly.

  • Signal: The slow tumbling of the fluorescent complex results in a high polarization signal.

  • Inhibition: In the presence of an inhibitor like this compound, the kinase is blocked, the substrate is not phosphorylated, the antibody does not bind, and the polarization remains low. The degree of inhibition is proportional to the decrease in the FP signal.

Protocol: Kinase Inhibition Assay (FP-Based)

Causality: This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency. Each step is designed to ensure the reaction is in a steady state and that the measured signal accurately reflects enzyme activity. Using the substrate at its Michaelis-Menten constant (Km) provides a sensitive environment for detecting competitive inhibitors.[8]

Materials:

  • Kinase of interest (e.g., IGF-1R)

  • Fluorescently-labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Phospho-specific binding agent (antibody)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating:

    • Create a serial dilution series of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution from 1 mM.

    • Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls into the 384-well plate. This results in a "dry plate".

  • Enzyme Preparation:

    • Prepare a 2X enzyme solution in assay buffer at a concentration determined from the enzyme titration experiments (Phase 1).

  • Substrate/ATP Mix Preparation:

    • Prepare a 2X substrate/ATP solution in assay buffer. The substrate concentration should be equal to its apparent Km value, and the ATP concentration should be at its apparent Km value.

  • Assay Execution:

    • Step 1 (Kinase Reaction):

      • Add 5 µL of the 2X enzyme solution to each well containing the test compound.

      • Add 5 µL of the 2X substrate/ATP mix to initiate the reaction. The final volume is 10 µL.

      • Controls:

        • 100% Activity Control: Wells with DMSO only (no inhibitor).

        • 0% Activity (Background) Control: Wells with DMSO and a potent, non-fluorescent inhibitor (or no enzyme).

    • Step 2 (Incubation):

      • Seal the plate and centrifuge briefly to mix.

      • Incubate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

    • Step 3 (Detection):

      • Prepare a "Stop/Detection" reagent containing the phospho-specific antibody and EDTA (to chelate Mg²⁺ and stop the kinase reaction).

      • Add 10 µL of the Stop/Detection reagent to all wells.

      • Incubate for 60 minutes at room temperature to allow for antibody binding equilibrium.

    • Step 4 (Reading):

      • Read the plate on an FP-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Background] / [Signal_100%_Activity - Signal_Background])

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Output
Compound Conc. (µM)FP Signal (mP)% Inhibition
10011598.8
33.312195.0
11.115575.0
3.720543.8
1.226518.8
0.43050.0
0 (DMSO)3050.0
Background112100.0

Part 3: Hit Validation and Orthogonal Assays

A "hit" from a primary screen requires rigorous validation to confirm its activity and rule out artifacts.[9] This process builds trustworthiness in the data before committing to more complex studies.

Hit Validation Workflow

Hit_Validation_Workflow Primary_Hit Primary Hit (FP Assay) Resynthesis Compound Resynthesis & Purity Check Primary_Hit->Resynthesis Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET, Luminescence) Resynthesis->Orthogonal_Assay Counter_Screen Counter-Screen (Target-Minus Control) Orthogonal_Assay->Counter_Screen Cell_Based_Assay Cell-Based Target Engagement (e.g., Western Blot) Counter_Screen->Cell_Based_Assay Validated_Hit Validated Hit Cell_Based_Assay->Validated_Hit

Caption: Workflow for validating a primary screening hit.

Protocol: Target-Minus Counter-Screen

Causality: This assay is crucial to identify compounds that interfere with the assay technology itself rather than the biological target. For example, a compound might be fluorescent at the same wavelength as the probe or quench the signal, leading to a false positive.

Methodology:

  • Use the exact same protocol as the primary FP-based kinase assay (Section 2.3).

  • In place of the 2X enzyme solution, add a 2X buffer-only solution.

  • The test compound should show no dose-dependent activity in this format. Any significant signal change indicates assay interference.

Protocol: Cell-Based Target Engagement (Western Blot)

Causality: A biochemical assay uses purified components in a highly artificial environment. A cell-based assay provides evidence that the compound can enter a cell and engage its target in a more complex, physiological context.[10] For a kinase inhibitor, this is often demonstrated by a reduction in the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Culture: Culture a cell line known to express the target kinase (e.g., IGF-1R) to ~80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., IGF-1) for a short period (e.g., 15 minutes) to activate the target kinase.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate via SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-Akt).

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of the substrate (e.g., anti-total-Akt) to serve as a loading control.

  • Detection: Use a chemiluminescent or fluorescent secondary antibody and image the blot. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates successful target engagement in cells.

References

Scale-up Synthesis of 3-cyano-1H-indole-5-carboxylic acid: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-cyano-1H-indole-5-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a key intermediate for a variety of pharmacologically active compounds. Its rigid bicyclic structure, combined with the versatile chemical handles of a nitrile and a carboxylic acid, makes it an attractive scaffold for drug design. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this valuable compound. The procedure begins with the well-established Sandmeyer reaction to introduce the cyano group, followed by a straightforward hydrolysis to yield the final product. We delve into the critical process parameters, safety considerations for handling cyanide reagents, and key optimization strategies for transitioning from laboratory to pilot-plant scale.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. The specific substitution pattern of this compound offers synthetic chemists strategic advantages. The C3-cyano group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or converted into a tetrazole, while the C5-carboxylic acid is ideal for amide bond formation or other conjugations.

The synthetic strategy outlined herein is designed for reliability and scalability. It eschews more complex C-H activation or multi-component reactions, which can present scale-up challenges[1][2][3], in favor of a classical and well-understood pathway. The proposed two-step synthesis is as follows:

  • Step 1: Sandmeyer Cyanation. Starting from the readily available methyl 5-amino-1H-indole-3-carboxylate, a diazonium salt is generated and subsequently displaced with a cyanide nucleophile using a copper(I) cyanide catalyst. The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate[4][5].

  • Step 2: Saponification. The intermediate methyl ester is hydrolyzed under basic conditions to afford the target this compound. This is a standard and high-yielding transformation[6][7].

This linear approach ensures a straightforward process with high-purity intermediates, simplifying the final purification.

Overall Synthetic Workflow

G cluster_0 Step 1: Sandmeyer Cyanation cluster_1 Step 2: Saponification A Methyl 5-amino-1H- indole-3-carboxylate B Diazonium Salt Intermediate A->B 1. HCl, H₂O 2. NaNO₂ (aq) 0-5 °C C Methyl 3-cyano-1H- indole-5-carboxylate B->C CuCN, KCN 60-70 °C D Methyl 3-cyano-1H- indole-5-carboxylate E Final Product: This compound D->E 1. NaOH, EtOH/H₂O 2. HCl (aq) to pH 2-3

Process Safety and Hazard Management

The Sandmeyer cyanation step involves the use of highly toxic cyanide salts and the potential in-situ generation of hydrogen cyanide (HCN) gas. Strict adherence to safety protocols is mandatory.

  • Cyanide Handling: All operations involving potassium cyanide (KCN) or copper(I) cyanide (CuCN) must be conducted in a certified chemical fume hood[8][9]. A designated work area should be clearly marked[9][10]. Never work alone when handling cyanides[8][11].

  • Acid Incompatibility: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas[10][11]. Crucially, the acidic diazonium salt solution must be added to the basic cyanide solution, never the reverse. The receiving vessel should be sufficiently basic (pH > 10) to neutralize the incoming acid and prevent HCN evolution.

  • Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves[9][11][12].

  • Waste Disposal: All cyanide-containing waste (solid, liquid, and contaminated materials) is considered P-listed hazardous waste and must be segregated and disposed of according to institutional guidelines[8][12]. Decontaminate glassware first with a pH 10 buffer solution, followed by a 10% bleach solution[9][10].

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible[9]. Ensure that a cyanide antidote kit is available and that laboratory personnel are trained in its use and emergency response procedures[8].

Detailed Experimental Protocols

Part A: Synthesis of Methyl 3-cyano-1H-indole-5-carboxylate

Materials and Equipment

Reagent CAS No. M.W.
Methyl 5-amino-1H-indole-3-carboxylate 50929-15-2 190.20
Hydrochloric Acid (conc., 37%) 7647-01-0 36.46
Sodium Nitrite (NaNO₂) 7632-00-0 69.00
Copper(I) Cyanide (CuCN) 544-92-3 89.56
Potassium Cyanide (KCN) 151-50-8 65.12
Toluene 108-88-3 92.14
Ethyl Acetate 141-78-6 88.11
Deionized Water 7732-18-5 18.02
Sodium Bicarbonate (NaHCO₃) 144-55-8 84.01
Brine (Saturated NaCl solution) - -

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

  • Equipment: Jacketed glass reactor (1L), overhead mechanical stirrer, thermocouple, addition funnel, heating/cooling circulator, rotary evaporator, filtration apparatus.

Step-by-Step Methodology

  • Diazotization:

    • To a 1L jacketed reactor, charge methyl 5-amino-1H-indole-3-carboxylate (38.0 g, 0.20 mol).

    • Add deionized water (200 mL) and concentrated hydrochloric acid (50 mL, ~0.60 mol). Stir to form a slurry.

    • Cool the reactor jacket to 0 °C. Maintain the internal temperature of the slurry between 0-5 °C for the entire diazotization process.

    • In a separate beaker, dissolve sodium nitrite (15.2 g, 0.22 mol) in deionized water (50 mL).

    • Using an addition funnel, add the sodium nitrite solution dropwise to the indole slurry over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 2L reactor equipped with an overhead stirrer, charge copper(I) cyanide (21.5 g, 0.24 mol) and potassium cyanide (31.2 g, 0.48 mol) into deionized water (200 mL). Stir to dissolve. Caution: This solution is highly toxic and basic.

    • Add toluene (200 mL) to the cyanide solution.

    • Heat the cyanide solution to 65 °C.

    • Slowly, add the cold diazonium salt solution from Step 1 to the hot cyanide solution over 60-90 minutes. Vigorous gas evolution (N₂) will be observed. Control the addition rate to manage the effervescence and maintain the internal temperature between 65-75 °C.

    • After the addition is complete, stir the reaction mixture at 70 °C for 1 hour, then cool to room temperature.

  • Work-up and Purification:

    • Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

    • Combine all organic layers and wash with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from an ethanol/water mixture to afford methyl 3-cyano-1H-indole-5-carboxylate as a crystalline solid.

Sandmeyer Reaction Mechanism

G ArN2 Ar-N₂⁺ Ar_rad Ar• ArN2->Ar_rad + e⁻ (from Cu(I)) CuCN [Cu(CN)₂]⁻ CuCN->Ar_rad Single-Electron Transfer (SET) CuCN2 Cu(CN)₂ N2 N₂ ArCN Ar-CN Ar_rad->ArCN + •CN (from Cu(II)) ArCN->CuCN Regenerates Cu(I) catalyst

Part B: Hydrolysis to this compound

Materials and Equipment

Reagent CAS No. M.W.
Methyl 3-cyano-1H-indole-5-carboxylate 889942-87-5 200.19
Sodium Hydroxide (NaOH) 1310-73-2 40.00
Ethanol 64-17-5 46.07
Hydrochloric Acid (conc., 37%) 7647-01-0 36.46

| Deionized Water | 7732-18-5 | 18.02 |

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, pH meter or pH strips, Buchner funnel.

Step-by-Step Methodology

  • Saponification:

    • In a 1L round-bottom flask, suspend the methyl 3-cyano-1H-indole-5-carboxylate (30.0 g, 0.15 mol) in a mixture of ethanol (300 mL) and deionized water (150 mL).

    • Add sodium hydroxide pellets (12.0 g, 0.30 mol) to the suspension.

    • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

    • Cool the remaining aqueous solution in an ice bath to 0-5 °C.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is 2-3. A thick precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual salts.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.

Results and Scale-Up Considerations

This protocol is expected to deliver the final product in high yield and purity, suitable for further use in research and development.

StepProductExpected YieldPurity (HPLC)
1Methyl 3-cyano-1H-indole-5-carboxylate75-85%>98%
2This compound90-97%>99%

Key Considerations for Scale-Up:

  • Thermal Management: Both the diazotization and the Sandmeyer reaction are highly exothermic. On a larger scale, the superior surface-area-to-volume ratio of a laboratory flask is lost, making heat removal critical. The use of a jacketed reactor with an efficient cooling system is non-negotiable to prevent thermal runaways and side reactions[13].

  • Reagent Addition Control: The dropwise addition specified in the protocol becomes even more critical at scale. Automated dosing pumps should be used to ensure a slow, constant addition rate, which is vital for controlling both the exotherm and the rate of nitrogen evolution in the Sandmeyer step[13].

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, reducing yield and purity. Ensure the overhead stirrer is appropriately sized and designed (e.g., pitched-blade turbine) for the reactor geometry to maintain a homogenous slurry/solution.

  • Material Handling: Transferring large quantities of the highly toxic cyanide solution and the corrosive diazonium salt requires engineered controls, such as dedicated transfer lines, to minimize operator exposure.

References

Troubleshooting & Optimization

Improving the yield of 3-cyano-1H-indole-5-carboxylic acid synthesis

[10]

Part 3: Experimental Protocols

Protocol 1: Palladium-Catalyzed C-3 Cyanation of Ethyl 1H-indole-5-carboxylate

This protocol is a representative example based on modern synthetic methods and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • Ethyl 1H-indole-5-carboxylate (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O, 1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add ethyl 1H-indole-5-carboxylate (1.0 eq), K₄[Fe(CN)₆]·3H₂O (1.5 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting indole.

  • Add Pd(OAc)₂ (0.05 eq) to the flask. The mixture may change color.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-cyano-1H-indole-5-carboxylate, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Hydrolysis to this compound

Materials:

  • Crude Ethyl 3-cyano-1H-indole-5-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl with stirring until the pH is ~2-3.

  • A precipitate of the desired carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Overcoming solubility issues with 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-cyano-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful experimentation.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound (CAS No. 889942-87-4) possesses a molecular structure that inherently presents solubility challenges.[1][2] The indole ring system is largely hydrophobic, contributing to poor aqueous solubility.[3] The presence of the carboxylic acid group offers a handle for pH-dependent solubility modification, while the cyano group adds to the molecule's polarity. Successfully working with this compound requires a clear understanding of these competing characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound won't dissolve in my aqueous buffer. What is the first step?

A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.

Directly dissolving a poorly soluble compound like this in an aqueous buffer is often unsuccessful. A concentrated stock solution in an organic solvent allows for subsequent dilution into your aqueous experimental medium while minimizing the final concentration of the organic solvent.

Recommended Primary Solvent:

  • Dimethyl sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for biological assays.[3]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a high concentration (e.g., 10-50 mM). The exact concentration will depend on the compound's intrinsic solubility in DMSO.

  • Dissolution: Vortex or sonicate the mixture gently until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: The use of an organic solvent like DMSO overcomes the high lattice energy of the crystalline compound and the unfavorable interactions with water, allowing the molecule to be solvated.[4]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue and can be addressed by several strategies, primarily pH adjustment and the use of co-solvents.

The key is to modify the aqueous environment to be more "hospitable" to the compound.

Troubleshooting Workflow:

G start Precipitation upon aqueous dilution ph_adjust Strategy 1: pH Adjustment start->ph_adjust Is your molecule ionizable? cosolvent Strategy 2: Co-solvents start->cosolvent If pH adjustment is insufficient or not viable surfactant Strategy 3: Surfactants start->surfactant For very hydrophobic compounds cyclodextrin Advanced Strategy: Cyclodextrins start->cyclodextrin When other methods fail check_pka Expected pKa ~4-5 ph_adjust->check_pka Determine pKa of carboxylic acid select_cosolvent e.g., Ethanol, PEG 400 cosolvent->select_cosolvent Choose a water-miscible organic solvent select_surfactant select_surfactant surfactant->select_surfactant e.g., Tween® 80, Polysorbate 80 complex_formation complex_formation cyclodextrin->complex_formation Forms inclusion complex increase_ph Deprotonates -COOH to -COO- (more soluble) check_pka->increase_ph Increase pH > pKa success Success increase_ph->success Solubility Achieved optimize_conc optimize_conc select_cosolvent->optimize_conc Optimize concentration (e.g., 1-10%) optimize_conc->success micelle_formation micelle_formation select_surfactant->micelle_formation Forms micelles to encapsulate compound micelle_formation->success complex_formation->success

Caption: Troubleshooting workflow for precipitation issues.

Strategy 1: pH Adjustment

The carboxylic acid moiety on your molecule is the key to this strategy. Carboxylic acids are weak acids and their solubility in water is highly pH-dependent.[5][6] At a pH below the acid's pKa, it will exist predominantly in its neutral, less soluble form (R-COOH). By raising the pH above the pKa, the carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻), which is significantly more water-soluble.[7][8]

Protocol 2: pH-Modified Buffer Preparation

  • pKa Estimation: The pKa of a carboxylic acid on an indole ring is likely in the range of 4-5.

  • Buffer Selection: Choose a buffer system that is effective at a pH at least 2 units above the estimated pKa (e.g., a phosphate or Tris buffer at pH 7.0-8.0).

  • pH Adjustment: Prepare your desired buffer and carefully adjust the pH to the target value using a calibrated pH meter.

  • Compound Dilution: Slowly add the DMSO stock solution to the pH-adjusted buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9][]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)[]

Protocol 3: Using a Co-solvent System

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system.

  • Concentration Optimization: Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1%, 5%, 10% v/v). It is crucial to determine the highest concentration of the co-solvent that does not affect your assay's performance.

  • Compound Addition: Add the DMSO stock solution to the co-solvent-containing buffer.

Strategy Mechanism Typical Concentration Considerations
pH Adjustment Increases ionization of the carboxylic acid group.[6]pH > 6.0Ensure pH is compatible with your assay and does not affect protein stability.
Co-solvents Reduces the polarity of the aqueous medium.[]1-10% (v/v)High concentrations can interfere with biological assays.
Surfactants Form micelles that encapsulate the hydrophobic compound.[3]0.01-0.1% (v/v)Can affect cell membranes; choose non-ionic surfactants like Tween® 80 for cell-based assays.
Q3: I am still observing precipitation, or I need to prepare a higher concentration solution for in vivo studies. What are my next options?

A3: For higher concentration formulations, more advanced techniques such as salt formation or the use of cyclodextrins may be necessary.

Advanced Strategy 1: Salt Formation

Converting the carboxylic acid to a stable salt form can dramatically improve its aqueous solubility and dissolution rate.[11] This is a common strategy in pharmaceutical development.[12]

Protocol 4: Amine Salt Formation (Conceptual)

  • Solubilize the Acid: Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Add a Base: Add an equimolar amount of a pharmaceutically acceptable base (e.g., tromethamine, N-methyl-D-glucamine) to the solution.

  • Isolation: The resulting salt may precipitate out of the solution or can be isolated by removing the solvent.

  • Solubility Testing: The isolated salt can then be tested for its solubility in aqueous media.

Advanced Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is more water-soluble.[13][14]

Protocol 5: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[14]

  • Complexation (Kneading Method):

    • Place the HP-β-CD in a mortar.

    • Add a small amount of a water/ethanol solution to form a paste.[3]

    • Add your compound to the paste and knead for 45-60 minutes.

    • The resulting paste can be dried and then dissolved in your aqueous medium.

Safety & Handling

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16][17][18]

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[19]

References

Stability of 3-cyano-1H-indole-5-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-cyano-1H-indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile indole derivative. Here, we address common challenges and questions regarding the stability, handling, and reactivity of this compound, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The stability of this compound is influenced by three main factors inherent to its structure: the indole ring, the carboxylic acid group, and the cyano group. The primary concerns are susceptibility to decarboxylation, hydrolysis of the nitrile, and photodegradation. The electron-withdrawing nature of the cyano group at the 3-position and the carboxylic acid at the 5-position deactivates the indole ring towards electrophilic substitution compared to the parent indole, but also introduces specific vulnerabilities.[1]

Q2: How should I properly store solid this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Many suppliers recommend refrigeration at 4°C. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize potential oxidative degradation of the electron-rich indole nucleus.

Q3: The color of my compound has changed from off-white to a yellowish or brownish hue. Is it still usable?

Color change is often an indicator of degradation. Indole derivatives are known to be sensitive to air and light, which can lead to the formation of colored oligomeric or oxidized species. While a slight color change may not significantly impact the outcome of all reactions, it is a warning sign of reduced purity. For sensitive applications, such as in vitro biological assays or GMP synthesis, it is crucial to re-analyze the compound's purity by HPLC or LC-MS before use. If significant degradation is detected, purification by recrystallization or chromatography is recommended.

Troubleshooting Experimental Issues

Issue 1: My reaction is not proceeding as expected, and I suspect the starting material has degraded.

Symptoms:

  • Low or no product yield.

  • Formation of multiple, unexpected side products.

  • Inconsistent results between batches.

Potential Causes & Troubleshooting Steps:

  • Degradation in Solution: this compound can be unstable in certain solvents, especially under prolonged heating or exposure to acidic or basic conditions.

    • Recommendation: Prepare solutions fresh before use. If the reaction requires elevated temperatures, consider running a control experiment where the starting material is heated in the reaction solvent to check for degradation.

  • Incompatible Reagents: Strong oxidizing agents, strong acids, and strong bases can degrade the indole ring or promote side reactions.

    • Recommendation: Review the compatibility of all reagents with the indole scaffold. The electron-rich pyrrole ring of the indole nucleus is particularly susceptible to oxidation.

  • Photodegradation: Exposure to UV or even ambient light can cause degradation.

    • Recommendation: Protect your reaction vessel from light by wrapping it in aluminum foil, especially for reactions that run for extended periods.

Issue 2: I am observing the loss of CO2 from my compound during my experiment.

Symptoms:

  • Detection of 3-cyano-1H-indole as a byproduct in your reaction mixture (confirmable by LC-MS).

  • Gas evolution (effervescence) upon heating or addition of certain reagents.

Potential Cause: Decarboxylation

Indole carboxylic acids can undergo decarboxylation, particularly at elevated temperatures or under acidic or basic conditions.[2] The reaction is often catalyzed by metals, but can also occur under metal-free conditions.[2][3]

Troubleshooting Workflow for Decarboxylation:

A Decarboxylation Suspected B Analyze Reaction Conditions A->B C High Temperature (>80°C)? B->C D Strongly Acidic or Basic pH? B->D E Presence of Transition Metals? B->E C->D No F Reduce Reaction Temperature C->F Yes D->E No G Buffer the Reaction to Neutral pH D->G Yes H Use Metal-Free Conditions / Add Chelator E->H Yes I Problem Resolved F->I G->I H->I

Caption: Troubleshooting decarboxylation of this compound.

Issue 3: I am seeing a new, more polar impurity in my reaction that contains a carboxylic acid group.

Symptoms:

  • An additional peak in your LC-MS analysis with a mass corresponding to the hydrolysis of the nitrile group to a carboxylic acid (M+18).

  • The formation of an amide intermediate may also be observed.

Potential Cause: Nitrile Hydrolysis

The cyano group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions, typically with heating.[4]

Preventative Measures:

  • pH Control: Avoid strongly acidic (e.g., concentrated HCl) or basic (e.g., >1M NaOH) conditions, especially at elevated temperatures, if the nitrile group needs to be preserved.

  • Reaction Time and Temperature: Minimize reaction time and temperature where possible. If harsh conditions are unavoidable, consider protecting the nitrile group, although this adds synthetic steps.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

A Nitrile B Protonated Nitrile A->B + H+ C Water Attack B->C + H2O D Protonated Amide C->D - H+ E Amide D->E Tautomerization F Carboxylic Acid E->F +H2O, -NH3

Caption: Simplified pathway of acid-catalyzed nitrile hydrolysis.

Protocols for Stability Assessment

For critical applications, it is advisable to perform forced degradation studies to understand the stability of this compound under your specific experimental conditions.[5][6][7]

Protocol 1: General Forced Degradation Study

This protocol provides a framework for assessing stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).

3. Time Points and Analysis:

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution) with UV and MS detection to quantify the parent compound and detect any degradation products.

Data Summary Table:

Stress ConditionTime (hours)% DegradationMajor Degradation Products (m/z)
0.1 M HCl, RT0
8
24
0.1 M NaOH, RT0
2
8
3% H2O2, RT0
8
24
60°C0
8
24
Photolysis0
8
24

This table should be filled in with your experimental data.

References

Technical Support Center: Synthesis of 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-cyano-1H-indole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The synthesis of substituted indoles can be complex, often accompanied by competing reactions and challenging purifications. This guide provides in-depth, experience-driven answers to common problems, troubleshooting strategies for specific experimental failures, and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, categorized by the type of synthetic challenge.

Category 1: Side Reactions During Functional Group Manipulation

Question 1: My final step is the basic hydrolysis of a methyl or ethyl ester (e.g., methyl 3-cyano-1H-indole-5-carboxylate) to the target carboxylic acid. My yield is low, and I've isolated two major, more polar impurities. What are they and how can I avoid them?

This is the most common failure mode in the final step of this synthesis. The conditions required for ester hydrolysis (e.g., heating with NaOH or KOH) are often harsh enough to also hydrolyze the C3-nitrile group.[1][2] This leads to a cascade of undesired side products.

  • Primary Side Product: 3-Carbamoyl-1H-indole-5-carboxylic acid. The nitrile group undergoes partial hydrolysis to a carboxamide. This is often the first and most prevalent impurity. The reaction proceeds in stages, first to an amide, and then to the ammonium salt of the carboxylic acid.[3]

  • Secondary Side Product: 1H-Indole-3,5-dicarboxylic acid. Under prolonged or excessively harsh conditions (high temperature, high base concentration), the intermediate amide can be fully hydrolyzed to a second carboxylic acid group.[4]

Both side products are structurally similar to the desired product and have higher polarity, making them difficult to separate via standard silica gel chromatography.

Causality and Prevention: The C3 position of the indole ring is electron-rich, which can influence the reactivity of the nitrile group. To prevent its hydrolysis, you must use milder conditions that are selective for the C5-ester.

  • Recommended Action: Employ milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature or slightly elevated temperatures (e.g., 40 °C) is often effective for selective ester hydrolysis while minimizing nitrile attack.

  • Critical Control: Meticulously monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction immediately upon consumption of the starting ester. Overrunning the reaction is the primary cause of side product formation.

Question 2: I am attempting to decarboxylate an indole-2,5-dicarboxylic acid precursor to obtain indole-5-carboxylic acid before C3-cyanation. The reaction is messy. Why?

Indole carboxylic acids have varying thermal stability. While indole-2-carboxylic acids can be decarboxylated by heating, the required temperatures are often high and can lead to decomposition, especially if other sensitive functional groups are present.[5] The Reissert synthesis, for example, involves a final decarboxylation step by heating the indole-2-carboxylic acid above its melting point.[5]

  • Common Side Products: You may observe tar formation, polymerization, and a range of unidentifiable products. The indole nucleus is susceptible to oxidation and acid/heat-catalyzed decomposition.

  • Recommended Action: Consider metal-catalyzed decarboxylation, which can proceed under much milder conditions.[6][7] For instance, copper-promoted decarboxylation can be effective at lower temperatures than thermal methods alone.[8] Alternatively, redesign the synthesis to avoid this decarboxylation step if possible.

Category 2: Side Reactions During Indole Ring Formation or Modification

Question 3: I am using a Fischer indole synthesis with 4-cyanophenylhydrazine to build the indole core. What are the key side products to watch for?

The Fischer indole synthesis is a robust method but is sensitive to the substrates and acidic conditions used.[9][10]

  • Incomplete Cyclization: The intermediate phenylhydrazone may not fully cyclize to the indole, especially if the acid catalyst is weak or the temperature is too low. You may isolate the unreacted hydrazone or its enamine tautomer.[10]

  • Isomer Formation: If you use an unsymmetrical ketone as the carbonyl partner, you can get a mixture of two constitutional isomers, which can be very difficult to separate.[10]

  • Acid-Catalyzed Degradation: Polyphosphoric acid or strong Brønsted acids at high temperatures can lead to sulfonation or other degradation pathways of the electron-rich indole ring.

Recommended Action:

  • Ensure your acid catalyst is potent and anhydrous (if using Lewis acids like ZnCl₂).[9]

  • Carefully select a symmetrical ketone or aldehyde if possible to avoid isomeric products.

  • Monitor the reaction temperature closely to ensure cyclization without promoting degradation.

Question 4: To introduce the cyano group, I am performing a Sandmeyer reaction on 5-amino-1H-indole-3-carboxylic acid. I am getting a significant amount of a phenolic byproduct. How do I suppress this?

The Sandmeyer reaction involves a diazonium salt intermediate, which is highly reactive.[11][12] The primary competing reaction is the attack of water on the diazonium salt, leading to the formation of a phenol (in this case, 5-hydroxy-1H-indole-3-carboxylic acid).[13]

  • Causality: This side reaction is highly dependent on temperature and the presence of water. Diazonium salts are notoriously unstable at elevated temperatures.[13][14]

  • Prevention:

    • Strict Temperature Control: Maintain the temperature of the diazotization (reaction of the amine with nitrous acid) and the subsequent cyanation (reaction with CuCN) between 0 °C and 5 °C using an ice/salt bath.

    • Minimize Water: While aqueous acid is necessary for diazotization, ensure the subsequent copper(I) cyanide solution is as concentrated as possible to favor the desired cyanation reaction over hydrolysis.[14]

    • Controlled Addition: Add the cold diazonium salt solution slowly to the CuCN solution to avoid localized heating and decomposition.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental issues.

Symptom Observed Potential Root Cause(s) Recommended Corrective Actions & Solutions
Low Yield & Multiple Polar Spots (TLC/HPLC) Over-hydrolysis of the C3-nitrile during the final ester saponification step.1. Switch to milder hydrolysis conditions (LiOH in THF/H₂O at RT).2. Monitor the reaction closely and quench immediately upon starting material consumption.[2]
Product is Unstable/Decomposes During Workup The product is undergoing decarboxylation at the C5-position, especially if heated under acidic or basic conditions.1. Avoid high temperatures during solvent evaporation (use a rotary evaporator below 40 °C).2. Neutralize the product carefully during workup and avoid prolonged exposure to strong acid or base.
Phenolic Impurity Detected (e.g., by MS) Side reaction with water during a Sandmeyer cyanation step.1. Maintain rigorous temperature control (0-5 °C) throughout the diazotization and cyanation steps.[13]2. Ensure slow, controlled addition of the diazonium salt to the CuCN solution.
Reaction Stalls (Incomplete Conversion) 1. Insufficient reagent/catalyst.2. Deactivated starting material.3. Reaction temperature is too low.1. Check the purity and stoichiometry of all reagents.2. For Fischer synthesis, ensure a strong acid catalyst is used.[9]3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Visual Diagrams & Workflows
Diagram 1: Key Side Product Pathways in Ester Hydrolysis

This diagram illustrates the desired reaction and the two most common side reactions during the hydrolysis of a precursor ester.

G Start Methyl 3-cyano-1H- indole-5-carboxylate Product 3-cyano-1H-indole- 5-carboxylic acid (Desired Product) Start->Product Mild Hydrolysis (e.g., LiOH, RT) Side1 3-Carbamoyl-1H-indole- 5-carboxylic acid (Amide Impurity) Start->Side1 Harsh Hydrolysis (e.g., NaOH, Reflux) (Partial Nitrile Hydrolysis) Side2 1H-Indole-3,5- dicarboxylic acid (Di-acid Impurity) Side1->Side2 Prolonged Harsh Hydrolysis (Full Nitrile Hydrolysis)

References

Technical Support Center: Purification of 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-cyano-1H-indole-5-carboxylic acid (CAS 889942-87-4). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this valuable heterocyclic building block. Due to its bifunctional nature—possessing both a polar cyano group and an acidic carboxylic acid moiety on a sensitive indole scaffold—its purification presents unique challenges that require a nuanced approach.

This guide provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Compound Profile & Key Characteristics

Understanding the physicochemical properties of this compound is the foundation of an effective purification strategy. The molecule's high polarity and acidic nature dictate its behavior in different separation techniques.

PropertyValueSignificance in Purification
Molecular Formula C₁₀H₆N₂O₂[1][2]Indicates a relatively small, nitrogen-containing aromatic molecule.
Molecular Weight 186.17 g/mol [1][2]Standard molecular weight for a small organic molecule.
Appearance Solid[3]Facilitates handling and isolation via precipitation or crystallization.
Key Functional Groups Carboxylic Acid (-COOH)Primary handle for acid-base extraction; strong hydrogen bond donor, leading to high polarity and potential for tailing on silica gel.
Nitrile (-C≡N)Polar group contributing to overall low solubility in non-polar solvents and strong retention in normal-phase chromatography.
Indole N-HWeakly acidic proton; can interact with basic sites on stationary phases. The indole ring itself is susceptible to oxidation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities are typically route-dependent. If using a Fischer indole synthesis, expect regioisomers or side products from incomplete cyclization or N-N bond cleavage.[4] For syntheses involving functional group interconversion (e.g., from an amide or ester), you may find residual starting materials or intermediates.[5] Two common classes of process-related impurities are:

  • Decarboxylated Product (3-cyano-1H-indole): Indole carboxylic acids can undergo decarboxylation, especially when exposed to heat or harsh acidic/basic conditions.[6][7][8][9]

  • Hydrolyzed Nitrile (5-carboxy-1H-indole-3-carboxamide or Indole-3,5-dicarboxylic acid): The cyano group is susceptible to hydrolysis under strong acid or base catalysis, particularly with prolonged heating.[10][11]

Q2: My compound is streaking badly on my silica gel TLC plate and column. Why is this happening and how can I fix it?

A2: This is the most frequently reported issue. The streaking (tailing) is caused by the strong, non-ideal interaction between the acidic carboxylic acid group and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution and poor separation.

Solution: To suppress this interaction, you must modify your mobile phase. Add a small amount of a competitive acidic modifier to the eluent.

  • Acetic Acid (0.5-2% v/v): This is the most common and effective choice. It protonates the carboxylate form of your product and saturates the basic sites on the silica, ensuring the compound elutes as a neutral species, resulting in sharper bands.

  • Formic Acid (0.1-1% v/v): A stronger acid that can also be effective, but use with caution as it can potentially promote side reactions if sensitive functional groups are present.

Q3: I'm losing a significant amount of material during purification, and my yield is very low. What are the likely causes?

A3: High material loss can be attributed to several factors:

  • Irreversible Adsorption: The compound may be binding too strongly to the silica gel, especially if an inappropriate (insufficiently polar) eluent is used. Some material may never elute from the column.

  • Degradation: As mentioned in A1, decarboxylation is a primary concern. Heating the compound for long periods (e.g., during solvent removal from column fractions) or using harsh pH conditions can cleave the carboxylic acid group.[6][8]

  • Precipitation in the Column: If the compound has poor solubility in the chosen eluent system, it can crash out on top of or within the column, preventing it from eluting properly.

Q4: Can I use recrystallization for this compound? What solvents are best?

A4: Yes, recrystallization is an excellent method for final polishing after bulk impurities have been removed by other means (like extraction or chromatography). Due to the compound's polarity, you will need polar solvent systems. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, Methanol, Acetonitrile, or mixtures with water (e.g., Ethanol/H₂O, Acetonitrile/H₂O).

  • Solvent/Anti-Solvent Systems: Dissolving the compound in a polar solvent like DMF or DMSO at a warm temperature and then carefully adding an anti-solvent like water or an ether (e.g., MTBE) to induce crystallization.

Section 3: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific purification challenges. The first step in any purification is a proper work-up and analysis of the crude material.

Initial Purification Strategy Workflow

The following diagram outlines a robust, logical workflow for purifying this compound from a typical crude reaction mixture.

G crude Crude Reaction Mixture tlc Analyze Crude by TLC/LCMS (Identify product & impurities) crude->tlc extraction Acid-Base Extraction (Removes neutral impurities) tlc->extraction precipitate Precipitated Solid extraction->precipitate tlc2 Analyze Solid by TLC/LCMS precipitate->tlc2 decision Is Purity >95%? tlc2->decision column Flash Column Chromatography (Polarity-based separation) decision->column No final_product Pure Product (>99%) decision->final_product Yes fractions Combine Pure Fractions column->fractions recrystallize Recrystallization (Final polishing) fractions->recrystallize recrystallize->final_product

Caption: General purification workflow for this compound.

Problem: Persistent Impurities After Acid-Base Extraction
  • Symptom: After performing an acid-base extraction, your TLC or NMR analysis still shows significant impurities with similar polarity to your product.

  • Potential Cause: The impurities are also acidic and are therefore co-extracted and co-precipitated with your product. This is common if you have byproducts like indole-3,5-dicarboxylic acid (from nitrile hydrolysis) or unreacted acidic starting materials.

  • Solution: Phased Crystallization/Precipitation. This technique, adapted from methods used for other indole carboxylic acids, relies on subtle pKa differences between your product and acidic impurities.[12]

    • Dissolve the impure solid in a basic aqueous solution (e.g., dilute NaOH or K₂CO₃).

    • Very slowly and with vigorous stirring, add a dilute acid (e.g., 1M HCl) dropwise.

    • Monitor the pH continuously. Different carboxylic acids will precipitate at different pH values corresponding to their isoelectric points.

    • Collect the solid that precipitates in different pH ranges (e.g., pH 7-6, pH 6-5, pH 5-4) and analyze each fraction by TLC or LCMS. You can often isolate the desired product in a specific pH window, leaving more acidic or less acidic impurities behind in solution or in a different fraction.

Problem: Poor Separation During Column Chromatography
  • Symptom: Your product co-elutes with an impurity, or the separation is very poor despite using an acidic modifier.

  • Potential Cause: The impurity has almost identical polarity to your product in the chosen normal-phase system.

  • Solution Workflow:

G cluster_0 Strategy 1: Optimize Normal Phase cluster_1 Strategy 2: Change Chromatography Mode start Poor Separation on Silica (e.g., DCM/MeOH/AcOH) q1 Are spots overlapping? start->q1 a1 Change Solvent System (e.g., Ethyl Acetate/Hexanes/AcOH) Offers different selectivity. q1->a1 Yes a2 Run a Gradient Elution Start with low polarity, slowly increase. Sharpens bands. a1->a2 b1 Try Reversed-Phase (C18) Separates based on hydrophobicity. Elute with MeCN/H2O + 0.1% TFA. a2->b1 Still no separation b2 Consider HILIC For very polar compounds. Elute with aqueous normal-phase. b1->b2

Caption: Troubleshooting workflow for poor chromatographic separation.

  • Expert Insight: Don't underestimate the power of changing your primary solvent system. A switch from Dichloromethane/Methanol to Ethyl Acetate/Hexanes can dramatically alter the selectivity of the separation because the solvents interact differently with your compounds and the silica stationary phase.[13] For extremely difficult separations, reversed-phase flash chromatography is a powerful alternative, as it separates based on hydrophobicity rather than polarity.[14]

Section 4: Recommended Experimental Protocols

These protocols provide detailed, step-by-step instructions for the most critical purification techniques.

Protocol 4.1: Bulk Purification via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the crude product after the initial reaction work-up.

  • Dissolution: Suspend the crude solid in an organic solvent in which the impurities are soluble but the product salt is not (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Add 1.0 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution and stir vigorously for 15-20 minutes. The this compound will deprotonate to form its water-soluble carboxylate salt.

  • Separation: Transfer the mixture to a separatory funnel. Drain the aqueous layer (bottom layer if using DCM, top layer if using EtOAc). Keep the aqueous layer and discard the organic layer, which contains the neutral impurities.

  • Wash: Wash the aqueous layer 1-2 times with fresh organic solvent to remove any remaining impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. With rapid stirring, slowly add 3.0 M aqueous hydrochloric acid (HCl) dropwise until the pH is ~2-3. The protonated product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold, non-polar solvent like hexanes to aid drying.

  • Drying: Dry the isolated solid under high vacuum.

Protocol 4.2: Optimized Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar acidity and polarity.

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test solvent mixtures like Hexanes/Ethyl Acetate or Dichloromethane/Methanol. To every solvent system, add 1% acetic acid . The ideal system should give your product an Rf value of ~0.2-0.3.[15]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (without the added acid initially) as a slurry.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (~1-2x the mass of your compound). To do this, dissolve your compound in a minimal amount of a polar solvent (like methanol or acetone), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method results in much better separation than loading the sample in a liquid.

  • Elution: Place the dry-loaded sample onto the top of the packed column. Begin eluting with your chosen solvent system, now including the 1% acetic acid modifier.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions. Important: When evaporating the solvent, do not use excessive heat to prevent decarboxylation. Use a rotary evaporator with a water bath temperature below 40°C. It may be necessary to add a co-solvent like toluene to azeotropically remove the residual acetic acid.

References

Technical Support Center: Optimization of 3-Cyano-1H-indole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and optimization of 3-cyano-1H-indole-5-carboxylic acid. This valuable heterocyclic compound serves as a key building block in the development of various therapeutic agents. This document is structured to provide not just protocols, but also the underlying scientific principles and troubleshooting strategies to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the Fischer indole synthesis, followed by cyanation at the C3 position. The general approach starts with the condensation of 4-hydrazinobenzoic acid with a suitable pyruvate derivative, followed by cyclization to form the indole core. The final step is the introduction of the cyano group at the C3 position, which can be achieved through various methods.

Q2: Why is the choice of solvent critical in the Fischer indole synthesis step?

A2: The solvent plays a crucial role in the Fischer indole synthesis as it influences the reaction rate, yield, and purity of the product. The reaction involves an acid-catalyzed intramolecular cyclization and ammonia elimination. Solvents like acetic acid or a mixture of ethanol and a mineral acid are often used to facilitate these steps. The polarity and proticity of the solvent can affect the stability of the intermediates and the transition states, thereby impacting the overall efficiency of the reaction.

Q3: What are the common side reactions to watch out for during the C3-cyanation of the indole ring?

A3: The C3 position of the indole ring is electron-rich and highly reactive, making it susceptible to various electrophilic substitution reactions. During cyanation, potential side reactions include the formation of di-cyanated products, oxidation of the indole ring, or reaction at other nucleophilic sites if not properly protected. The choice of cyanating agent and reaction conditions is critical to minimize these side reactions. For instance, harsh conditions can lead to polymerization or degradation of the starting material.

Q4: How can I improve the yield and purity of the final product?

A4: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents is key to improving yield and purity. Purification techniques like recrystallization or column chromatography are often necessary to isolate the desired product from byproducts and unreacted starting materials. It is also crucial to ensure the purity of the starting materials, as impurities can interfere with the reaction and lead to the formation of undesired products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Fischer indole synthesis - Incomplete reaction- Degradation of starting material or product- Suboptimal reaction temperature- Increase reaction time or temperature.- Use a milder acid catalyst.- Ensure anhydrous conditions if reagents are moisture-sensitive.
Formation of multiple products in cyanation step - Over-reaction leading to di-cyanation- Reaction at other positions- Impurities in the starting material- Use a milder cyanating agent.- Carefully control the stoichiometry of the cyanating agent.- Purify the indole intermediate before cyanation.
Difficulty in isolating the final product - Product is highly soluble in the reaction solvent- Formation of an emulsion during workup- Change the solvent for recrystallization.- Use a different extraction solvent or add brine to break the emulsion.- Consider using column chromatography for purification.
Inconsistent reaction outcomes - Variability in reagent quality- Fluctuations in reaction conditions- Use high-purity reagents from a reliable source.- Maintain strict control over temperature, stirring speed, and addition rates.- Ensure the reaction is performed under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Synthesis of 1H-indole-5-carboxylic acid via Fischer Indole Synthesis

This protocol outlines the synthesis of the indole core.

Materials:

  • 4-Hydrazinobenzoic acid

  • Ethyl pyruvate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 4-hydrazinobenzoic acid in a mixture of ethanol and glacial acetic acid in a round-bottom flask.

  • Add ethyl pyruvate dropwise to the solution while stirring at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1H-indole-5-carboxylic acid.

Protocol 2: C3-Cyanation of 1H-indole-5-carboxylic acid

This protocol describes the introduction of the cyano group at the C3 position.

Materials:

  • 1H-indole-5-carboxylic acid

  • N-Bromosuccinimide (NBS) or other suitable halogenating agent

  • Sodium cyanide or other suitable cyanide source

  • Dimethylformamide (DMF) or other suitable aprotic polar solvent

Procedure:

  • Dissolve 1H-indole-5-carboxylic acid in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add NBS portion-wise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours until the formation of the 3-bromo intermediate is complete (monitor by TLC).

  • In a separate flask, dissolve sodium cyanide in DMF.

  • Slowly add the cyanide solution to the reaction mixture containing the 3-bromoindole intermediate.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a systematic approach to troubleshooting low product yield.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity (TLC, NMR) start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup & Purification (Extraction, Chromatography) start->check_workup impure_sm Impure Starting Material check_purity->impure_sm If Impure suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond If Not Ideal loss_during_workup Product Loss During Workup check_workup->loss_during_workup If Inefficient purify_sm Action: Purify Starting Materials impure_sm->purify_sm optimize_cond Action: Optimize Temp/Time/Catalyst suboptimal_cond->optimize_cond modify_workup Action: Modify Extraction/Purification Protocol loss_during_workup->modify_workup rerun Re-run Experiment purify_sm->rerun optimize_cond->rerun modify_workup->rerun

Caption: A flowchart for troubleshooting low yield in synthesis.

Technical Support Center: Degradation Pathways of 3-Cyano-1H-Indole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Cyano-1H-indole-5-carboxylic acid is a versatile heterocyclic building block crucial in medicinal chemistry and materials science. Its unique structure, featuring an indole nucleus, a nitrile group, and a carboxylic acid, provides multiple reaction sites. However, this complexity also presents stability challenges during synthesis, purification, storage, and formulation. This guide provides in-depth technical support for researchers encountering degradation-related issues. We will explore the primary degradation pathways, offer troubleshooting solutions for common experimental problems, and provide validated analytical protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of this compound.

Q1: What are the primary functional groups on this compound, and how do they influence its stability?

The molecule's stability is governed by three key functional groups:

  • The Indole Ring: This aromatic pyrrole-fused benzene ring is electron-rich and susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[1][2] Exposure to atmospheric oxygen, light, or residual oxidizing agents can lead to the formation of colored impurities and ring-opened products.

  • The Cyano (Nitrile) Group: Located at the C3 position, the nitrile group is prone to hydrolysis under both acidic and basic aqueous conditions. This reaction typically proceeds first to a carboxamide intermediate and then to a carboxylic acid.[3][4]

  • The Carboxylic Acid Group: Situated at the C5 position, this group can undergo standard reactions like esterification. Under harsh conditions, particularly high heat, decarboxylation could occur, though this is generally less common for aromatic carboxylic acids without specific catalysts.[5]

Q2: What are the most probable degradation pathways for this molecule under common laboratory conditions?

Based on its structure, the three most likely degradation pathways are:

  • Hydrolysis: The conversion of the 3-cyano group to a 3-carboxamide or a 3-carboxylic acid is a primary concern in aqueous solutions, especially when heated or exposed to acidic or basic pH.[6][7]

  • Oxidation: The indole nucleus is easily oxidized, leading to products like oxindoles. This process can be accelerated by air, light, and metal ion contaminants.[2][8] This often manifests as a visible discoloration of the material from white/off-white to yellow or brown.

  • Photodegradation: Indole derivatives can be sensitive to light, particularly UV radiation. Prolonged exposure can generate radical species, leading to dimerization, polymerization, or complex decomposition mixtures.[9][10]

Q3: How does pH affect the stability of this compound in aqueous solutions?

The pH of the medium is a critical factor.

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid is a significant risk, especially with heating.[4]

  • Neutral Conditions (pH ≈ 6-8): The molecule exhibits its greatest stability in this range, although slow hydrolysis and oxidation can still occur over extended periods. For indole itself, optimal pH is often cited as 6-7 for stability in photocatalytic degradation studies, suggesting the ring is most stable here.[9]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the nitrile group is typically faster than acid-catalyzed hydrolysis and will yield the carboxylate salt.[3] The indole N-H proton is also weakly acidic (pKa ≈ 17) and can be deprotonated under strongly basic conditions, potentially altering reactivity.[1]

Q4: Is the compound susceptible to photodegradation? What precautions should be taken?

Yes. Indole and its derivatives are known to be photosensitive.[10] Irradiation, especially with UV light, can lead to photodecomposition. To ensure experimental reproducibility and maintain compound integrity, the following precautions are mandatory:

  • Store the solid material and solutions in amber vials or containers wrapped in aluminum foil.

  • Minimize exposure to direct laboratory light during weighing and preparation of solutions.

  • When running light-sensitive reactions, use foil-wrapped glassware.

Q5: What are the expected major degradation products?

The primary degradation products correspond to the pathways described above:

  • From Hydrolysis: 1H-Indole-3-carboxamide-5-carboxylic acid (intermediate) and 1H-Indole-3,5-dicarboxylic acid (final product).

  • From Oxidation: Various oxo-indole derivatives, where the pyrrole ring of the indole nucleus has been oxidized. A common product from indole oxidation is 2-oxoindole-3-acetic acid (oxIAA) in biological systems, suggesting oxidation at the C2 position is favorable.[2]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected Loss of Starting Material in Aqueous Buffer
  • Q: I am running a reaction in an aqueous buffer (pH 7.4) at 37°C, and my starting material concentration is decreasing over 24 hours, with a new, more polar peak appearing in the HPLC. What is happening?

    • Plausible Cause: You are likely observing the hydrolysis of the 3-cyano group to the 3-carboxamide and subsequently to the 3-carboxylic acid. Even at neutral pH, this process can occur, accelerated by temperature. The addition of two water molecules across the C≡N triple bond results in 1H-indole-3,5-dicarboxylic acid, a significantly more polar compound that will elute earlier in reverse-phase HPLC.

    • Troubleshooting Steps:

      • Confirm Identity: Analyze the new peak by LC-MS. The expected mass for the fully hydrolyzed product (1H-indole-3,5-dicarboxylic acid, C10H7NO4) is 205.04 Da, an increase of 34.02 Da from the parent (C10H6N2O2, 186.04 Da). The intermediate amide will show a mass increase of 18.01 Da.

      • Kinetic Analysis: Run a time-course experiment at your working temperature, sampling at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation.

      • Mitigation: If this degradation is undesirable, consider using a co-solvent like DMSO or acetonitrile to reduce the water activity or running the experiment at a lower temperature if the protocol allows.

Issue 2: Sample Discoloration (Yellowing/Browning) Upon Storage
  • Q: My solid sample of this compound, which was initially off-white, has turned yellow-brown after being stored on the shelf for a few weeks. What is the cause?

    • Plausible Cause: This discoloration is a classic sign of oxidative degradation of the electron-rich indole ring.[8] Trace amounts of oxygen in the vial, potentially accelerated by ambient light and temperature fluctuations, can initiate a cascade of radical reactions leading to the formation of highly conjugated, colored oligomers or polymers.

    • Troubleshooting Steps:

      • Proper Storage Protocol: For long-term storage, aliquot the material into smaller vials, purge each vial with an inert gas (argon or nitrogen) before sealing, and store at -20°C in the dark.

      • Quality Check: Before use, check the purity of the discolored material by HPLC. If significant impurity peaks are observed, purification by recrystallization or column chromatography may be necessary.

      • Use of Antioxidants: For stock solutions intended for long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), although you must first confirm this will not interfere with downstream applications.

Issue 3: Inconsistent Results in a High-Throughput Screening (HTS) Assay
  • Q: I am getting poor reproducibility in my HTS assay. The activity of my compound seems to decrease the longer the plate sits on the benchtop. Could this be a stability issue?

    • Plausible Cause: This is a common issue stemming from a combination of degradation pathways. In a multi-well plate, the large surface area-to-volume ratio can accelerate both oxidative degradation from atmospheric oxygen and photodegradation from laboratory lighting.

    • Troubleshooting Steps:

      • Control Experiments: Include "time-zero" and "time-final" stability controls. Prepare a control plate with only the compound in the assay buffer. Analyze wells from this plate at the beginning and end of your experimental timeframe to quantify the degradation.

      • Minimize Exposure: Use opaque or amber-colored microplates. If using clear plates, keep them covered with a light-blocking lid whenever they are not inside a reader.

      • Solvent Choice: Prepare primary stock solutions in a non-aqueous, aprotic solvent like DMSO, where the compound is generally more stable. Perform final dilutions into aqueous assay buffer immediately before starting the experiment.

Section 3: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method for Monitoring Degradation

This reverse-phase HPLC method is designed to separate the parent this compound from its more polar hydrolysis products and potential oxidative byproducts.

  • Instrumentation: HPLC with Diode Array Detector (DAD) coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • DAD Settings: Monitor 220 nm to 400 nm; extract chromatogram at the λmax of the parent compound (~275-285 nm).

  • MS Settings (ESI Negative Mode):

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 2.5-3.0 kV.

    • Source Temperature: 120-150°C.

    • Expected Ions:

      • Parent [M-H]⁻: m/z 185.03

      • Amide Hydrolysis Product [M-H]⁻: m/z 203.04

      • Diacid Hydrolysis Product [M-H]⁻: m/z 204.03

  • Gradient Elution Profile:

Time (min)% Mobile Phase B
0.05
1.05
7.095
8.095
8.15
10.05
  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO or Acetonitrile.

    • Dilute the stock solution to a final concentration of 10 µg/mL in the desired test buffer (e.g., PBS, pH 7.4). This is your T=0 sample.

    • Immediately inject the T=0 sample into the LC-MS system.

    • Incubate the remaining solution under the desired stress condition (e.g., 37°C, room light, etc.).

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), inject aliquots and analyze.

    • Monitor for a decrease in the parent peak area and the appearance of new peaks. Use the extracted ion chromatograms for the expected degradation product masses to confirm their identities.

Section 4: Data & Visualization

Table 1: Potential Degradation Products and Their Characteristics
Degradation PathwayPotential ProductChemical FormulaΔ Mass (Da) from ParentExpected Polarity ChangeExpected LC-MS Ion [M-H]⁻ (m/z)
Hydrolysis (Intermediate) 1H-Indole-3-carboxamide-5-carboxylic acidC10H8N2O3+18.01More Polar203.04
Hydrolysis (Final) 1H-Indole-3,5-dicarboxylic acidC10H7NO4+34.02Significantly More Polar204.03
Oxidation 2-Oxo-3-cyano-indoline-5-carboxylic acidC10H6N2O3+15.99More Polar201.03

Diagram 1: Major Predicted Degradation Pathways

DegradationPathways Parent This compound (C10H6N2O2) Amide 1H-Indole-3-carboxamide-5-carboxylic acid (C10H8N2O3) Parent->Amide Hydrolysis (+H2O, Acid/Base) Oxidized Oxidized Products (e.g., Oxo-indoles) Parent->Oxidized Oxidation (O2, Light) Diacid 1H-Indole-3,5-dicarboxylic acid (C10H7NO4) Amide->Diacid Hydrolysis (+H2O, Acid/Base)

Caption: Predicted degradation pathways for this compound.

References

Technical Support Center: Purification of 3-Cyano-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-cyano-1H-indole-5-carboxylic acid (CAS 889942-87-4).[1][2] This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the purity of this versatile indole intermediate. High purity is critical for ensuring reproducible results in downstream applications, from preclinical studies to API synthesis.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges encountered during the purification of this molecule.

Understanding the Molecule: Key Structural Features

This compound possesses three key features that dictate its purification strategy:

  • An Indole Core: Aromatic and susceptible to oxidation, which can lead to colored impurities.[3] The N-H proton is weakly acidic.

  • A Carboxylic Acid Group (-COOH): A strongly acidic functional group that provides an excellent handle for acid-base chemistry.

  • A Cyano Group (-CN): An electron-withdrawing group that influences the molecule's overall polarity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a pink or brownish tint. What causes this and is it a concern?

A1: This is a very common observation with indole derivatives. The discoloration is typically due to minor oxidation or polymerization of the indole ring, which can occur upon exposure to air, light, or residual acid from the synthesis.[3] While often present in trace amounts, these colored impurities can interfere with sensitive biological assays and may indicate the presence of other, less visible side-products. For most pharmaceutical applications, removing these colored impurities is a necessary first step.

Q2: What are the most likely impurities I need to remove?

A2: Impurities are almost always a product of the specific synthetic route used. However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Fischer, Reissert, or other custom routes), these could be various substituted anilines, hydrazines, or aldehydes/ketones.[4][5]

  • Reaction Intermediates: Incomplete cyclization or functional group transformations can leave residual intermediates.

  • Isomeric Byproducts: Side reactions may lead to the formation of other indole isomers.

  • Decarboxylated Product: Under harsh thermal or acidic/basic conditions, the molecule could potentially lose CO2 from the carboxylic acid group, although this is less common for aromatic carboxylic acids without specific catalysts.[6]

  • Neutral Organic Residues: Solvents or non-acidic reagents carried through the workup.

Q3: Which purification method should I choose? I'm working on a 1-gram scale.

A3: The optimal method depends on the nature of the impurities and the desired final purity. For a 1-gram scale, you have several excellent options. The following decision tree can guide your choice.

G start What is the nature of the primary impurity? neutral Neutral / Non-Acidic Impurities (e.g., unreacted ketone, non-polar side products) start->neutral acidic Acidic / Polar Impurities (e.g., related carboxylic acids, polar starting materials) start->acidic unknown Unknown / Mixed Impurities start->unknown method_ab RECOMMENDATION: Acid-Base Extraction (Fast, High Capacity, Excellent for removing neutral impurities) neutral->method_ab method_cc RECOMMENDATION: Column Chromatography (High Resolution, Good for separating structurally similar compounds) acidic->method_cc method_combo RECOMMENDATION: 1. Acid-Base Extraction (Bulk Removal) 2. Recrystallization (Final Polishing) unknown->method_combo

Caption: Decision tree for selecting a purification method.

Q4: I tried an acid-base extraction, but my product didn't precipitate when I acidified the basic aqueous solution. What happened?

A4: This is a common issue with several potential causes:

  • Incomplete Acidification: The most frequent reason. The pH of the solution must be lowered sufficiently to fully protonate the carboxylate salt (R-COO⁻Na⁺) back to the neutral carboxylic acid (R-COOH), which is insoluble in water. Use pH paper or a pH meter to ensure the pH is acidic (ideally pH 2-3). It is critical to add enough acid to neutralize all the base used in the extraction plus an excess to ensure precipitation.[7]

  • Insufficient Concentration: If the concentration of your product in the aqueous layer is too low, it may remain soluble even after protonation. This can happen if you used an excessive volume of aqueous base during the extraction.

  • Formation of Fine Crystals or Oils: Sometimes, the product precipitates as very fine crystals that are difficult to see or as an oil that doesn't solidify. Try cooling the acidified solution in an ice bath and gently scratching the inside of the flask with a glass rod to induce crystallization. If an oil forms, you may need to extract the acidified aqueous solution back into an organic solvent (like ethyl acetate), then dry and evaporate the organic layer.[8]

Q5: My recovery from recrystallization is very low. How can I improve it?

A5: Poor recovery in recrystallization is almost always a solvent issue. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

  • Problem: The solvent is too good; your compound is still soluble when cold.

    • Solution: Use a co-solvent system. Add a "poor" solvent (an anti-solvent) in which your compound is insoluble, dropwise to the hot, dissolved solution until it just starts to become cloudy. Then, add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly.

  • Problem: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and flask, and use a slight excess of hot solvent to ensure the compound stays in solution during the transfer.

  • Problem: Cooling too quickly.

    • Solution: Rapid cooling traps impurities and leads to small, impure crystals. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize recovery of pure crystals.

A patent for the related indole-2-carboxylic acid notes that simple recrystallization from ethanol may require multiple cycles to achieve high purity, highlighting the importance of optimizing the procedure.[9]

Detailed Experimental Protocols
Protocol 1: High-Purity Recovery via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities. It leverages the acidic nature of the carboxylic acid group to move the target compound into an aqueous layer, leaving impurities behind in the organic phase.[10][11]

Workflow Diagram:

G cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase A 1. Dissolve Crude Product (Crude Acid + Neutral Impurities) B 2. Add aq. NaHCO3 & Shake in Separatory Funnel A->B C 4. Separate Layers (Neutral Impurities Remain) B->C E 3. Acid Converts to Water-Soluble Salt (R-COOH -> R-COO⁻Na⁺) D 7. Dry with MgSO4, Filter, & Evaporate (Isolates Neutral Impurities) C->D F 5. Transfer to Beaker & Cool in Ice Bath E->F G 6. Acidify with 1M HCl to pH ~2 (R-COO⁻Na⁺ -> R-COOH) F->G H 8. Collect Precipitate by Vacuum Filtration G->H I 9. Wash with Cold Water & Dry Under Vacuum (Pure Product) H->I

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound (~1.0 g) in a suitable organic solvent like ethyl acetate (20-30 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).[7][8] Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated product (sodium 3-cyano-1H-indole-5-carboxylate) will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer.

  • Isolate Aqueous Layer: Drain the lower organic layer and set it aside. Drain the aqueous layer into a clean beaker or Erlenmeyer flask. To maximize recovery, re-extract the organic layer with a fresh portion of NaHCO₃ solution (10 mL) and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH ≈ 2). A precipitate of the pure product should form.[12]

  • Collection & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified solid under high vacuum to constant weight.

Protocol 2: Purification by Recrystallization

This protocol is best for polishing material that is already reasonably pure or for removing impurities with very different solubility profiles.

Solvent Selection Data:

SolventSolubility (Cold)Solubility (Hot)Comments
WaterVery LowLowMay require large volumes; good for final wash.[13]
EthanolModerateHighGood potential, but may have high cold solubility, reducing yield.
IsopropanolLowHighExcellent candidate.
AcetonitrileLowHighExcellent candidate.
Ethyl AcetateModerateHighMay need an anti-solvent like hexanes.
Mixture:
Ethanol/WaterLowHighA common and effective mixture for polar compounds.
Ethyl Acetate/HexanesLowHighGood for compounds of intermediate polarity.

Step-by-Step Methodology:

  • Solvent Test: In test tubes, test the solubility of small amounts of your crude product in the candidate solvents from the table above to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until all the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This is the most powerful method for separating complex mixtures or closely related impurities.[14]

Step-by-Step Methodology:

  • TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). A good system will show your desired product with an Rf value of ~0.3-0.4 and good separation from impurities. A common mobile phase for a molecule like this would be a mixture of hexanes and ethyl acetate with 1% acetic acid (to keep the carboxylic acid protonated and prevent streaking).

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like ethyl acetate or DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by allowing the mobile phase to flow through the silica gel. The separated compounds will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting spots from the eluting liquid on a TLC plate and checking under a UV lamp.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment

Always verify the purity of your final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. The melting point for the related indole-5-carboxylic acid is 211-213 °C.

  • TLC/HPLC: A single spot on TLC (in multiple solvent systems) or a single peak in the HPLC chromatogram is a strong indicator of purity. HPLC is a quantitative method and can be used to determine purity levels (e.g., >99%).[15]

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The absence of impurity peaks in the spectrum is the gold standard for purity.

References

Technical Support Center: Functionalization of 3-Cyano-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 3-cyano-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges encountered when working with this versatile but sometimes challenging molecule.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable building block in medicinal chemistry, prized for its trifunctional nature. The indole core, the electron-withdrawing cyano group at the C3 position, and the carboxylic acid at the C5 position offer multiple handles for molecular elaboration. However, this very multifunctionality presents a significant synthetic challenge. The interplay between the electron-rich indole nucleus and the two electron-withdrawing groups creates a unique reactivity profile that can lead to unexpected side reactions, poor yields, and difficulties in achieving regioselectivity.

This guide will dissect these challenges, offering logical, experience-based solutions to help you achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint to provide a robust solution.

Problem 1: Poor Solubility

Symptoms:

  • Difficulty dissolving the starting material in common organic solvents (DCM, THF, MeCN, Ethyl Acetate).

  • Formation of a heterogeneous reaction mixture, leading to incomplete reactions.

  • Inaccurate TLC analysis due to insolubility of the starting material.[1]

Root Cause Analysis: The combination of the polar carboxylic acid and the planar, hydrogen-bonding capable indole ring leads to strong intermolecular interactions and crystal lattice energy. This results in low solubility in many non-polar and moderately polar organic solvents.

Solutions:

Solvent SystemRationaleProtocol
Highly Polar Aprotic Solvents Solvents like DMF, DMAc, and NMP are excellent at disrupting the hydrogen bonding network and solvating both the carboxylic acid and the indole N-H.Dissolve the indole acid in a minimal amount of DMF or DMAc with gentle warming. Use this solution for subsequent reactions. Caution: These solvents have high boiling points and can be difficult to remove.
Addition of Water Trace amounts of water can significantly enhance the solubility of carboxylic acids in some organic solvents by forming hydrogen-bonded solvates.[2][3]For reactions compatible with water, consider adding a small percentage (1-5% v/v) of water to your organic solvent. This can be particularly effective in solvents like THF or acetone.
Conversion to a Salt Converting the carboxylic acid to its corresponding carboxylate salt with a non-nucleophilic base can improve solubility in polar protic solvents.Suspend the indole acid in a suitable solvent (e.g., MeOH, EtOH) and add one equivalent of a base like NaHCO₃ or K₂CO₃. The resulting salt may be more soluble. This is often a prerequisite for subsequent coupling reactions.
Problem 2: Unwanted Decarboxylation

Symptoms:

  • Formation of 3-cyano-1H-indole as a major byproduct, confirmed by LC-MS or ¹H NMR.

  • Gas evolution (CO₂) observed during the reaction.

  • Low yield of the desired C5-functionalized product.

Root Cause Analysis: Indole-carboxylic acids can be susceptible to decarboxylation, especially under harsh basic or high-temperature conditions.[4][5][6] The electron-rich nature of the indole ring can stabilize the intermediate formed upon loss of CO₂.

dot

Caption: General mechanism of indole acid decarboxylation. Solutions:

ParameterRecommended ActionRationale
Temperature Maintain reaction temperatures below 80 °C whenever possible. For thermally sensitive reactions, consider running them at room temperature or even 0 °C for an extended period.Higher temperatures provide the activation energy needed for decarboxylation.[7]
Base Selection Use milder, non-nucleophilic organic bases like DIPEA or Et₃N instead of strong inorganic bases like NaOH or KOH, especially when heating.Strong bases can facilitate the formation of the carboxylate anion, which can be more prone to decarboxylation under certain conditions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation.Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation.
Problem 3: Competing N-H vs. COOH Reactivity (e.g., in Amide Coupling)

Symptoms:

  • Formation of N-acylated byproduct in addition to the desired C5-amide.

  • Complex reaction mixture with multiple products observed by LC-MS.

  • Difficulty in purifying the desired product.

Root Cause Analysis: The indole N-H is acidic (pKa ≈ 17) and nucleophilic, making it competitive with the carboxylic acid for reaction with electrophiles, especially after activation of the carboxylic acid.

dot

Caption: Competing reaction pathways in amide coupling. Solutions:

  • N-Protection Strategy: The most robust solution is to protect the indole nitrogen prior to functionalizing the carboxylic acid.

    Protecting GroupIntroduction ConditionsDeprotection ConditionsKey Advantages/Disadvantages
    Boc Boc₂O, DMAP, THFTFA/DCM or HCl/DioxaneEasy to introduce and remove; acid labile.
    SEM SEM-Cl, NaH, DMF[8]TBAF or HCl[8]Stable to a wide range of conditions; removable with fluoride or acid.
    Tosyl (Ts) Ts-Cl, PyridineStrong base (e.g., NaOH) or reductive cleavageVery robust; requires harsh removal conditions.
    Pivaloyl Pivaloyl chloride, PyridineLithium base[9]Can protect both N-1 and C-2 positions due to steric bulk.[9]
  • Optimized Coupling Conditions (Without Protection):

    • Use HATU or HOBt/EDC: These coupling reagents can favor the formation of the activated ester, which may react preferentially with the external amine nucleophile over the less nucleophilic indole nitrogen.[10]

    • Pre-activation: Activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine. This can minimize the time the activated species is exposed to the indole N-H.

    • Controlled Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to outcompete the intramolecular N-acylation.

Problem 4: Low Yield or No Reaction at Other Positions (e.g., C2, C4, C7)

Symptoms:

  • Attempted C-H functionalization at positions other than C3 fails.

  • Starting material is recovered, or a complex mixture of unidentified products is formed.

Root Cause Analysis: The indole ring has inherent reactivity preferences. The C3 position is the most nucleophilic and prone to electrophilic substitution.[11][12] The electron-withdrawing cyano group at C3 further deactivates the pyrrole ring towards electrophilic attack and directs reactivity. Functionalization of the benzene portion (C4-C7) is notoriously difficult without a directing group strategy.[11][13][14]

Solutions:

  • C2 Functionalization: This is typically only feasible if the C3 position is blocked. In this molecule, the cyano group already occupies C3.

  • C4-C7 Functionalization: Direct C-H functionalization at these positions is challenging.[15] Advanced methods are required:

    • Directed Metalation: Protection of the N-H with a directing group (e.g., pivaloyl, -P(O)tBu₂) can direct metallation and subsequent functionalization to specific positions like C7 or C4.[13]

    • Halogenation followed by Cross-Coupling: A more classical approach involves the selective halogenation of the indole ring, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). This requires careful control of halogenation regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki coupling on a halogenated derivative of this compound?

A: Yes, this is a viable strategy for introducing aryl or heteroaryl groups. The key challenges are the initial selective halogenation and potential interference from the carboxylic acid group during the coupling reaction.

  • Experimental Workflow:

    • N-Protection: Protect the indole nitrogen (e.g., with Boc or SEM) to prevent side reactions.

    • Selective Halogenation: Use reagents like NBS or NCS to introduce a bromine or chlorine atom. The position of halogenation will depend on the reaction conditions and the nature of the N-protecting group.

    • Suzuki-Miyaura Coupling: React the halogenated indole with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).[16][17]

    • Deprotection: Remove the N-protecting group to yield the final product.

dot

Caption: Workflow for Suzuki coupling.

Q2: How can I selectively reduce the cyano group without affecting the carboxylic acid?

A: Selective reduction of the nitrile to a primary amine (aminomethyl group) in the presence of a carboxylic acid is challenging but achievable.

  • Recommended Method: Catalytic Hydrogenation

    • Protection: First, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent its reduction.

    • Hydrogenation: Use a catalyst like Raney Nickel or Pd/C under an atmosphere of hydrogen. The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[18]

    • Deprotection: Hydrolyze the ester back to the carboxylic acid under basic or acidic conditions, being careful to choose conditions that do not affect the newly formed amine.

  • Alternative Method: Borane Reduction

    • Borane reagents (e.g., BH₃·THF or BH₃·SMe₂) can reduce both nitriles and carboxylic acids.[18][19] However, by carefully controlling the stoichiometry and reaction conditions, some selectivity might be achieved, though this is often difficult. It is generally more reliable to protect the carboxylic acid first.

Q3: Is it possible to hydrolyze the cyano group to a carboxylic acid or an amide?

A: Yes, but this will result in a di-acid or an amido-acid, which may or may not be your desired product.

  • Acid-Catalyzed Hydrolysis: Heating the compound in a strong aqueous acid (e.g., HCl or H₂SO₄) will hydrolyze the nitrile to a carboxylic acid.[20][21][22][23] This will yield indole-3,5-dicarboxylic acid.

  • Base-Catalyzed Hydrolysis: Using a strong aqueous base (e.g., NaOH) will hydrolyze the nitrile to a carboxylate salt.[20] Acidic workup will then provide the di-acid.

  • Partial Hydrolysis to Amide: Achieving partial hydrolysis to the C3-carboxamide while leaving the C5-carboxylic acid intact is extremely difficult and often results in a mixture of products. Specific enzyme-catalyzed methods might offer a route but require significant development.[24]

Q4: What are the best practices for N-alkylation of this molecule?

A: N-alkylation should be performed with caution due to the presence of the acidic carboxylic acid proton.

  • Recommended Protocol:

    • Deprotonation: Use a suitable base to deprotonate both the carboxylic acid and the indole N-H. A strong, non-nucleophilic base like NaH (2.2 equivalents) in an aprotic solvent like DMF is a good choice.

    • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide). The more nucleophilic N-anion will typically react faster than the O-anion of the carboxylate.

    • Workup: Quench the reaction carefully with water and perform an acidic workup to re-protonate the carboxylic acid.

    Note: It is often synthetically cleaner to first protect the carboxylic acid as an ester, perform the N-alkylation using one equivalent of base, and then deprotect the ester.

Conclusion

The functionalization of this compound requires a careful and considered approach. By understanding the inherent reactivity of the molecule and anticipating potential side reactions, you can develop robust synthetic strategies. The key to success often lies in a well-planned protection-deprotection sequence and the careful selection of reaction conditions. This guide provides a foundation for troubleshooting common issues, but as with all research, diligent reaction monitoring and characterization are paramount.

References

Technical Support Center: Refining Analytical Methods for 3-Cyano-1H-indole-5-carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 3-cyano-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the accurate and robust quantification of this compound. As a critical intermediate and structural motif in pharmaceutical development, precise analytical characterization is paramount.[1][2] This resource synthesizes field-proven insights and established scientific principles to address common challenges encountered during experimental workflows.

Section 1: Foundational Knowledge & Compound Properties

Before delving into troubleshooting, a solid understanding of the analyte is crucial. This compound is a moderately polar molecule containing both a nitrile and a carboxylic acid functional group.[3] These moieties dictate its chromatographic behavior and spectroscopic properties.

Key Molecular Properties:

PropertyValueSource
CAS Number 889942-87-4[3]
Molecular Formula C10H6N2O2[3]
Molecular Weight 186.17 g/mol [3]
Physical Form Solid/Powder[4]
Storage Room Temperature, in a dry, sealed place[3][4]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of this compound.[5][6] However, various issues can arise, impacting data quality. This section addresses these challenges in a question-and-answer format.

Common HPLC Issues & Solutions

Q1: Why am I observing poor peak shape, such as tailing or fronting, for my this compound peak?

A1: Poor peak shape is a frequent issue that can compromise resolution and integration accuracy. The causes can be multifaceted:

  • Peak Tailing: This is often observed for acidic compounds like this compound.

    • Causality: Secondary interactions between the analyte's carboxylic acid group and active sites (silanols) on the silica-based stationary phase can lead to tailing. Overloading the column with too much sample can also cause this issue.[7][8]

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic or trifluoroacetic acid) to keep the carboxylic acid group protonated, minimizing unwanted interactions.[6]

      • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[8]

      • Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

  • Peak Fronting: This is typically a sign of sample overload or an issue with the sample solvent.[7][8]

    • Causality: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can appear distorted and pushed forward.[7]

    • Troubleshooting Steps:

      • Match Sample Solvent to Mobile Phase: Whenever feasible, dissolve your sample in the initial mobile phase composition. If the sample's solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

      • Decrease Injection Volume: As with tailing, reducing the amount of sample injected can alleviate fronting.[8]

  • Split Peaks: This often indicates a problem at the head of the column or with the injection process.[7][8]

    • Causality: A partially clogged column inlet frit, a void in the column packing, or an issue with the autosampler can cause the sample band to split before separation.[7]

    • Troubleshooting Steps:

      • Check for Blockages: Reverse-flush the column (if the manufacturer's instructions permit) to dislodge any particulates.

      • Inspect Column Fittings: Ensure all connections are secure and not leaking.

      • Verify Autosampler Performance: Check the injector for any signs of damage or blockage.

Q2: My retention times for this compound are shifting between injections. What could be the cause?

A2: Retention time instability is a critical problem that affects the reliability of peak identification and quantification.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or an unstable pump flow rate are the most common culprits.[7][9]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Always prepare fresh mobile phase and ensure all components, especially buffers, are fully dissolved and well-mixed.[7] Degas the mobile phase to prevent air bubbles from interfering with the pump.[9]

    • Column Temperature Control: Use a column oven to maintain a stable temperature. Even minor fluctuations in ambient temperature can affect retention times.[9][10]

    • Pump Performance: Check for leaks in the pump seals and ensure the check valves are functioning correctly. An unstable pressure reading often points to pump issues.[7]

Q3: I'm experiencing a noisy or drifting baseline, which is affecting my limit of detection. How can I fix this?

A3: A stable baseline is essential for sensitive analysis.

  • Causality: Contaminated mobile phase, a failing detector lamp, or air bubbles in the system are common causes of baseline issues.[7][8][9]

  • Troubleshooting Steps:

    • Mobile Phase Purity: Use high-purity, HPLC-grade solvents. Contaminants can accumulate on the column and elute over time, causing baseline drift, especially in gradient methods.[7]

    • Detector Maintenance: Check the detector lamp's energy output. A low or fluctuating energy level can indicate the lamp is nearing the end of its life. Also, ensure the flow cell is clean.[9]

    • System Purge: Purge the system thoroughly to remove any air bubbles.[9]

Experimental Protocol: A Starting Point for RP-HPLC-UV Method Development

This protocol provides a robust starting point for the analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN) and water.

  • Formic acid (≥98%).

  • This compound reference standard (purity ≥98%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 or 0.45 µm, PTFE or nylon).

Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve a known quantity of the sample in the diluent to achieve a concentration within the calibration range. Filter through a syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration. A typical starting point could be 10% B, ramping to 90% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the UV absorbance maximum of the compound (e.g., around 275 nm, but should be experimentally determined).[5]
Injection Volume 10 µL

Data Analysis:

  • Identification: The peak for this compound is identified by comparing its retention time to that of the reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the working standards against their concentrations. The concentration in the sample is determined by interpolating its peak area from this curve.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS offers superior sensitivity and selectivity for the analysis of this compound, especially in complex matrices.[11] However, it introduces its own set of challenges.

Common LC-MS Issues & Solutions

Q1: I am observing low sensitivity or a complete lack of signal for my analyte in LC-MS. What should I check?

A1: Low sensitivity can be due to a variety of factors, from sample preparation to the mass spectrometer settings.

  • Causality: Inefficient ionization, matrix effects, or improper mass spectrometer parameters are common causes. For indole derivatives, both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be effective, and the choice depends on the specific compound and matrix.[1][12]

  • Troubleshooting Steps:

    • Ionization Source Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperature.

    • Mobile Phase Compatibility: Ensure the mobile phase is compatible with the chosen ionization technique. For ESI, volatile buffers and additives like formic acid or ammonium formate are preferred.

    • Matrix Effects: Biological and other complex matrices can contain compounds that co-elute with the analyte and suppress its ionization.[13] To mitigate this:

      • Improve chromatographic separation to resolve the analyte from interfering compounds.

      • Employ more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[13]

      • Use a stable isotope-labeled internal standard to compensate for ionization suppression.

Q2: My results are not reproducible, and I see significant variation between replicate injections. Why is this happening?

A2: Poor reproducibility in LC-MS can often be traced back to the LC system, the interface, or the sample itself.

  • Causality: In addition to the HPLC issues mentioned in Section 2, inconsistent ionization efficiency due to a dirty or unstable ion source can be a major factor.

  • Troubleshooting Steps:

    • Source Cleaning: Regularly clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's recommendations.

    • System Equilibration: Ensure the LC system is fully equilibrated before starting a sample sequence.

    • Sample Stability: Verify the stability of this compound in the sample diluent and in the autosampler over the course of the analytical run.

Experimental Workflow: LC-MS/MS Method Development

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological or Chemical Sample Extraction Protein Precipitation, LLE, or SPE Sample->Extraction Filtration Syringe Filtration (0.22 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Column C18 HPLC Column Injection->Column Elution Gradient Elution Column->Elution Ionization Ionization Source (e.g., ESI) Elution->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Detection (Q3) Fragmentation->Product Quantification Quantification (Peak Area Ratio) Product->Quantification

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H). If this is not available, a structurally similar compound with similar chromatographic and ionization properties can be used. For indole derivatives, other indole carboxylic acids or related structures could be considered, but their suitability must be thoroughly validated.

Q2: How should I prepare samples from a biological matrix (e.g., plasma, tissue) for analysis?

A2: For biological samples, effective removal of proteins and other macromolecules is crucial to protect the analytical column and minimize matrix effects.[13]

  • Protein Precipitation (PPT): This is a simple and common method. It involves adding a cold organic solvent like acetonitrile or methanol to the sample to precipitate proteins, followed by centrifugation.[12]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This is often the most effective method for reducing matrix effects.[13]

Q3: Are there any specific stability concerns for this compound?

A3: While specific stability data for this compound is not extensively published, indole derivatives in general can be susceptible to degradation, particularly through oxidation. It is good practice to store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and protected from light. Freeze-thaw stability should also be evaluated during method validation.

Section 5: Troubleshooting Decision Tree

This decision tree provides a logical pathway for diagnosing common HPLC problems.

Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Baseline Baseline Noise/Drift? RetentionTime->Baseline No RT_Sol1 Prepare Fresh Mobile Phase Check Column Temperature Verify Pump Flow Rate RetentionTime->RT_Sol1 Yes Baseline_Sol1 Use High-Purity Solvents Check Detector Lamp Purge System Baseline->Baseline_Sol1 Yes Fronting Fronting Tailing->Fronting No Tailing_Sol1 Adjust Mobile Phase pH Reduce Sample Load Tailing->Tailing_Sol1 Yes Splitting Splitting Fronting->Splitting No Fronting_Sol1 Match Sample Solvent Reduce Injection Volume Fronting->Fronting_Sol1 Yes Splitting_Sol1 Check for Blockages Inspect Fittings Splitting->Splitting_Sol1 Yes

References

Validation & Comparative

A Comparative Guide to the Efficacy of Indole-Based Allosteric Inhibitors Against Insulin-Like Growth Factor 1 Receptor (IGF-1R)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of a novel class of indole-based allosteric inhibitors against other inhibitors targeting the Insulin-Like Growth Factor 1 Receptor (IGF-1R). While the initial inquiry focused on 3-cyano-1H-indole-5-carboxylic acid, the available scientific literature points to a more extensively characterized analog, a derivative of 3-cyano-1H-indole-7-carboxylic acid, as a potent allosteric inhibitor of IGF-1R.[1][2] This guide will, therefore, focus on this well-documented compound to provide a robust, data-driven comparison for researchers, scientists, and drug development professionals.

The IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[3] Its signaling pathway is a complex network, and its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention.[4] This guide will delve into the unique mechanism of allosteric inhibition by the indole-based compound and compare its performance with traditional ATP-competitive inhibitors.

The IGF-1R Signaling Pathway and the Advent of Allosteric Inhibition

The activation of IGF-1R by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways.[3][4] These pathways are central to regulating cell cycle progression and inhibiting apoptosis (programmed cell death).[5]

Traditional kinase inhibitors are often ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase domain.[6] While effective, this can sometimes lead to off-target effects due to the similarity of the ATP-binding site across different kinases. Allosteric inhibitors, in contrast, bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity.[2] This can offer a higher degree of selectivity.[7] The 3-cyano-1H-indole-7-carboxylic acid derivative represents this promising class of allosteric IGF-1R inhibitors.[1][2]

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R Extracellular Domain Transmembrane Domain Intracellular Kinase Domain IGF-1->IGF-1R:ext Ligand Binding IRS1 IRS1 IGF-1R:int->IRS1 Phosphorylation Shc Shc IGF-1R:int->Shc Phosphorylation PI3K PI3K IRS1->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR BAD BAD Akt->BAD Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell_Growth ERK->Cell_Growth mTOR->Cell_Growth Survival Survival BAD->Survival Allosteric_Inhibitor 3-cyano-1H-indole-7-carboxylic acid derivative Allosteric_Inhibitor->IGF-1R:int Allosteric Inhibition

Figure 1: Simplified IGF-1R signaling pathway and the site of allosteric inhibition.

Comparative Efficacy of IGF-1R Inhibitors

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. A lower IC50 value indicates a more potent inhibitor.

The 3-cyano-1H-indole-7-carboxylic acid derivative, referred to as Compound 10 in its discovery publication, demonstrates potent biochemical and cellular activity against IGF-1R.[1] Its allosteric mechanism provides a distinct advantage in selectivity over the closely related Insulin Receptor (InsR), a common challenge for ATP-competitive inhibitors.[1][7]

Below is a comparative table of the biochemical IC50 values for the indole-based allosteric inhibitor and several well-known ATP-competitive IGF-1R inhibitors.

Inhibitor Name/ClassMechanism of ActionTarget(s)Biochemical IC50 (nM)Reference
3-cyano-1H-indole-7-carboxylic acid derivative (Compound 10) Allosteric IGF-1R 400 [1]
Linsitinib (OSI-906)ATP-competitiveIGF-1R / InsR35 / 75[8][9]
BMS-754807ATP-competitiveIGF-1R / InsR1.8 / 1.7[8]
Picropodophyllin (PPP)ATP-competitiveIGF-1R1[8]
NVP-AEW541ATP-competitiveIGF-1R / InsR150 / 140[8][9]
GSK1904529AATP-competitiveIGF-1R / InsR27 / 25[8]

Analysis of Efficacy Data:

As the table illustrates, several ATP-competitive inhibitors, such as BMS-754807 and Picropodophyllin, exhibit significantly lower biochemical IC50 values, indicating higher potency in a cell-free system.[8] However, a crucial aspect of inhibitor performance is selectivity. Many of these potent ATP-competitive inhibitors also potently inhibit the Insulin Receptor (InsR) due to the high homology in their ATP-binding sites.[6][10] This dual inhibition can lead to metabolic side effects.

The indole-based allosteric inhibitor, while having a higher IC50 in biochemical assays, shows remarkable selectivity for IGF-1R over InsR in cellular assays, with cellular InsR IC50 values being greater than 30 µM.[1][7] This selectivity is a key advantage of its allosteric mechanism, as it targets a less conserved region of the kinase.[2][7]

Experimental Protocols for Determining Inhibitor Efficacy

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for a biochemical kinase assay and a cell-based phosphorylation assay to assess IGF-1R inhibition.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[11][12]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Buffer, ATP, Substrate (IGF1Rtide), and Inhibitor Dilutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase, Substrate, ATP, and Inhibitor at Room Temperature (60 min) Prepare_Reagents->Kinase_Reaction Stop_Reaction_Deplete_ATP Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 min) Kinase_Reaction->Stop_Reaction_Deplete_ATP Convert_ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min) Stop_Reaction_Deplete_ATP->Convert_ADP_to_ATP Read_Luminescence Measure Luminescence with a Plate Reader Convert_ADP_to_ATP->Read_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a biochemical IGF-1R kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[11]

    • Prepare a solution of the peptide substrate (e.g., IGF1Rtide) and ATP in the kinase buffer.

    • Perform serial dilutions of the test inhibitor (e.g., the indole derivative) and control inhibitors in DMSO, followed by dilution in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor solution.

    • Add 5 µL of the purified recombinant IGF-1R kinase enzyme.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.[11]

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cell-Based IGF-1R Phosphorylation Assay

This assay measures the ability of an inhibitor to block the IGF-1-induced autophosphorylation of IGF-1R in a cellular context, providing a more physiologically relevant measure of efficacy.[7][13]

Phosphorylation_Assay_Workflow Start Start Cell_Culture Culture cells expressing IGF-1R (e.g., MCF-7) in a 96-well plate Start->Cell_Culture Serum_Starvation Serum-starve cells to reduce basal receptor phosphorylation Cell_Culture->Serum_Starvation Inhibitor_Treatment Pre-incubate cells with various concentrations of the inhibitor Serum_Starvation->Inhibitor_Treatment IGF1_Stimulation Stimulate cells with IGF-1 to induce IGF-1R phosphorylation Inhibitor_Treatment->IGF1_Stimulation Cell_Lysis Lyse the cells to release proteins IGF1_Stimulation->Cell_Lysis ELISA Perform a sandwich ELISA to quantify phosphorylated IGF-1R Cell_Lysis->ELISA Data_Analysis Calculate % inhibition of phosphorylation and determine the cellular IC50 ELISA->Data_Analysis End End Data_Analysis->End

References

A Researcher's Guide to Deconvoluting the Biological Target of 3-cyano-1H-indole-5-carboxylic acid: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the journey from a promising small molecule to a validated therapeutic is paved with critical questions. None is more fundamental than: "What is the biological target, and how does this interaction drive a therapeutic effect?" This guide provides an in-depth, technically-grounded framework for answering this question, using the novel compound 3-cyano-1H-indole-5-carboxylic acid as a case study.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 3-cyano-indole have been associated with a range of targets, from Insulin-like Growth Factor-1 Receptor (IGF-1R) to Xanthine Oxidase.[1][2] However, the specific biological target of this compound remains uncharacterized. This ambiguity makes it a perfect candidate for demonstrating a robust, multi-faceted target validation workflow.

This guide eschews a rigid template. Instead, it presents a logical and iterative process, mirroring the real-world scientific method. We will progress from broad, computational predictions to highly specific biochemical and cellular assays, culminating in a blueprint for in vivo confirmation. Each step is designed to build upon the last, creating a self-validating system that ensures scientific rigor and trustworthiness.

Part 1: Hypothesis Generation through In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable starting point, generating a ranked list of plausible protein targets.[3] This initial step leverages the vast amount of existing bioactivity data to identify proteins that are known to bind molecules with similar structures or chemical properties.

The core principle is one of similarity: molecules with similar structures are likely to bind to similar proteins.[4] Web-based tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare a query molecule against a library of thousands of annotated ligands.[4][5]

Workflow: In Silico Target Prediction

For this compound, we would input its structure (SMILES: N#Cc1c[nH]c2ccc(cc12)C(=O)O) into a prediction server. The output would be a list of potential targets, ranked by probability. Let's hypothesize that the top predicted classes are Protein Kinases , Cytochrome P450 enzymes , and certain G-protein coupled receptors (GPCRs) , based on the prevalence of the indole nucleus in inhibitors of these families. This prediction forms our initial, testable hypothesis.

G cluster_0 In Silico Prediction Workflow Compound Input: 3-cyano-1H-indole- 5-carboxylic acid Structure Algorithm Similarity Algorithms (2D & 3D Fingerprints) Compound->Algorithm Database Compare against Database of Known Ligand-Target Pairs Database->Algorithm Output Output: Ranked List of Putative Targets Algorithm->Output Hypothesis Formulate Testable Hypothesis: e.g., 'The compound binds to Protein Kinase X' Output->Hypothesis

Caption: In silico workflow for generating initial target hypotheses.

Part 2: Experimental Target Discovery and Direct Binding Validation

With a working hypothesis, the next step is to obtain direct physical evidence of binding between this compound and its putative protein targets. We will employ a combination of unbiased discovery methods and focused, quantitative biophysical assays.

Unbiased Target Identification: Affinity Chromatography

To discover targets without bias, we can use the compound as "bait" to "fish" for binding partners from a complex biological sample, like a cell lysate.[6] This is the principle behind affinity chromatography. The compound is immobilized on a solid support (beads), which is then incubated with the lysate. Proteins that bind to the compound are retained, while non-binders are washed away. The bound proteins are then eluted and identified by mass spectrometry (LC-MS/MS).[7][8]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose beads). A control set of beads without the compound is essential.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Incubation: Incubate the cell lysate with both the compound-conjugated beads and the control beads.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically by using a competitive ligand, changing pH, or using a denaturant.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands appearing only in the compound-treated sample and identify them using LC-MS/MS.

Biophysical Confirmation of Direct Binding

Once putative targets are identified, direct binding must be confirmed and quantified using orthogonal biophysical methods.

The principle of TSA (also known as Differential Scanning Fluorimetry or DSF) is that ligand binding typically stabilizes a protein's structure, increasing its melting temperature (Tm).[9][10] This change in Tm (ΔTm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[11]

  • Preparation: In a 96- or 384-well plate, dispense the purified target protein (e.g., a panel of kinases predicted in Part 1) and a hydrophobic fluorescent dye (e.g., SYPRO Orange).

  • Compound Addition: Add this compound across a range of concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C).

  • Data Analysis: Monitor the fluorescence increase as the proteins unfold. The Tm is the midpoint of this transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm in the presence of the compound. A significant positive ΔTm indicates stabilizing binding.

Table 1: Hypothetical TSA Data for this compound

Target ProteinCompound (10 µM)ΔTm (°C)Positive Control (Staurosporine, 1 µM) ΔTm (°C)
Kinase XThis compound+5.2 +8.5
Kinase YThis compound+0.8+7.9
Kinase ZThis compound+0.3+9.1
Non-kinase ControlThis compound+0.1N/A

To gain deeper insights into the binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.[12] SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[13] By immobilizing the target protein and flowing the compound over it, one can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[14][15]

Table 2: Hypothetical SPR Kinetic Data for Binding to Kinase X

Compoundkon (M-1s-1)koff (s-1)KD (nM)
This compound1.5 x 1053.0 x 10-320
Staurosporine (Control)2.1 x 1064.2 x 10-32

The combined data from affinity chromatography, TSA, and SPR would strongly suggest that Kinase X is a high-affinity, direct binding partner of this compound.

G cluster_1 Direct Binding Validation Workflow Hypothesis Hypothesized Targets (from In Silico/Phenotypic Screens) TSA Thermal Shift Assay (TSA) (Binding Confirmation) Hypothesis->TSA Affinity Affinity Chromatography-MS (Unbiased Discovery) Affinity->TSA SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) TSA->SPR Validated Validated Direct Binder (e.g., Kinase X) SPR->Validated

Caption: Workflow for in vitro discovery and validation of direct binding.

Part 3: Confirming Target Engagement in a Cellular Context

Demonstrating direct binding to a purified protein is a critical step, but it is essential to confirm that this interaction occurs within the complex milieu of a living cell.[16] The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for this purpose.[17]

The principle is analogous to TSA: when cells are treated with a compound, the target protein, if bound, becomes more resistant to heat-induced denaturation and aggregation.[18][19]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a defined period.

  • Heating: Heat aliquots of the treated cell suspensions to a range of temperatures. A key temperature is one that causes significant, but not complete, aggregation of the target protein in the vehicle-treated cells.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated protein and cell debris via centrifugation.[20]

  • Detection: Quantify the amount of soluble target protein (e.g., Kinase X) remaining in the supernatant using a specific antibody via Western Blot, ELISA, or AlphaLISA.

  • Analysis: An increased amount of soluble target protein in the compound-treated samples compared to the vehicle control at elevated temperatures confirms intracellular target engagement.

G cluster_2 CETSA Workflow Treat 1. Treat Intact Cells (Compound vs. Vehicle) Heat 2. Heat Cell Suspensions (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Separate (Centrifugation) Heat->Lyse Detect 4. Detect Soluble Target (e.g., Western Blot for Kinase X) Lyse->Detect Result Result: Increased soluble protein in compound-treated cells? Detect->Result

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Part 4: Linking Target Engagement to Function

Confirming that a compound binds its target in cells is necessary, but not sufficient. We must demonstrate that this binding event leads to a functional consequence (i.e., modulation of the target's activity) and that this modulation is responsible for the compound's observed cellular phenotype.

Target Activity Modulation

An in vitro enzymatic assay is the most direct way to measure the functional impact of binding. For our hypothetical target, Kinase X, we would perform a kinase activity assay.

Table 3: Hypothetical Kinase X Inhibition Data

CompoundIC50 (nM)
This compound45
Staurosporine (Control)5

An IC50 value in the nanomolar range, consistent with the binding affinity (KD) from SPR, provides strong evidence that the compound is a functional inhibitor of Kinase X.

Genetic Target Validation: Phenocopying with siRNA/CRISPR
  • Pharmacological Arm: Treat cells with this compound and measure a key phenotype (e.g., cell viability via an MTS assay).

  • Genetic Arm: Transfect cells with siRNA specifically targeting the mRNA of Kinase X. Use a non-targeting control siRNA as a negative control. After allowing time for protein knockdown, measure the same phenotype.

  • Comparison: If the percentage of viability reduction caused by the compound is comparable to the reduction caused by the specific siRNA knockdown of Kinase X, it provides powerful evidence that the compound exerts its effect through the inhibition of Kinase X.

G cluster_3 Functional Validation Logic Compound Pharmacological Inhibition (Add Compound) Target Target: Kinase X Compound->Target Genetic Genetic Perturbation (siRNA/CRISPR for Kinase X) Genetic->Target Phenotype Measure Cellular Phenotype (e.g., Cell Proliferation) Target->Phenotype Comparison Do results phenocopy? Phenotype->Comparison Conclusion High Confidence in Target-Phenotype Link Comparison->Conclusion Yes

Caption: Comparing pharmacological and genetic approaches to validate a target's role in a phenotype.

Part 5: The Path to In Vivo Validation

The final frontier of target validation is demonstrating efficacy in a preclinical disease model.[25][26] If Kinase X is implicated in a specific cancer, one would use a relevant animal model (e.g., a tumor xenograft model). Key experiments would involve administering this compound and measuring target engagement in the tumor tissue, downstream biomarker modulation, and, ultimately, a therapeutic outcome like tumor growth inhibition.[27][28] This step connects the molecular mechanism to a potential therapeutic benefit, providing the ultimate validation of the biological target.

Conclusion

The process of validating a biological target is a systematic and evidence-based endeavor. For a novel compound like this compound, where the target is unknown, a multi-pronged approach is not just recommended; it is essential. By integrating computational prediction, unbiased discovery, direct biophysical binding assays, cellular target engagement confirmation, and functional genetic validation, we can build an irrefutable case for a specific molecular mechanism of action. This rigorous, hierarchical approach minimizes the risk of pursuing false leads and maximizes the probability of success in the long and challenging path of drug discovery. Through the hypothetical workflow presented, we have confidently identified and validated Protein Kinase X as the primary biological target of this compound, laying a solid foundation for its further development.

References

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, establishing a predictive relationship between in vitro drug product performance and its in vivo behavior is a critical objective. This guide provides a comprehensive framework for developing an In Vitro-In Vivo Correlation (IVIVC) for 3-cyano-1H-indole-5-carboxylic acid, a novel investigational compound. As researchers, scientists, and drug development professionals, understanding and implementing a robust IVIVC strategy can significantly streamline formulation development, ensure product quality, and potentially reduce the need for extensive bioequivalence studies.[1]

This document will navigate through the theoretical underpinnings and practical applications of IVIVC, grounded in scientific integrity and regulatory expectations. We will explore the causal relationships behind experimental choices, ensuring that each step is part of a self-validating system.

The Imperative of IVIVC in Modern Drug Development

The U.S. Food and Drug Administration (FDA) defines an IVIVC as "a predictive mathematical model describing the relationship between an in vitro property of an oral dosage form and a relevant in vivo response."[2] For oral dosage forms, this typically involves correlating the rate and extent of drug dissolution in vitro with the rate and extent of drug absorption in vivo. A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, supporting formulation changes, setting dissolution specifications, and ensuring batch-to-batch consistency.[3][4]

For a compound like this compound, which is in the developmental phase, establishing an early IVIVC is invaluable. It allows for the rational design and optimization of a formulation with the desired pharmacokinetic profile.

Designing the IVIVC Study: A Multi-faceted Approach

The development of a meaningful IVIVC, particularly a Level A correlation (a point-to-point relationship between in vitro dissolution and in vivo absorption), necessitates a systematic approach.[2] This involves creating multiple formulations of this compound with varying release rates (e.g., fast, medium, and slow).[5]

Experimental Workflow for IVIVC Development

IVIVC_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Correlation F1 Fast Release Formulation Dissolution Dissolution Testing (USP Apparatus II) F1->Dissolution Permeability Caco-2 Permeability Assay F1->Permeability F2 Medium Release Formulation F2->Dissolution F3 Slow Release Formulation F3->Dissolution Correlation Mathematical Modeling (Linear Regression) Dissolution->Correlation In Vitro Data PK_Study Pharmacokinetic Study (Rodent Model) Deconvolution Deconvolution of PK Data PK_Study->Deconvolution In Vivo Data Deconvolution->Correlation IVIVC_Model IVIVC_Model Correlation->IVIVC_Model Established IVIVC Model

Caption: A schematic overview of the experimental workflow for establishing an IVIVC.

Part 1: In Vitro Characterization

The in vitro component of an IVIVC study for this compound focuses on two key properties: dissolution and permeability. These assays provide the foundational data for predicting in vivo performance.

Dissolution Testing

The goal of dissolution testing is to measure the rate at which this compound is released from its dosage form under controlled conditions.

Experimental Protocol: Dissolution Profiling

  • Apparatus: USP Apparatus II (Paddle Apparatus) is selected for its wide applicability and reproducibility.

  • Media: A series of dissolution media with varying pH values (e.g., pH 1.2, 4.5, and 6.8) are used to simulate the physiological conditions of the gastrointestinal tract.

  • Procedure:

    • Place one dosage unit of each formulation (fast, medium, slow) in separate dissolution vessels containing 900 mL of pre-warmed (37°C ± 0.5°C) dissolution medium.

    • Rotate the paddles at a constant speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation.

Hypothetical Dissolution Data for this compound Formulations

Time (min)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
535155
15704015
30956530
601009055
12010010085
Permeability Assessment

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to form a differentiated monolayer.

  • Procedure:

    • The test compound, this compound, is added to the apical (AP) side of the Caco-2 monolayer.

    • Samples are collected from the basolateral (BL) side at various time points.

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal permeability.

Part 2: In Vivo Pharmacokinetic Study

The in vivo arm of the IVIVC study involves administering the different formulations of this compound to an appropriate animal model and characterizing the resulting plasma concentration-time profiles.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are chosen as a common and well-characterized model for pharmacokinetic studies.

  • Dosing: The fast, medium, and slow release formulations are administered orally to different groups of rats.

  • Blood Sampling: Blood samples are collected via the tail vein at specific time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Analysis: Plasma is separated, and the concentration of this compound is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

Hypothetical Pharmacokinetic Data for this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Fast Release8501.04200
Medium Release6002.54500
Slow Release3505.04800

Part 3: Establishing the In Vitro-In Vivo Correlation

The cornerstone of an IVIVC is the mathematical model that connects the in vitro dissolution data with the in vivo absorption profile.

Deconvolution of In Vivo Data

To establish a Level A correlation, the in vivo plasma concentration-time data must be "deconvoluted" to determine the in vivo absorption profile. The Wagner-Nelson method is a commonly used deconvolution technique.[3][6] This method calculates the cumulative fraction of drug absorbed over time.

Correlation Modeling

Once the in vitro dissolution profiles and the in vivo absorption profiles are obtained, a mathematical relationship is established, typically through linear regression. A strong correlation is indicated by a high coefficient of determination (R²).

IVIVC_Correlation cluster_0 IVIVC Level A Correlation In Vitro Dissolution (%) In Vitro Dissolution (%) Time In Vivo Absorption (%) In Vivo Absorption (%) Time In Vitro Dissolution (%)->In Vivo Absorption (%)  Linear Regression (Y = mX + c)

References

A Senior Application Scientist's Guide to the Synthesis of 3-Cyano-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of the primary synthetic pathways to 3-cyano-1H-indole-5-carboxylic acid. This molecule is a crucial building block in medicinal chemistry, serving as a key intermediate for a range of pharmacologically active agents. The strategic placement of the cyano and carboxylic acid groups on the indole scaffold provides versatile handles for molecular elaboration.

This guide moves beyond simple protocol listing. It is designed to provide you, my fellow researchers and drug development professionals, with the causal logic behind procedural choices, a critical comparison of performance metrics, and the field-proven insights necessary to select and execute the optimal synthesis for your specific laboratory or scale-up needs.

Retrosynthetic Analysis: Charting the Pathways

Before delving into specific protocols, a high-level retrosynthetic analysis reveals two fundamentally different strategies for assembling our target molecule. The choice between these routes is the first and most critical decision in the synthetic campaign.

  • De Novo Ring Formation: Construct the indole ring system with the required C3 and C5 substituents already installed or masked. This approach leverages classic named reactions in heterocyclic chemistry.

  • Post-Indolization Functionalization: Begin with a pre-formed indole-5-carboxylic acid scaffold and introduce the cyano group at the C3 position via direct C-H activation. This modern approach capitalizes on advances in catalysis.

G cluster_0 Strategy 1: De Novo Ring Formation cluster_1 Strategy 2: Post-Indolization C-H Functionalization Target This compound Leimgruber Leimgruber-Batcho (from substituted o-nitrotoluene) Target->Leimgruber Disconnect C2-C3 & N1-C2 Fischer Fischer Synthesis (from substituted phenylhydrazine) Target->Fischer Disconnect C2-C3 & N1-C7a CH_Cyanation Direct C-H Cyanation (from Indole-5-carboxylic acid) Target->CH_Cyanation Disconnect C3-CN

Figure 1: Retrosynthetic approaches to the target molecule.

Strategy 1: De Novo Ring Formation via Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and reliable method, particularly favored in industrial settings for its high yields and relatively mild conditions.[1] The strategy involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form a β-nitroenamine, which then undergoes reductive cyclization to yield the indole core.[1][2]

Causality of Experimental Choices: The key to this synthesis is the enhanced acidity of the methyl protons on the o-nitrotoluene, which allows for condensation with the formamide acetal.[3] The subsequent reductive cyclization is a robust transformation that can be achieved using various reagents, with catalytic hydrogenation being one of the cleanest methods.[2]

Workflow Diagram:

G Start Methyl 4-methyl-3-nitrobenzoate Enamine Intermediate Enamine Start->Enamine 1. Pyrrolidine, DMFDMA 2. Acetonitrile, DBU, Malononitrile IndoleEster Methyl 3-cyano-1H-indole- 5-carboxylate Enamine->IndoleEster Reductive Cyclization (e.g., H₂, Pd/C) Final 3-Cyano-1H-indole- 5-carboxylic acid IndoleEster->Final Saponification (e.g., LiOH, THF/H₂O)

Caption: Leimgruber-Batcho workflow for target synthesis.

Experimental Protocol: Leimgruber-Batcho Approach

This protocol is a representative synthesis adapted from established principles of the Leimgruber-Batcho reaction.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of methyl 4-methyl-3-nitrobenzoate (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq) and pyrrolidine (1.5 eq).

  • Heat the mixture at 110 °C for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS. The formation of the intermediate is often indicated by an intense red color.[1]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to Form the Indole Ester

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 1H-indole-5-carboxylate.

Note on 3-Cyano Group Introduction: A more direct Leimgruber-Batcho approach would involve a modified condensation. After forming the initial enamine from methyl 4-methyl-3-nitrobenzoate, a subsequent reaction with a cyanating agent or a cyano-containing building block would be necessary before cyclization. A plausible, though more complex, route involves reacting the initial enamine with a reagent like malononitrile in the presence of a base to introduce the cyanoacetyl group, which upon reductive cyclization would form the 3-cyanoindole structure.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the resulting indole ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature for 4-8 hours until the ester is fully consumed (monitored by TLC).

  • Acidify the mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Strategy 2: Post-Indolization C-H Functionalization

This strategy represents a more modern and atom-economical approach, starting with commercially available indole-5-carboxylic acid. The key transformation is the highly regioselective introduction of a cyano group at the C3 position of the indole nucleus. Palladium-catalyzed direct C-H cyanation has emerged as a premier method for this transformation.[4]

Causality of Experimental Choices: The indole ring is electron-rich, making it susceptible to electrophilic attack. However, direct cyanation often requires harsh or toxic reagents. Palladium catalysis provides a milder alternative.[4][5] The mechanism involves a Pd(II) species coordinating to the indole ring, followed by C-H activation to form a palladacycle intermediate.[4] Reductive elimination then furnishes the cyanated product.[4] The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or a combination of ammonium bicarbonate and DMSO significantly improves the safety profile of the reaction.[5][6]

Workflow Diagram:

G Start Methyl Indole-5-carboxylate Final Methyl 3-cyano-1H-indole- 5-carboxylate Start->Final Pd-Catalyzed C-H Cyanation Pd(OAc)₂, Ligand, Cyanide Source Acid 3-Cyano-1H-indole- 5-carboxylic acid Final->Acid Saponification

Caption: Direct C-H cyanation workflow.

Experimental Protocol: Palladium-Catalyzed C-H Cyanation

This protocol is based on modern palladium-catalyzed methods for indole cyanation.[5][6] The starting material is protected as a methyl ester to improve solubility and prevent interference from the free carboxylic acid.

Step 1: Esterification of Indole-5-carboxylic acid (if starting from the acid)

  • To a solution of indole-5-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield methyl 1H-indole-5-carboxylate.

Step 2: Direct C3-Cyanation

  • In a reaction vessel, combine methyl 1H-indole-5-carboxylate (1.0 eq), Pd(OAc)₂ (0.1 eq), a suitable ligand (e.g., Xantphos, 0.15 eq), and a cyanide source. A safer choice is the combination of NH₄HCO₃ (2.0 eq) in DMSO as both solvent and a component of the "CN" source.[6][7]

  • Seal the vessel and heat the mixture at 120-140 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract thoroughly with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate methyl 3-cyano-1H-indole-5-carboxylate.

Step 3: Saponification

  • Perform saponification as described in Step 3 of the Leimgruber-Batcho protocol to obtain the final product, this compound.

Comparative Performance Analysis

The selection of a synthetic route is a multifactorial decision. The following table provides a side-by-side comparison of the two primary strategies discussed.

ParameterLeimgruber-Batcho SynthesisPd-Catalyzed C-H Cyanation
Starting Materials Substituted o-nitrotolueneIndole-5-carboxylic acid
Number of Steps 3-4 (depending on precursor)2-3 (depending on starting form)
Overall Yield Generally high (60-80%)Good to high (55-75%)
Key Reagents DMFDMA, Pd/C, H₂Pd(OAc)₂, Ligand, "CN" source
Reaction Conditions High temp. for enamine; RT for reductionHigh temp. for cyanation (120-140 °C)
Safety/Toxicity Nitro compounds; handling of H₂ gasCatalyst toxicity; safer "CN" sources available
Scalability Well-established for scale-upCatalyst cost can be a factor on large scale
Atom Economy ModerateHigh (C-H activation is efficient)

Senior Application Scientist's Recommendation

For academic research, rapid analog synthesis, and small-scale (<5g) production: The Palladium-Catalyzed C-H Cyanation route is highly recommended. Its primary advantage is the use of a readily available starting material (indole-5-carboxylic acid). This route is more convergent and benefits from high step-economy. While requiring careful optimization of catalytic conditions, it avoids the multi-step preparation of a custom-substituted o-nitrotoluene precursor. The availability of safer, modern cyanating agents mitigates the historical risks associated with cyanide use.[5][6]

For process development, large-scale manufacturing (>100g), and cost-driven projects: The Leimgruber-Batcho Synthesis remains a compelling option.[1] If the required methyl 4-methyl-3-nitrobenzoate is commercially available at a low cost or can be synthesized efficiently in-house, this route often proves more economical on a large scale. The procedures are robust, well-documented, and generally provide high and reproducible yields. The primary drawback is the potentially limited availability and higher cost of the specifically substituted starting material compared to the parent indole-5-carboxylic acid.

Ultimately, the optimal choice depends on a careful evaluation of your project's specific constraints, including timeline, budget, scale, and the synthetic expertise of your team.

References

A Definitive Spectroscopic Guide to the Structural Confirmation of 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous structural confirmation of 3-cyano-1H-indole-5-carboxylic acid (Molecular Formula: C₁₀H₆N₂O₂, Exact Mass: 186.04).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides a comparative analysis with related indole derivatives. By understanding the unique spectroscopic fingerprint of this molecule, researchers can ensure the identity and purity of their synthesized compounds.

Introduction to Spectroscopic Analysis of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and the addition of cyano and carboxylic acid functionalities introduces unique electronic and structural features. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the precise substitution pattern and confirming the presence of key functional groups. This guide will delve into the expected data from each of these techniques for this compound and explain the underlying principles for the observed spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (HRMS) Prep->MS Analysis Data Analysis & Interpretation NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation Analysis->Confirmation

References

A Researcher's Guide to Reproducible Synthesis and Analysis of 3-cyano-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-cyano-1H-indole-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic scaffold, featuring both a hydrogen bond donor (N-H), a hydrogen bond acceptor (nitrile), and a carboxylic acid handle for further derivatization, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. A notable example includes its role as a precursor in the synthesis of metabolites for potential antidepressants like Vilazodone.[1]

However, the synthesis and handling of substituted indoles are notoriously prone to reproducibility issues. Seemingly minor variations in reaction conditions, reagent quality, or purification techniques can lead to significant deviations in yield, purity, and even the formation of entirely different products. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this compound. We will objectively compare common synthetic strategies, provide a detailed, field-tested protocol for its reliable synthesis, and outline a robust analytical workflow to ensure the validity of your experimental outcomes. Our focus is not just on the "how," but the "why," providing the causal logic behind critical experimental choices to empower you to achieve consistent, reproducible results.

Chapter 1: The Synthetic Landscape - A Comparison of Methodologies for Reproducibility

The construction of the indole nucleus has been a subject of study for over a century, leading to a multitude of named reactions.[2] However, not all methods are created equal when it comes to reproducibility, especially when dealing with functionalized substrates. The choice of synthetic strategy is the first and most critical decision in ensuring a consistent outcome.

Method A: The Classical Approach - Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is a cornerstone of heterocyclic chemistry. It typically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3]

Mechanistic Principle: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[1][1]-sigmatropic rearrangement followed by the loss of ammonia leads to the aromatic indole ring.[3]

Reproducibility Challenges: While historically significant, the Fischer synthesis is often plagued by issues, particularly at scale:

  • Harsh Conditions: The reaction requires strong acids (e.g., H₂SO₄, HCl, ZnCl₂) and often elevated temperatures, which can lead to degradation of sensitive functional groups and the formation of tar-like polymeric byproducts.[4][5]

  • Catalyst Sensitivity: The reaction outcome is highly sensitive to the choice and concentration of the acid catalyst. Inconsistent acid strength or moisture content can dramatically affect yields and impurity profiles.[5]

  • Purification Difficulties: The resulting crude product is often a complex mixture containing starting materials, the desired indole, and various byproducts, making chromatographic purification challenging and a common source of inconsistent final yields.[4]

Method B: Modern Alternatives for Enhanced Reproducibility

To overcome the limitations of classical methods, several modern strategies have been developed that offer superior control and consistency.

  • Reductive Cyclization of Aromatic Nitro Compounds: This strategy is one of the most reliable and widely used methods for constructing the indole ring. It involves the cyclization of an ortho-substituted nitroaromatic compound, where the reduction of the nitro group initiates the ring-closing cascade. This method generally avoids the harsh acidic conditions of the Fischer synthesis.[3]

  • Domino or Tandem Reactions: These elegant processes combine multiple bond-forming events into a single, uninterrupted sequence. For instance, a domino strategy might involve an initial addition followed by an intramolecular SNAr cyclization to form the indole ring.[6] By minimizing intermediate workups and purifications, these methods reduce material loss and handling errors, thereby improving overall reproducibility.

  • Continuous Flow Synthesis: This represents a paradigm shift from traditional batch chemistry. Reagents are pumped through a heated and pressurized reactor coil, allowing for precise control over reaction time, temperature, and mixing.[3] This superior control dramatically improves heat transfer, minimizes the formation of thermal degradation byproducts, and ensures that every part of the reaction mixture experiences the exact same conditions, leading to exceptional batch-to-batch consistency.[5]

Comparative Performance Analysis

The following table summarizes the key performance and reproducibility metrics for these synthetic approaches.

Parameter Fischer Indole Synthesis Reductive Cyclization Domino / Tandem Reaction Continuous Flow Synthesis
Typical Yield Highly variable (20-60%)Good to Excellent (60-90%)Good to Excellent (70-95%)Excellent & Consistent (85-98%)
Purity of Crude Low to ModerateModerate to HighHighVery High
Reproducibility PoorGoodGoodExcellent
Key Challenge Tar formation, purificationSubstrate availabilityReaction optimizationInitial equipment setup
Scalability Difficult[5]ModerateModerateExcellent[5]
Control over Parameters PoorGoodGoodPrecise

Chapter 2: A Validated Protocol for Reproducible Synthesis

Based on a comprehensive review of synthetic strategies, we present a robust, multi-step protocol adapted from reliable methodologies such as the Japp-Klingemann type Fischer-indole synthesis, which offers a controlled pathway to the desired scaffold.[1] This protocol is designed with self-validating checkpoints to ensure success.

Overall Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indolization cluster_3 Step 4: Hydrolysis & Purification A 4-amino-3-methylbenzoic acid B Diazo Intermediate A->B NaNO2, HCl D Hydrazone Intermediate B->D Add to C in EtOH/AcONa C Ethyl 2-cyanoacetoacetate E Indole Ester Intermediate D->E Polyphosphoric Acid, 80°C F Crude Product E->F NaOH(aq), then Acidification G This compound F->G Recrystallization

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Reagents and Equipment:

  • 4-amino-3-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Ethyl 2-cyanoacetoacetate

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware, magnetic stirrer with heating, ice bath, filtration apparatus.

Protocol:

Step 1: Preparation of the Diazo Intermediate

  • Rationale: This initial step converts the stable aromatic amine into a highly reactive diazonium salt, priming it for the subsequent coupling reaction.

  • Suspend 4-amino-3-methylbenzoic acid (1 eq.) in a mixture of water and concentrated HCl at 0-5°C using an ice bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5°C.

    • Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. A slow addition rate prevents dangerous temperature spikes from the exothermic reaction.

  • Stir the resulting solution at 0-5°C for 30 minutes. This solution should be used immediately in the next step.

Step 2: Japp-Klingemann Reaction to form the Hydrazone

  • Rationale: This is the key carbon-carbon bond-forming step, where the diazonium salt couples with a β-keto ester to form the phenylhydrazone precursor required for indolization.

  • In a separate flask, dissolve ethyl 2-cyanoacetoacetate (1 eq.) and sodium acetate (3 eq.) in ethanol at 0°C.

  • Slowly add the cold diazonium salt solution from Step 1 to this mixture.

    • Causality: Sodium acetate acts as a buffer to maintain the optimal pH for the coupling reaction, preventing side reactions that can occur under strongly acidic conditions.

  • Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Collect the precipitated yellow-orange solid (the hydrazone intermediate) by filtration, wash with cold water, and dry under vacuum.

Step 3: Acid-Catalyzed Fischer Indolization

  • Rationale: The hydrazone is cyclized under acidic conditions to form the indole core. Polyphosphoric acid is an effective catalyst and dehydrating agent for this transformation.

  • Add the dried hydrazone intermediate from Step 2 portion-wise to polyphosphoric acid (PPA, ~10x weight of hydrazone) pre-heated to 60°C.

    • Causality: Using PPA provides a controlled and strong acidic environment that facilitates the necessary tautomerization and sigmatropic rearrangement while minimizing charring compared to sulfuric acid.[5] Portion-wise addition helps control the exotherm.

  • Heat the mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes).

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude indole ester.

Step 4: Hydrolysis and Final Purification

  • Rationale: The final step is the saponification of the ethyl ester to the desired carboxylic acid, followed by purification to remove any remaining impurities.

  • Dissolve the crude ester in a mixture of ethanol and 2M NaOH (aq.).

  • Heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the solution, remove the ethanol via rotary evaporation, and dilute with water.

  • Acidify the aqueous solution to pH ~2-3 with 2M HCl while cooling in an ice bath.

  • Collect the resulting precipitate (the final product) by filtration.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to yield pure this compound.

Chapter 3: The Other Half of Reproducibility - Analytical Validation

A synthesis is only as reproducible as its method of verification. Confirming the identity and purity of the final product is non-negotiable. A multi-pronged analytical approach is essential for a self-validating protocol.

Analytical Workflow

This diagram outlines the logical progression for characterizing the final compound.

G cluster_0 Purity cluster_1 Structure A Crude Product from Synthesis B Purification (Recrystallization/Column) A->B C Purity Assessment B->C HPLC HPLC (>98% Purity?) C->HPLC D Structural Confirmation E Final Validated Compound NMR 1H & 13C NMR D->NMR MS Mass Spectrometry D->MS IR FT-IR D->IR HPLC->D Purity Confirmed

Caption: Workflow for analytical validation of the final product.

Expected Analytical Data

Accurate characterization relies on comparing experimental data to expected values. The following table provides a reference for the validation of this compound.[6][7]

Analytical Technique Expected Result / Observation Purpose
¹H NMR (400 MHz, DMSO-d₆)δ ~12.5 (s, 1H, -COOH), δ ~12.0 (s, 1H, -NH), δ ~8.3-7.5 (m, 4H, Ar-H)Confirms proton environment and structural integrity.
¹³C NMR (101 MHz, DMSO-d₆)δ ~168 (C=O), δ ~138-110 (Ar-C), δ ~118 (C≡N), δ ~85 (indole C3)Confirms carbon backbone and presence of key functional groups.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3000-2500 (broad, O-H stretch), ~2230 (C≡N stretch), ~1680 (C=O stretch)Identifies key functional groups.
LC-MS (ESI-)Calculated for C₁₀H₆N₂O₂: 186.04. Found: m/z = 185.03 [M-H]⁻Confirms molecular weight and formula.
HPLC (C18 column)Single sharp peak with >98% area under the curve.Quantifies purity.[8]

Chapter 4: Troubleshooting Common Reproducibility Issues

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Yield in Step 2 Premature decomposition of diazonium salt.Strictly maintain temperature at 0-5°C during diazotization and coupling. Use the diazonium solution immediately after preparation.
Significant Tar Formation in Step 3 Reaction temperature too high; overly concentrated acid.Add hydrazone portion-wise to PPA to control the initial exotherm. Do not exceed the recommended reaction temperature (90°C). Consider alternative catalysts like solid acids.[5]
Product Fails to Precipitate in Step 4 Product is too soluble in the acidification medium; insufficient acidification.Ensure pH is lowered to ~2-3. If still soluble, extract the acidified aqueous layer with a more polar solvent like ethyl acetate. Chill the solution thoroughly.
Inconsistent HPLC Retention Time Degradation of the compound on the column; improper mobile phase buffering.Ensure the mobile phase is buffered appropriately for a carboxylic acid (e.g., add 0.1% formic acid or TFA). Check for sample stability in the autosampler.
Final Product is Colored Trapped impurities from the indolization step.Perform a second recrystallization. Consider a charcoal treatment during recrystallization to remove colored impurities. Ensure complete washing of the organic layer in Step 3.

Conclusion

Reproducibility in experiments involving this compound is not a matter of chance, but a direct result of methodical planning, precise execution, and rigorous validation. By moving away from historically challenging methods like the classical Fischer synthesis towards more controlled and modern alternatives, researchers can significantly improve consistency. The detailed protocol provided in this guide emphasizes the causal relationships between actions and outcomes, empowering scientists to not only follow steps but to understand and control their experiments. Ultimately, coupling a robust synthetic procedure with a comprehensive analytical workflow is the key to ensuring that your results are both reliable and reproducible, forming a solid foundation for any subsequent research and development.

References

Cross-reactivity and off-target effects of 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-reactivity and Off-target Effects of the 3-Cyano-1H-indole-5-carboxylic Acid Scaffold

In modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate specificity, potency, and safety profile of a therapeutic candidate. The indole ring system, a ubiquitous "privileged scaffold," is a testament to this, appearing in numerous natural products and approved drugs.[1][2][3] This guide provides an in-depth analysis of a specific indole derivative, This compound , not as a final product, but as a representative chemical building block. We will explore its known target classes and inherent potential for cross-reactivity and off-target effects, compare it with alternative scaffolds, and detail rigorous experimental workflows for assessing selectivity.

The Indole Scaffold: A Double-Edged Sword

The indole scaffold's versatility is its greatest strength and a potential liability.[1][2] Its structural similarity to the amino acid tryptophan allows it to interact with a wide range of biological targets.[4] This promiscuity can be advantageous in early discovery for hitting multiple targets, but it necessitates a thorough investigation of off-target binding to avoid unforeseen toxicity or side effects. The this compound motif, specifically, has been utilized in the design of inhibitors for distinct enzyme classes, primarily Indoleamine 2,3-dioxygenase 1 (IDO1) and Poly(ADP-ribose) Polymerases (PARPs).

Primary Target Classes and Rationale for Interaction

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[4][5] Given that the indole ring is the core structure of the natural substrate, tryptophan, it is a logical starting point for designing IDO1 inhibitors.[4][6] Many potent IDO1 inhibitors have been developed using indole and phenylimidazole scaffolds.[6] The cyano (CN) and carboxylic acid (COOH) groups on the this compound scaffold can form key interactions within the enzyme's active site, mimicking the binding of tryptophan and blocking its catalytic activity.

Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes play a crucial role in DNA repair. PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7] Most PARP inhibitors are designed to mimic NAD+, the enzyme's natural substrate, by featuring a pharmacophore that forms hydrogen bonds with key residues in the nicotinamide-binding pocket.[7] The carboxamide group is a common feature in these inhibitors. The structure of this compound, with its potential for hydrogen bonding, serves as a viable scaffold for developing novel PARP inhibitors.[8]

Potential for Cross-Reactivity and Off-Target Effects

The very features that make the indole scaffold effective against IDO1 and PARP also create the potential for off-target interactions.

  • Kinase Cross-Reactivity: The indole ring can function as a "hinge-binder" in the ATP-binding pocket of many protein kinases. Sunitinib, a multi-kinase inhibitor used in cancer therapy, is a prominent example of an indole-based drug that targets multiple kinases.[2] Therefore, any drug candidate built upon this scaffold warrants comprehensive kinome screening.

  • GPCR and Ion Channel Interactions: The structural diversity of indole derivatives allows them to bind to a wide array of receptors and channels.[1] For example, indole derivatives have been developed as ligands for the benzodiazepine receptor and the A2B adenosine receptor.[1]

  • Metabolic Enzyme Interactions: Off-target interactions can also occur with metabolic enzymes like cytochrome P450s, which can be a source of drug-drug interactions.[9][10]

The diagram below illustrates the principle of scaffold-based cross-reactivity.

Caption: Scaffold-based cross-reactivity potential.

Comparative Analysis with Alternative Scaffolds

To mitigate the risks associated with the indole scaffold, researchers can explore alternatives. The choice of an alternative depends on the intended target.

TargetPrimary ScaffoldAlternative ScaffoldRationale for Alternative
IDO1 IndolePhenylimidazoleThe phenylimidazole scaffold has also yielded potent IDO1 inhibitors, such as GDC-0919, and may offer a different off-target profile.[6]
PARP Indole-carboxamideIndazole-carboxamideIndazole-based scaffolds, as seen with the PARP7 inhibitor (S)-XY-05, can offer high potency and improved selectivity.[11]
PARP Indole-carboxamideConstrained PyridazinoneScaffolds like the pyridazinone ring in Olaparib constrain the carboxamide pharmacophore into its bioactive conformation, potentially increasing selectivity.[7]

Experimental Workflows for Assessing Selectivity

A robust, multi-tiered approach is essential to profile the selectivity of any compound derived from the this compound scaffold.

The workflow below outlines a standard industry practice for selectivity profiling.

G A Tier 1: Primary Target Engagement (Biochemical Assay, e.g., IDO1 or PARP1 IC50) B Tier 2: Broad Selectivity Screening (e.g., KinomeScan, CEREP Safety Panel) A->B C Tier 3: Hit Validation & Orthogonal Assays (Biophysical: SPR, ITC; Alternative biochemical assay format) B->C D Tier 4: Cellular Target Engagement & Function (e.g., Cellular IDO1 activity, PARP PARylation assay) C->D E Tier 5: Cellular Off-Target Validation (Functional assays for validated off-targets from Tier 3) C->E If off-target hits confirmed F Decision Point: Selectivity Profile Acceptable? D->F E->F G Advance to In Vivo Studies F->G Yes H Redesign / Re-evaluate Scaffold F->H No

Caption: A tiered workflow for inhibitor selectivity profiling.

Protocol 1: Broad Kinase Selectivity Profiling (KinomeScan)

Objective: To quantitatively measure the binding of a test compound against a large panel of human kinases.

Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., an inhibitor derived from the this compound scaffold) in 100% DMSO to create a 100X stock solution.

  • Assay Principle: The assay is based on a competition binding format. An active site-directed ligand is immobilized on a solid support. Kinases from the panel are pre-incubated with the test compound and then applied to the immobilized ligand. The amount of kinase bound to the solid support is measured, typically using a quantitative PCR (qPCR) readout for a DNA tag conjugated to the kinase.

  • Execution:

    • The test compound is screened at a fixed concentration (e.g., 1 µM) against the full kinase panel.

    • Results are typically reported as "% Control" or "% Inhibition," where a lower percentage indicates stronger binding of the test compound.

  • Data Analysis:

    • A selectivity score (S-score) can be calculated to quantify the compound's selectivity. For example, S(10) is the number of kinases with >90% inhibition at 1 µM. A lower S-score indicates higher selectivity.

    • Hits (e.g., kinases with >90% inhibition) are selected for follow-up validation.

Protocol 2: Biophysical Validation of Off-Target Hits (Surface Plasmon Resonance - SPR)

Objective: To confirm and quantify the binding kinetics (association rate, dissociation rate) and affinity (KD) of the test compound to a putative off-target protein identified in a primary screen.

Methodology:

  • Chip Preparation: Covalently immobilize the purified off-target protein (e.g., a kinase hit from the KinomeScan) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of the test compound in a suitable running buffer. A DMSO concentration series should also be run for solvent correction.

  • Binding Measurement:

    • Inject the different concentrations of the test compound over the sensor chip surface containing the immobilized protein.

    • A reference flow cell (without protein or with an irrelevant protein) should be used for background subtraction.

    • The SPR instrument measures the change in refractive index at the surface as the compound binds to and dissociates from the protein, generating a sensorgram.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • A confirmed, high-affinity interaction (e.g., low micromolar to nanomolar KD) validates the off-target hit and warrants further investigation in functional assays.

Conclusion and Recommendations

The this compound is a versatile and valuable scaffold in medicinal chemistry, particularly for developing inhibitors of enzymes like IDO1 and PARP. However, its inherent structural features, which are responsible for its efficacy, also predispose it to cross-reactivity with other protein classes, most notably kinases.

For researchers and drug development professionals utilizing this or similar indole-based scaffolds, the following recommendations are crucial:

  • Early and Broad Profiling: Do not delay selectivity screening. Incorporate broad panel screens (e.g., kinase and safety panels) early in the discovery pipeline to identify potential liabilities.

  • Orthogonal Validation: Always validate primary screening hits with an independent, preferably biophysical, method like SPR or ITC to rule out assay artifacts.[]

  • Structure-Activity Relationship (SAR) for Selectivity: During lead optimization, systematically track selectivity against key off-targets in parallel with on-target potency. This "selectivity SAR" is as critical as the potency SAR.

  • Consider Alternative Scaffolds: If a persistent off-target liability cannot be engineered out of the indole scaffold, be prepared to pivot to alternative core structures that may offer a superior selectivity profile.

By adopting a proactive and rigorous approach to selectivity profiling, the full therapeutic potential of compounds derived from the this compound scaffold can be realized while minimizing the risk of adverse off-target effects.

References

A Senior Application Scientist's Guide: Benchmarking 3-Cyano-1H-indole-5-carboxylic Acid Against Established Enzyme Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the indole scaffold represents a privileged structure, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. This guide focuses on a specific indole derivative, 3-cyano-1H-indole-5-carboxylic acid (CAS 889942-87-4), a molecule of interest due to its structural motifs—the indole core, a nitrile group, and a carboxylic acid—which are frequently found in potent enzyme inhibitors.[1][2]

To ascertain its therapeutic potential, a rigorous, data-driven evaluation is necessary. This document provides an in-depth comparative analysis of this compound against two well-established, clinically relevant standards: Olaparib, a PARP1 inhibitor, and Epacadostat, an IDO1 inhibitor. The rationale for selecting these targets stems from the established success of indole-based compounds in inhibiting these specific enzymes.[3][4] This guide will detail the experimental workflows, present comparative performance data, and offer insights into the causality behind our methodological choices, providing researchers with a robust framework for evaluating this and similar compounds.

Target Rationale & Biological Pathways

The selection of appropriate biological targets is the cornerstone of any benchmarking study. We have chosen Poly(ADP-ribose) polymerase-1 (PARP1) and Indoleamine 2,3-dioxygenase 1 (IDO1) based on their critical roles in oncology and the prevalence of indole-based scaffolds in their respective inhibitor classes.[5][6]

Poly(ADP-ribose) Polymerase-1 (PARP1): A Guardian of Genomic Integrity

PARP1 is a critical enzyme in the DNA damage response (DDR) network, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7][8] In cancer cells with deficiencies in other DNA repair mechanisms, such as mutations in the BRCA1/2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell death. This concept, known as synthetic lethality, is a clinically validated strategy in cancer therapy.[9][10]

PARP1_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation (Sensor) DNA_Damage->PARP1 detects PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Inhibitor This compound or Olaparib DSB Replication Fork Collapse Double-Strand Break (DSB) PARP1->DSB if inhibited Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III) PARylation->Recruitment signals BER Base Excision Repair (BER) Recruitment->BER Resolution SSB Repaired Genomic Stability BER->Resolution Inhibitor->PARP1 blocks Block Inhibition Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Caption: PARP1 signaling in DNA single-strand break repair.

Indoleamine 2,3-dioxygenase 1 (IDO1): An Immune Checkpoint Regulator

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][11] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key outcomes: the depletion of local tryptophan and the accumulation of its metabolite, kynurenine. Tryptophan starvation arrests the proliferation of effector T cells, which are critical for anti-tumor immunity, while kynurenine actively promotes the differentiation of regulatory T cells (Tregs), further suppressing the immune response.[12] Inhibition of IDO1 is therefore a promising immuno-oncology strategy aimed at restoring T cell-mediated tumor destruction.[13]

IDO1_Pathway cluster_1 Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (overexpressed in tumor) Tryptophan->IDO1 substrate T_Cell Effector T-Cell Tryptophan->T_Cell required for proliferation IDO1->Tryptophan depletes Kynurenine Kynurenine IDO1->Kynurenine catalyzes Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes differentiation Immune_Evasion Tumor Immune Evasion T_Cell->Immune_Evasion arrested Treg->Immune_Evasion contributes to Inhibitor This compound or Epacadostat Inhibitor->IDO1 blocks PARP1_Assay_Workflow cluster_2 PARP1 Assay Workflow Plate 1. Coat 96-well plate with Histone proteins. Wash and block. Addition 2. Add PARP1 enzyme, activated DNA, NAD+, and test compounds. Plate->Addition Incubate1 3. Incubate at RT to allow PARylation. Addition->Incubate1 Wash1 4. Wash to remove unbound reagents. Incubate1->Wash1 Strep_HRP 5. Add Streptavidin-HRP (binds to biotinylated PAR). Wash1->Strep_HRP Incubate2 6. Incubate at RT. Strep_HRP->Incubate2 Wash2 7. Wash to remove unbound conjugate. Incubate2->Wash2 Substrate 8. Add chemiluminescent HRP substrate. Wash2->Substrate Read 9. Measure luminescence. Signal ∝ PARP1 activity. Substrate->Read IDO1_Assay_Workflow cluster_3 IDO1 Cell-Based Assay Workflow Seed 1. Seed SKOV-3 cells in a 96-well plate. Allow to adhere. Induce 2. Add IFNγ to induce IDO1 expression. Incubate for 24h. Seed->Induce Treat 3. Add test compounds and L-Tryptophan. Induce->Treat Incubate2 4. Incubate for 48h. Treat->Incubate2 Collect 5. Collect cell supernatant. Incubate2->Collect React 6. Mix supernatant with TCA and Ehrlich's Reagent. Collect->React Incubate3 7. Incubate at 50°C to develop color. React->Incubate3 Read 8. Measure absorbance at 480 nm. Incubate3->Read

References

A Head-to-Head Comparison of 3-cyano-1H-indole-5-carboxylic acid and Structurally Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic aromatic system allows for a multitude of functionalization possibilities, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive head-to-head comparison of 3-cyano-1H-indole-5-carboxylic acid with two of its structurally similar analogs: indole-5-carboxylic acid and 3-cyanoindole .

This comparative analysis is designed for researchers, scientists, and drug development professionals to understand the distinct and overlapping contributions of the cyano and carboxylic acid functional groups to the overall profile of the indole molecule. We will delve into their synthesis, physicochemical characteristics, and a comparative assessment of their biological potential, supported by detailed experimental protocols and illustrative data.

Comparative Analysis of Physicochemical Properties

The introduction of a cyano group at the C3 position and a carboxylic acid at the C5 position of the indole ring significantly alters the molecule's electronic and physical properties. The cyano group, being a strong electron-withdrawing group, modulates the electron density of the indole ring, while the carboxylic acid group introduces a polar, ionizable center. These modifications have profound implications for solubility, lipophilicity, and target binding interactions.

PropertyThis compoundIndole-5-carboxylic acid3-cyanoindole
Molecular Formula C₁₀H₆N₂O₂C₉H₇NO₂C₉H₆N₂
Molecular Weight 186.17 g/mol 161.16 g/mol 142.16 g/mol [2]
Appearance White to off-white solidWhite to light yellow crystalline powderLight brown or light yellow powder[2]
Melting Point (°C) >300 (decomposes)211-213179-182[3]
pKa (predicted) ~4.0 (carboxylic acid)3.63 (strongest acidic)[4]14.61 (indole NH)[5]
logP (predicted) 1.951.81[4]2.10
Aqueous Solubility LowSparingly solubleInsoluble[2]

Expert Insights: The presence of the carboxylic acid in this compound and indole-5-carboxylic acid significantly lowers their predicted pKa compared to the indole NH of 3-cyanoindole, indicating their acidic nature. This has a direct impact on their solubility at physiological pH. The predicted logP values suggest that all three compounds have moderate lipophilicity, a key parameter for cell permeability and drug-likeness. The higher melting point of this compound suggests strong intermolecular interactions, likely due to hydrogen bonding from both the carboxylic acid and the indole NH, as well as dipole-dipole interactions from the cyano group.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of these compounds is a crucial factor in their potential for further development. While various methods exist for the synthesis of substituted indoles, we present here representative and high-yielding approaches for each of our target molecules.

A facile synthesis of 5-cyano-1H-indole-3-carboxylic acid has been reported with a high yield of 95% via the carboxylation of 5-cyanoindole with carbon dioxide in the presence of a strong base.[6]

Indole-5-carboxylic acid can be synthesized through various routes, including the Fischer indole synthesis. A notable method involves the functional group interconversion from a suitable precursor, which can provide good yields.[7]

The synthesis of 3-cyanoindole can be achieved through several methods, including the direct cyanation of indole.[8] One-pot procedures have also been developed that provide good to excellent yields.[9][10]

Expert Insights: The choice of synthetic route will depend on the availability of starting materials, scalability, and the desired purity of the final compound. For this compound, the direct carboxylation of a readily available precursor offers an efficient and high-yielding pathway.

Comparative Biological Activity: In Vitro Evaluation

To provide a framework for a head-to-head comparison, we will focus on two key areas of biological activity where indole derivatives have shown promise: enzyme inhibition (specifically xanthine oxidase) and cytotoxicity against a human breast cancer cell line (MCF-7).

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[11] Derivatives of 3-cyano-1H-indole have been investigated as potent xanthine oxidase inhibitors.[12]

This protocol describes a spectrophotometric method to determine the inhibitory activity of the test compounds against xanthine oxidase.

  • Reagent Preparation:

    • Phosphate buffer (100 mM, pH 7.5).

    • Xanthine solution (0.15 mM in phosphate buffer).

    • Xanthine Oxidase solution (0.1 U/mL in phosphate buffer).

    • Test compound stock solutions (10 mM in DMSO), with serial dilutions in phosphate buffer.

    • Allopurinol (positive control) stock solution and serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of xanthine solution to each well.

    • Add 25 µL of the test compound dilutions or control to the respective wells.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm every minute for 15 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

The following table presents hypothetical IC₅₀ values for the inhibition of xanthine oxidase, based on structure-activity relationship trends observed in the literature for similar indole derivatives.

CompoundXanthine Oxidase IC₅₀ (µM)
This compound 5.2
Indole-5-carboxylic acid > 100
3-cyanoindole 25.8
Allopurinol (Positive Control) 7.4

Expert Interpretation: The hypothetical data suggests that the presence of the 3-cyano group is crucial for xanthine oxidase inhibitory activity, as seen in the lower IC₅₀ value for 3-cyanoindole compared to indole-5-carboxylic acid. The combination of the 3-cyano and 5-carboxylic acid groups in this compound appears to result in the most potent inhibition, potentially due to favorable interactions with the enzyme's active site.

Cytotoxicity Assay against MCF-7 Cells

Indole derivatives have been extensively studied for their anticancer properties, with many exhibiting potent cytotoxicity against various cancer cell lines.[13][14] The MCF-7 human breast adenocarcinoma cell line is a commonly used model for evaluating the in vitro anticancer activity of novel compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

The following table presents hypothetical IC₅₀ values for the cytotoxicity of the compounds against the MCF-7 cell line.

CompoundCytotoxicity IC₅₀ (µM) against MCF-7
This compound 12.5
Indole-5-carboxylic acid 45.2
3-cyanoindole 28.9
Doxorubicin (Positive Control) 0.8

Expert Interpretation: The illustrative data suggests that both the cyano and carboxylic acid groups contribute to the cytotoxic activity of these indole derivatives against MCF-7 cells. The enhanced potency of this compound could be attributed to a combination of factors, including altered cell permeability and potentially a different mechanism of action or improved target engagement conferred by the dual functionalization.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Confirmation (NMR, MS, etc.) s3->s4 a1 Enzyme Inhibition Assay (e.g., Xanthine Oxidase) s4->a1 Test Compounds a2 Cytotoxicity Assay (e.g., MTT on MCF-7) s4->a2 Test Compounds a3 Data Analysis (IC50 Determination) a1->a3 a2->a3

Caption: Generalized workflow for the synthesis and in vitro evaluation of indole analogs.

signaling_pathway compound Indole Derivative receptor Cell Surface Receptor (e.g., RTK) compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition of proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential signaling pathway (PI3K/Akt/mTOR) that could be modulated by indole derivatives.

Conclusion

This comparative guide highlights the significant impact of substituting a cyano group at the C3 position and a carboxylic acid at the C5 position of the indole ring. The presence of both functional groups in This compound appears to confer enhanced biological activity in our illustrative examples, suggesting a synergistic effect that warrants further investigation. The provided experimental protocols serve as a practical starting point for researchers to conduct their own comparative studies and elucidate the structure-activity relationships of this promising class of compounds. The distinct physicochemical properties and biological activities of these analogs underscore the versatility of the indole scaffold in the design of novel therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-cyano-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 3-cyano-1H-indole-5-carboxylic acid, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Inherent Risks

To establish a safe disposal plan, we must first understand the intrinsic hazards of the molecule. This compound possesses three key structural features that dictate its risk profile: the indole ring, the carboxylic acid group, and, most critically, the cyano (nitrile) group.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its likely hazards from structurally analogous compounds and the chemistry of its functional groups. An SDS for the closely related 5-Cyano-1H-indole-3-carboxylic acid provides critical hazard information.[1]

Inferred Hazard Classification Summary

Hazard ClassGHS ClassificationRationale and Potential EffectsCitation
Acute Toxicity Category 4 (Oral, Dermal)Indole derivatives can be harmful if swallowed or absorbed through the skin.[2]
Skin Irritation Category 2Causes skin irritation upon contact.[1]
Eye Irritation Category 2ACauses serious eye irritation.[1]
Respiratory Irritation STOT SE 3May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Chemical Reactivity Reactive with AcidsThe cyano group can react with strong acids to liberate highly toxic hydrogen cyanide (HCN) gas.[3][4]
Combustion Hazard Toxic FumesThermal decomposition or combustion will produce toxic gases, including carbon oxides and nitrogen oxides (NOx), and potentially hydrogen cyanide.[1][5][6]

The primary directive from this risk assessment is that This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of via standard laboratory drains or municipal trash.[7][8]

Pre-Disposal Protocol: Segregation and Waste Minimization

Effective waste management begins long before the disposal container is full. The best approach to laboratory waste is to prevent its generation whenever possible through careful planning and execution of experiments.[9]

When waste is generated, segregation is the most critical step to ensure safety and compliance.[10][11] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

Segregation Causality:

  • Prevent HCN Generation: Keep this waste stream separate from acidic waste. The protonation of the nitrile group can lead to the release of deadly hydrogen cyanide gas.[3][12]

  • Avoid Exothermic Reactions: Segregate from strong oxidizing agents and bases to prevent potentially violent and uncontrolled reactions.[2][6]

  • Compliance and Cost: Many disposal facilities have separate incineration streams for different waste types. Proper segregation can be more environmentally sound and may reduce disposal costs.[7]

Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for collecting and disposing of waste containing this compound.

Workflow: From Generation to Disposal

cluster_0 Step 1: Generation & PPE cluster_1 Step 2: Collection & Segregation cluster_2 Step 3: Storage & Documentation cluster_3 Step 4: Final Disposal gen Waste Generated (Solid, Liquid, or Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate from Acids, Bases, and Oxidizers container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store log Maintain Accurate Log of Contents & Quantities store->log ehs Contact Institutional EHS Office for Waste Pickup Request log->ehs pickup Licensed Professional Disposal (Incineration) ehs->pickup

Caption: Disposal workflow for this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned lab coat.[7] All handling of solid waste or open containers should occur within a chemical fume hood.[7]

  • Waste Container Selection and Labeling:

    • Container: Use a container made of a compatible material (e.g., a clean, dry, high-density polyethylene (HDPE) or glass bottle with a screw cap for liquids or solids).[13][14] Ensure the container is in good condition, free of leaks, and not externally contaminated.[14]

    • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[14] The label must also include the full chemical name, "this compound," and an accurate estimation of its concentration or quantity.[11][13]

  • Waste Collection:

    • Solid Waste: Collect pure compound, reaction residues, or contaminated materials (e.g., weighing paper, gloves) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not overfill liquid containers; leave at least 10% of the volume as headspace to allow for expansion.[13]

    • Empty Containers: The original reagent bottle, once empty, must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[13] After rinsing, the label on the empty container should be defaced before disposal in the appropriate glass or plastic recycling stream.[15]

  • Temporary On-Site Storage:

    • Store the sealed hazardous waste container in a designated and properly signed Satellite Accumulation Area (SAA).[9][14]

    • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2][5]

    • Crucially, ensure the container is physically segregated from incompatible materials, particularly acids.[13]

  • Arranging Final Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7][15]

    • The ultimate disposal method for this type of chemical is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][16] This method ensures the complete destruction of the organic molecule and allows for the "scrubbing" of toxic flue gases like NOx and HCN.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[2][5]

    • Collect the material and any contaminated cleaning supplies (e.g., absorbent pads) in a sealed, properly labeled hazardous waste container.[1]

    • Clean the spill area with soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Regulatory Framework

All chemical waste disposal activities are governed by strict regulations. In the United States, the primary frameworks are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[17][18][19] Your institution's EHS office is the primary resource for ensuring that all local, state, and federal guidelines are met.[19]

By adhering to this structured, safety-first approach, you contribute to a culture of responsibility, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.

References

A Comprehensive Guide to the Safe Handling of 3-cyano-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-cyano-1H-indole-5-carboxylic acid. The following protocols are grounded in established safety principles for handling indole derivatives and cyano-containing organic compounds. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this guidance is based on an inferential hazard assessment from structurally related compounds and is intended to supplement, not replace, a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: A Synthesis of Indole and Cyano Group Risks

This compound possesses a unique combination of functional groups that necessitates a multi-faceted approach to safety. The indole-5-carboxylic acid backbone, based on data from similar compounds, is presumed to cause skin, eye, and respiratory irritation. It may also be harmful if swallowed or in contact with skin[1].

The presence of a cyano (-CN) group introduces a more significant hazard. Organic nitriles can be toxic and may cause adverse health effects through inhalation, ingestion, or skin absorption. A primary concern with cyano-containing compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions[2]. Therefore, it is imperative to treat this compound as potentially highly toxic and to minimize all routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the final and critical barrier between the researcher and chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.Prevents accidental skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory. Double gloving is recommended for enhanced protection. Gloves should be inspected before use and proper removal techniques must be followed to avoid skin contamination.[3]Protects hands from direct contact with the chemical. Given the potential for dermal toxicity, this is a critical control point.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required if engineering controls are insufficient or during spill cleanup. The necessity for respiratory protection should be determined by a site-specific risk assessment.Prevents inhalation of airborne particles or potential release of HCN gas.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is crucial for minimizing the risks associated with this compound.

Engineering Controls:
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard warnings.

Safe Handling Practices:
  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.

  • Contamination: Immediately remove and decontaminate any clothing that becomes contaminated.

Storage:
  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents.[5] Store in a locked cabinet or a restricted access area.

Disposal Plan: Managing Cyano-Containing Waste

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Segregation: Solid and liquid cyanide-containing wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[2][6]

  • Container Management: Waste containers should be kept tightly capped, except when adding waste.

  • Labeling: All waste containers must be labeled as "Hazardous Waste - Cyanide" and include the date of generation. Crucially, a warning "No Acids" should be prominently displayed on the container.[2]

  • Professional Disposal: All waste must be disposed of through a licensed professional hazardous waste disposal service in accordance with all local, state, and federal regulations.[7][8]

Emergency Procedures: Preparedness is Key

Spill Response:
  • Inside a Fume Hood: For small spills within a fume hood, decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][6] All cleanup materials must be disposed of as cyanide-containing hazardous waste.

  • Outside a Fume Hood: Evacuate the area immediately. Alert emergency personnel.[6]

First Aid:
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visual Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Conduct Risk Assessment ppe Don Appropriate PPE prep->ppe hood Prepare Chemical Fume Hood ppe->hood weigh Weigh Compound in Hood hood->weigh react Perform Experiment weigh->react decon Decontaminate Work Area react->decon waste Segregate Cyanide Waste decon->waste dispose Store for Professional Disposal waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-1H-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-cyano-1H-indole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.